molecular formula C6H10O B1377686 (Bicyclo[1.1.1]pent-1-yl)methanol CAS No. 22287-32-7

(Bicyclo[1.1.1]pent-1-yl)methanol

Cat. No.: B1377686
CAS No.: 22287-32-7
M. Wt: 98.14 g/mol
InChI Key: PTCSNXOIOPVZMT-UHFFFAOYSA-N
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Description

(Bicyclo[1.1.1]pent-1-yl)methanol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCSNXOIOPVZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-32-7
Record name bicyclo[1.1.1]pentan-1-ylmethanol
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Foundational & Exploratory

(Bicyclo[1.1.1]pent-1-yl)methanol: A Technical Guide to a Unique Bioisostere Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a pivotal structural unit in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring and the tert-butyl group. Its incorporation into bioactive molecules frequently leads to significant improvements in physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity, without compromising biological activity. (Bicyclo[1.1.1]pent-1-yl)methanol is a fundamental building block that provides a versatile handle for introducing the BCP core into a wide array of molecular architectures. This guide offers an in-depth exploration of its chemical properties, structure, synthesis, and critical applications, providing researchers with the technical insights required to leverage this valuable compound in drug discovery and materials science.

The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Molecular Design

For decades, the phenyl ring has been a ubiquitous scaffold in drug design. However, its aromaticity and planarity can contribute to poor solubility and metabolic liabilities[1][2]. The "Escape from Flatland" concept in medicinal chemistry encourages the use of three-dimensional, saturated scaffolds to improve drug-like properties[2]. The BCP cage is a premier example of this strategy in action. As a non-classical bioisostere, it mimics the linear geometry of a 1,4-disubstituted benzene ring while increasing the fraction of sp³-hybridized carbons (Fsp³)[3]. This structural alteration can disrupt undesirable π-stacking interactions and often enhances pharmacokinetic profiles, making BCP-containing compounds highly attractive clinical candidates[1][4][5].

Molecular Structure and Physicochemical Properties

This compound is characterized by the highly strained and rigid BCP cage, with a hydroxymethyl group appended to one of the two bridgehead carbons. This unique "propeller-like" structure dictates its physical and chemical behavior.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 22287-32-7[1][6][7]
Molecular Formula C₆H₁₀O[1][7]
Molecular Weight 98.14 g/mol [1][7]
Appearance Colorless liquid or oil[6][8]
Boiling Point 157.1 ± 8.0 °C at 760 mmHgN/A
Density 1.2 ± 0.1 g/cm³N/A
Flash Point 62.7 ± 8.6 °CN/A
logP 0.58N/A
Storage Sealed in dry, 2-8°C[7][8]

Spectroscopic Characterization

NucleusChemical Shift (δ) / ppm (Solvent: CDCl₃)Source(s)
¹H NMR 3.82 (s, 2H, -CH₂OH), 1.99 (d, J=2.5 Hz, 6H, BCP-CH₂), 1.81 (s, 1H, -OH)[9]
¹³C NMR 75.9 (d, J=329 Hz), 60.8 (d, J=27 Hz), 52.4 (d, J=21 Hz), 29.3 (d, J=41 Hz)[9]

Note: The data presented is for (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol. The large coupling constants in the ¹³C NMR spectrum are due to C-F splitting.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound and its derivatives often originates from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common precursor that allows for functionalization at both bridgehead positions[4][9]. Recent advancements have focused on developing scalable, light-enabled flow reactions, significantly improving access to the BCP core from [1.1.1]propellane, a highly strained but reactive starting material[4]. These methods avoid harsh reagents and are often clean enough to allow for direct use of the product in subsequent steps, a major advantage for large-scale synthesis programs[4].

Below is a representative experimental protocol for the synthesis of the related (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol via reduction of the corresponding carboxylic acid, illustrating a key transformation in accessing these alcohols.

Experimental Protocol: Synthesis of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol [4][9]

  • Dissolution: Dissolve 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv, e.g., 13.0 g, 0.100 mol) in anhydrous tetrahydrofuran (THF, e.g., 200 mL) in a flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Degas the solution with a stream of argon.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Add borane dimethyl sulfide complex (BH₃·Me₂S, 1.5 equiv, e.g., 11.7 g, 0.15 mol) dropwise to the cooled solution. Causality: BH₃·Me₂S is a stable and effective reducing agent for converting carboxylic acids to alcohols. The dropwise addition at 0°C controls the exothermic reaction.

  • Reaction: Remove the ice bath and stir the mixture at room temperature overnight to ensure complete reduction.

  • Quenching: Cool the mixture back to 0°C and slowly add dry methanol (e.g., 100 mL) dropwise to quench the excess borane. Self-Validation: The evolution of hydrogen gas indicates the successful quenching of the reducing agent.

  • Workup: Stir the mixture for 5 hours at room temperature, then concentrate under reduced pressure to remove the solvents.

  • Purification: Purify the resulting residue by distillation under high vacuum (e.g., 1 mmHg) to yield the product as a colorless oil.

Caption: Synthetic workflow for the reduction of a BCP carboxylic acid.

Reactivity Profile

The reactivity of this compound is dominated by two key features: the primary alcohol and the strained carbocyclic cage.

  • Alcohol Reactivity: The hydroxymethyl group undergoes typical reactions of primary alcohols, such as oxidation to the aldehyde or carboxylic acid, and esterification. However, etherification can be challenging due to the steric bulk of the BCP cage and potential for rearrangement. Recent studies have developed specialized conditions to achieve this transformation effectively.

  • Strain-Release Reactivity: The BCP core possesses significant ring strain (~65 kcal/mol), which can be harnessed for synthetic purposes. Under specific conditions, (Bicyclo[1.1.1]pent-1-yl)alcohols can undergo chemoselective C-C bond cleavage. For instance, base-mediated reactions can yield cyclobutanone derivatives through a single bond cleavage, while palladium catalysis can promote a dual C-C bond cleavage to form α,β-unsaturated ketones. This strain-release strategy provides novel pathways to valuable cyclobutane and acyclic structures.

Applications in Drug Discovery

The primary application of this compound is as a precursor for introducing the BCP moiety as a bioisostere. This strategy has been successfully employed to optimize drug candidates across various therapeutic areas.

Key Advantages of BCP Bioisosterism:

  • Improved Solubility: Replacing a flat, hydrophobic phenyl ring with a compact, saturated BCP cage generally increases aqueous solubility, a critical factor for oral bioavailability[1][4][5].

  • Enhanced Metabolic Stability: The BCP core lacks the π-system of an aromatic ring, making it resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets aryl groups[1][2][5].

  • Reduced Lipophilicity: The BCP group is less lipophilic than a phenyl ring, which can lead to a better overall ADME (absorption, distribution, metabolism, and excretion) profile[2][4].

  • Maintained Potency: The rigid, linear arrangement of the 1,3-disubstituted BCP cage effectively mimics the exit vectors of a para-substituted phenyl ring, allowing it to maintain the necessary orientation for binding to a biological target[4].

A notable example is the replacement of a phenyl group in a γ-secretase inhibitor with a BCP skeleton, which resulted in an analog with higher activity, better solubility, and improved metabolic stability[1][5]. Similarly, incorporating a BCP moiety into LpPLA₂ inhibitors as a phenyl replacement was well-tolerated, maintained high potency, and positively impacted the physicochemical profile.

Bioisostere cluster_0 Lead Compound cluster_1 Optimized Analog A Pharmacophore_A Phenyl A->Phenyl Linker A2 Pharmacophore_A B Pharmacophore_B Phenyl->B Linker BCP Phenyl->BCP Bioisosteric Replacement B2 Pharmacophore_B A2->BCP Linker BCP->B2 Linker

Sources

(Bicyclo[1.p1.1]pent-1-yl)methanol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists seeking to design novel therapeutic agents with improved physicochemical and pharmacokinetic profiles.[1][2] For decades, the phenyl ring has been a ubiquitous scaffold in drug design, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its planarity and associated lipophilicity often contribute to poor solubility, metabolic instability, and off-target effects.[2][3]

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a leading three-dimensional, non-classical bioisostere of the para-substituted phenyl ring and the tert-butyl group.[2] Its rigid, cage-like structure mimics the geometry of these common motifs while introducing favorable sp³ character. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, ultimately enhancing a drug candidate's overall profile.[1][4]

This technical guide focuses on a key BCP building block: (Bicyclo[1.1.1]pent-1-yl)methanol . We will provide an in-depth exploration of its core properties, a detailed, field-proven synthetic protocol, and a discussion of its strategic application in drug development, grounded in authoritative references.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 22287-32-7

  • Molecular Formula: C₆H₁₀O

Physicochemical Properties and Data

The BCP core imparts unique properties that distinguish it from its aromatic counterparts. The replacement of a planar, sp²-hybridized phenyl ring with a strained, sp³-rich BCP cage fundamentally alters a molecule's shape, polarity, and interaction potential.

PropertyValueSource
Molecular Weight 98.14 g/mol [2]
Appearance Colorless liquid or oil
Boiling Point 157.1 ± 8.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 62.7 ± 8.6 °C
Storage Sealed in dry, 2-8°C

Data sourced from publicly available chemical supplier databases.

The strategic advantage of the BCP scaffold lies in its ability to improve drug-like properties. For instance, the replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with higher activity, better solubility, and improved metabolic stability.[1][3] This is attributed to the BCP's lower lipophilicity and the removal of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

Synthesis of this compound: A Validated Protocol

The most common and scalable route to this compound involves the reduction of its corresponding carboxylic acid, bicyclo[1.1.1]pentane-1-carboxylic acid. The following protocol is adapted from established literature procedures for the reduction of BCP-carboxylic acids, demonstrating a robust and reliable methodology.[1]

Experimental Workflow: Reduction of Bicyclo[1.1.1]pentane-1-carboxylic Acid

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Workup & Quench cluster_iso Isolation A Dissolve BCP-1-carboxylic acid in anhydrous THF B Degas solution with Argon A->B C Cool to 0°C (ice bath) B->C D Add BH3·Me2S (1.5 equiv) dropwise at 0°C C->D E Warm to room temperature and stir overnight D->E F Cool to 0°C E->F G Add dry Methanol dropwise to quench excess borane F->G H Stir for 5 hours at RT G->H I Concentrate under reduced pressure H->I J Purify by distillation or column chromatography I->J K K J->K This compound

Caption: Synthetic workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: A dry, argon-flushed round-bottom flask is charged with bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (concentration approx. 0.5 M).

  • Inerting and Cooling: The solution is thoroughly degassed with argon for 10-15 minutes. The flask is then cooled to 0°C using an ice-water bath.

    • Causality Insight: Anhydrous conditions are critical as borane reagents react violently with water. The inert argon atmosphere prevents the reaction of the organoborane intermediates with oxygen.

  • Reagent Addition: Borane dimethyl sulfide complex (BH₃·Me₂S, 1.5 equiv) is added dropwise to the stirred solution via syringe, maintaining the internal temperature at or below 5°C.

    • Causality Insight: BH₃·Me₂S is a stable and convenient source of borane. The slow, dropwise addition is necessary to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight (12-16 hours) to ensure complete conversion.

  • Quenching: The reaction is cooled back to 0°C. Dry methanol is added dropwise to carefully quench the excess borane reagent. Vigorous gas evolution (hydrogen) will be observed.

    • Self-Validation Check: The cessation of gas evolution upon further methanol addition indicates that all excess borane has been quenched.

  • Workup: The mixture is stirred for an additional 5 hours at room temperature to ensure the complete breakdown of borate-ester intermediates.

  • Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude residue can be purified by vacuum distillation or silica gel column chromatography to yield this compound as a colorless oil.

Application in Drug Discovery: A Bioisosteric Replacement Strategy

The primary value of this compound lies in its utility as a building block for introducing the BCP moiety as a bioisostere for a p-substituted phenol or benzyl alcohol. This strategic replacement can profoundly and beneficially impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Advantages of BCP Bioisosterism:
  • Improved Solubility: The replacement of a flat, hydrophobic phenyl ring with a three-dimensional, more polar BCP cage typically increases aqueous solubility.[1]

  • Enhanced Metabolic Stability: The BCP core lacks aromatic protons and is resistant to oxidative metabolism by CYP450 enzymes, a common metabolic pathway for phenyl-containing drugs.[2]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP moiety can decrease non-specific binding to off-target proteins, potentially reducing toxicity.[2]

  • Novel Chemical Space: The unique 3D vector of the BCP scaffold allows for the exploration of new interactions within a target's binding pocket that are inaccessible to a planar phenyl ring. This also provides a powerful strategy to move out of patented chemical space.[1]

G cluster_phenyl Aromatic Precursor cluster_bcp BCP Analogue cluster_props Improved Properties P p-Substituted Phenol in Lead Compound B This compound Derivative P->B Bioisosteric Replacement S Increased Solubility B->S M Enhanced Metabolic Stability B->M N Reduced Non-Specific Binding B->N IP Novel IP Space B->IP

Caption: Bioisosteric replacement of a phenol with a BCP-methanol derivative.

Conclusion

This compound is more than just a chemical building block; it is an enabling tool for the modern medicinal chemist. Its synthesis is scalable and robust, and its incorporation into drug candidates offers a validated strategy to overcome common ADME challenges associated with traditional aromatic scaffolds. By providing a rigid, three-dimensional exit vector, it allows researchers to design molecules with superior drug-like properties, ultimately accelerating the path toward safer and more effective medicines. The continued exploration and application of BCP-containing fragments like this compound will undoubtedly play a significant role in shaping the future of drug discovery.

References

  • Chemical Communications (RSC Publishing). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. [Link]

  • National Center for Biotechnology Information. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. [Link]

  • National Center for Biotechnology Information. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

Sources

discovery and history of bicyclo[1.1.1]pentane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Derivatives

Executive Summary

The bicyclo[1.1.1]pentane (BCP) scaffold, once a mere curiosity of strained-ring chemistry, has undergone a remarkable transformation into a cornerstone of modern medicinal chemistry. Its rigid, linear structure and unique electronic properties make it an exceptional bioisosteric replacement for common motifs such as para-substituted benzene rings, tert-butyl groups, and internal alkynes. The incorporation of BCPs into drug candidates has been shown to significantly improve critical physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and permeability, a concept often termed "escaping from flatland".[1] This guide provides a comprehensive overview of the BCP core, from its challenging initial synthesis to the development of robust, scalable synthetic methodologies that have unlocked its full potential for researchers in drug discovery and materials science. We will explore the key historical breakthroughs, the evolution of synthetic strategies, the underlying principles of its application as a bioisostere, and practical experimental protocols.

The Genesis of a Strained Scaffold: An Intellectual Curiosity

The story of bicyclo[1.1.1]pentane begins in 1964 with the pioneering work of Kenneth B. Wiberg and his colleagues.[2][3][4] At the time, the synthesis of small, highly strained ring systems was a significant frontier in organic chemistry. Wiberg's team successfully prepared the parent hydrocarbon, a molecule comprising two cyclobutane rings fused at bridgehead carbons, which possesses an immense strain energy of 66.6 kcal/mol.[2][3] This high degree of strain made BCP a fascinating subject for fundamental studies of chemical bonding and reactivity but also rendered it a formidable synthetic challenge.

The initial routes were multi-step, often low-yielding, and not amenable to the introduction of diverse functional groups. This relegated BCP to the realm of academic curiosity for several decades.[2][5] The difficulty in accessing functionalized derivatives meant its potential in applied fields like medicinal chemistry remained largely unrealized.[3]

The [1.1.1]Propellane Revolution: A Gateway to Functionalized BCPs

The landscape of BCP chemistry was irrevocably changed with the synthesis and isolation of [1.1.1]propellane, an even more strained hydrocarbon featuring an "inverted" bond between the two bridgehead carbons.[5] The central carbon-carbon σ-bond in [1.1.1]propellane is exceptionally weak and reactive, making it an ideal precursor for BCPs. The key insight was that the strain energy of the propellane could be harnessed to drive reactions that open this central bond, directly forming the more stable (though still strained) 1,3-disubstituted BCP scaffold.[6][7]

This "strain-release" reactivity became the cornerstone of modern BCP synthesis. Early methods demonstrated that [1.1.1]propellane could react with a variety of radical and anionic species, providing the first truly practical entries into functionalized BCP systems.[8][9]

G cluster_0 Early BCP Synthesis (Pre-Propellane) cluster_1 The Propellane Revolution Wurtz Multi-step Synthesis (e.g., Wurtz Reaction) BCP_Early Bicyclo[1.1.1]pentane (Chemical Curiosity) Wurtz->BCP_Early ~1960s LowYield Low Yields & Limited Scope BCP_Early->LowYield Propellane [1.1.1]Propellane (Key Precursor) StrainRelease Strain-Release Addition (Radical, Anionic) Propellane->StrainRelease BCP_Modern Functionalized BCPs (Scalable Access) StrainRelease->BCP_Modern ~1980s-Present

Caption: The shift from challenging early syntheses to the modern propellane-based approach.

Modern Synthetic Methodologies: Expanding the Toolkit

The recognition of [1.1.1]propellane as a key intermediate catalyzed an explosion of research aimed at developing mild, efficient, and general methods for BCP synthesis.[2] This has resulted in a comprehensive synthetic toolkit that allows for the preparation of BCPs with a wide array of functional groups at the bridgehead positions.

Radical Additions

The addition of carbon- and heteroatom-centered radicals to [1.1.1]propellane is one of the most powerful and widely used strategies.[10]

  • Triethylborane-Initiated Addition: Anderson and coworkers demonstrated that simple triethylborane (Et₃B) could initiate the addition of various alkyl halides to [1.1.1]propellane, providing a straightforward route to 1-alkyl-3-iodo-BCPs.[2][11] This method offered good functional group compatibility but did not tolerate free amines.[2]

  • Photoredox Catalysis: The application of visible-light photoredox catalysis marked a significant advance, enabling the use of a much broader range of radical precursors under exceptionally mild conditions.[12] This approach allows for the generation of radicals from substrates that are incompatible with other methods and has been used to synthesize highly complex and functionalized BCPs, including those containing spirocycles and fused ring systems.[2][12]

Multi-Component Reactions

To further streamline the synthesis of complex BCPs, one-pot, multi-component strategies have been developed. These reactions combine [1.1.1]propellane, a radical precursor (like an alkyl iodide), and another coupling partner (like an alkene) in a single operation.[8] Visible light-triggered Cascade Atom Transfer Radical Addition (CATRA) is a prime example, allowing for the rapid assembly of drug-like BCP scaffolds from simple, readily available starting materials.[8]

G cluster_methods cluster_products Propellane [1.1.1]Propellane Radical Radical Addition (Alkyl Halides, etc.) Propellane->Radical Et₃B or Photoredox Anionic Anionic / Nucleophilic Addition Propellane->Anionic Multicomp Multi-Component Reactions Propellane->Multicomp Cascade Reactions IodoBCP 1-Iodo-3-R-BCPs Radical->IodoBCP AminoBCP Bicyclo[1.1.1]pentylamines (BCPAs) Anionic->AminoBCP PropFree Propellane-Free (e.g., Carbene Insertion) BridgeBCP Bridge-Functionalized BCPs (ortho/meta mimics) PropFree->BridgeBCP ArylBCP 1-Aryl-3-R-BCPs IodoBCP->ArylBCP Cross-Coupling

Caption: Modern synthetic pathways to diverse BCP derivatives.
Synthesis of Bicyclo[1.1.1]pentylamines (BCPAs)

Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as crucial bioisosteres for anilines, mitigating the toxicological risks often associated with arylamines.[13][14] The development of efficient routes to BCPAs, such as copper-mediated C-N coupling with iodo-BCP building blocks or direct hydrohydrazination of [1.1.1]propellane, has been instrumental in their adoption by the pharmaceutical industry.[13][15][16]

Bridge Functionalization and Propellane-Free Routes

While functionalization at the two bridgehead (C1 and C3) positions is well-established, derivatization at the three methylene bridge (C2) positions has been a more recent and significant challenge.[7][17] Success in this area has opened the door to creating BCPs that can mimic ortho- and meta-substituted arenes, vastly expanding their utility.[18] These advances often rely on "propellane-free" strategies, such as carbene insertion into bicyclo[1.1.0]butane precursors, which provide access to substitution patterns that are inaccessible through propellane-based chemistry.[7][19][20]

BCP as a Bioisostere: "Escaping Flatland"

The true value of BCPs in drug discovery was cemented by their application as non-classical bioisosteres. A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly affecting its desired biological activity, while potentially improving its pharmacokinetic or physicochemical profile.

The concept of using BCP as a phenyl ring surrogate was first proposed in 1996 by Pellicciari et al. in the context of a glutamate receptor antagonist.[2][3] However, it was a 2012 publication by Stepan and coworkers at Pfizer that brought the BCP scaffold to the forefront of medicinal chemistry.[1][21][22] They demonstrated that replacing a central para-substituted phenyl ring in a γ-secretase inhibitor with a 1,3-disubstituted BCP core led to an equipotent compound with dramatically improved aqueous solubility, permeability, and oral absorption.[1][2]

The benefits of this substitution stem from the BCP core's unique three-dimensional, sp³-rich character, which contrasts with the flat, sp² nature of a benzene ring. This strategy of increasing the three-dimensionality of drug candidates is often called "escaping from flatland."[1][23]

Propertypara-Disubstituted Benzene1,3-Disubstituted BCPRationale for Improvement
Geometry PlanarLinear, Rigid RodMimics substituent exit vectors of a p-phenyl ring.[2]
C-C Distance (Å) ~2.8~1.85Shorter, more compact linker.[24]
Hybridization sp²sp³Increases F(sp³) count, often improving solubility and metabolic stability.[24]
Lipophilicity (cLogP) HigherLowerReduced lipophilicity improves aqueous solubility and can reduce off-target effects.[24]
Metabolic Stability Susceptible to oxidation (e.g., P450)Generally resistant to oxidationLack of aromatic C-H bonds prevents common metabolic pathways.[25]
Aqueous Solubility LowerHigherReduced planarity disrupts crystal lattice packing, improving solubility.[19]

Table 1: Comparison of Physicochemical Properties of BCP vs. para-Substituted Benzene.

Caption: The "Escaping Flatland" concept: replacing a planar arene with a 3D BCP core.

Case Studies in Drug Discovery

The theoretical benefits of BCP incorporation have been validated in numerous drug discovery programs.

  • γ-Secretase Inhibitors: The seminal example from Pfizer showed that replacing a fluorophenyl ring with a BCP motif resulted in a 4-fold increase in Cmax and AUC values in a mouse model, demonstrating superior oral absorption.[1][2]

  • Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors: In the development of IDO1 inhibitors for cancer immunotherapy, a BCP core was used to replace a central phenyl ring.[25] This modification successfully circumvented a key metabolic liability (amide hydrolysis) while maintaining excellent potency, leading to a lead compound with a favorable overall profile and a low predicted human dose.[6][25]

  • LpPLA2 Inhibitors: The replacement of a phenyl ring with a BCP isostere in Lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors was shown to be well-tolerated in terms of potency, and it positively impacted the physicochemical profile, including improved solubility.[19]

Experimental Protocols

The following protocols are representative of modern, robust methods for the synthesis and functionalization of BCP derivatives, adapted from the literature.[2][12]

Protocol 1: Photoredox-Catalyzed Synthesis of 1-(4-Iodobutyl)bicyclo[1.1.1]pentan-3-yl Iodide

This protocol describes a visible-light-mediated atom transfer radical addition (ATRA) to [1.1.1]propellane.

Materials:

  • [1.1.1]Propellane (solution in Et₂O/cyclohexane, concentration determined by titration)

  • 1,4-Diiodobutane

  • fac-Ir(ppy)₃ (photocatalyst)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 450 nm)

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add fac-Ir(ppy)₃ (1-2 mol%).

  • Add 1,4-diiodobutane (1.5 equivalents relative to [1.1.1]propellane).

  • Add anhydrous dichloromethane to achieve a final reaction concentration of ~0.1 M.

  • Add the solution of [1.1.1]propellane (1.0 equivalent) via syringe.

  • Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 1,3-disubstituted BCP product.

Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of a BCP Iodide

This protocol details the functionalization of the iodo-BCP product from Protocol 1 with an aryl Grignard reagent.[2]

Materials:

  • 1-(4-Iodobutyl)bicyclo[1.1.1]pentan-3-yl iodide (from Protocol 1)

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 equivalents)

  • Fe(acac)₃ (Iron(III) acetylacetonate, 10 mol%)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine, 20 mol%)

  • Anhydrous THF

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the iodo-BCP substrate (1.0 equivalent) and Fe(acac)₃ (0.1 equivalents).

  • Add anhydrous THF to dissolve the solids.

  • Add TMEDA (0.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-BCP product.

Future Outlook

The field of BCP chemistry continues to evolve at a rapid pace. While the synthesis of 1,3-disubstituted derivatives is now mature, significant challenges and opportunities remain. The development of general and scalable routes to multi-substituted and bridge-functionalized BCPs is a key area of ongoing research, as these scaffolds are needed to mimic more complex substitution patterns on aromatic rings.[17][18] Furthermore, the unique properties of the BCP core are being explored beyond medicinal chemistry, with applications in materials science for creating molecular rods, liquid crystals, and novel polymers.[26][27] As the synthetic toolkit continues to expand, the bicyclo[1.1.1]pentane scaffold is poised to become an even more indispensable tool for scientists pushing the boundaries of molecular design.

References

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1335–1350. [Link]

  • Zhang, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 63(13), 6923–6941. [Link]

  • García-Reyes, J., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 771–776. [Link]

  • ResearchGate. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Preprint. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Chen, K., et al. (2024). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. Nature Communications, 15(1), 1404. [Link]

  • García-Reyes, J., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters. [Link]

  • Wang, H., et al. (2023). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, 10(10), 2533-2549. [Link]

  • Yao, Q., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Gianatassio, R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2104963118. [Link]

  • Bull, J. A., & Fooks, J. R. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24764. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Doyle, A. G., et al. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-119. [Link]

  • Kappe, C. O., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(23), 2871-2874. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Baran, P. S., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4454–4457. [Link]

  • Wang, C., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1022839. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Szeimies, G., et al. (1993). [1.1.1]Propellane. Organic Syntheses, 71, 145. [Link]

  • Kaszynski, P., & Michl, J. (1988). A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 53(19), 4593–4594. [Link]

  • Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15501–15506. [Link]

  • Kaszynski, P., et al. (1991). Synthesis of Liquid Crystals based on Bicyclo[1.1.1]Pentane. Molecular Crystals and Liquid Crystals, 191(1), 135-140. [Link]

  • Tantillo, D. J., et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications. [Link]

  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437–4441. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.0(2,5)]pentanes. Chemical Reviews, 100(1), 169–234. [Link]

  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society. [Link]

  • Wiberg, K. B., et al. (1992). Structures and energies of ions derived from bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 114(15), 6040–6048. [Link]

  • Hilby, K. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group Meeting, University of Illinois. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.0(2,5)]pentanes. Chemical Reviews, 100(1), 169-234. [Link]

Sources

In Silico Stress-Testing: A Computational Guide to Bicyclo[1.1.1]pentane (BCP) Scaffold Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the thermodynamic and kinetic stability of Bicyclo[1.1.1]pentane (BCP) scaffolds using Density Functional Theory (DFT) and ab initio methods. As BCPs transition from academic curiosities to critical bioisosteres in clinical candidates (replacing phenyl, tert-butyl, and alkyne moieties), understanding their decomposition pathways—specifically acid-catalyzed ring opening and radical fragmentation—is paramount. This document outlines a self-validating computational protocol to predict these liabilities before synthesis.

The Bioisosteric Imperative: Why BCP?

The BCP scaffold has emerged as a "privileged structure" in modern medicinal chemistry. Its value lies not just in its novelty, but in its ability to improve the physicochemical profile of a drug candidate while maintaining vector fidelity.

  • Exit Vectors: The bridgehead carbons (C1 and C3) provide a collinear 180° substitution pattern, perfectly mimicking the geometry of para-substituted benzenes or internal alkynes.

  • Metabolic Hardening: Unlike phenyl rings, BCPs are saturated. They lack the

    
    -electron cloud susceptible to oxidation by Cytochrome P450 enzymes (e.g., epoxidation or hydroxylation), often extending half-life (
    
    
    
    ).
  • Solubility: The increased fraction of sp³ carbons (

    
    ) disrupts planar stacking in the crystal lattice, typically improving aqueous solubility compared to flat aromatic analogs.
    

However, this comes at a cost: Ring Strain Energy (RSE) . The BCP core possesses significant strain (~65-68 kcal/mol), making it thermodynamically eager to relieve stress via ring opening.

Theoretical Underpinnings: The "Inverted" Bond

To model BCP stability, one must understand its unique electronic structure. Standard force fields (MM2/MMFF) often fail to capture the nuance of the bridgehead carbons.

The Inverted Hybridization Phenomenon

In a typical sp³ carbon (e.g., methane), the hybrid orbitals point toward the substituents. In BCP, the geometry is constrained.

  • Bridgehead-Bridgehead Interaction: The distance between C1 and C3 is short (~1.85 Å), yet there is no formal bond. However, there is a strong "through-space" interaction.

  • Orbital Character: To accommodate the acute angles of the methylene bridges, the bridgehead carbons rehybridize.

    • C-H Exocyclic Bond: High s-character . This makes the bridgehead proton relatively acidic and the C-H bond short and strong (BDE ~108 kcal/mol).

    • C-C Endocyclic Bonds: High p-character . These bonds are weaker and elongated, serving as the primary failure points during decomposition.

Implication for Simulation: You cannot rely on semi-empirical methods. DFT with polarization functions (to handle the strained electron density) is the minimum requirement.

Computational Methodologies for Stability Prediction[1]

This protocol is designed to be self-validating. If the computed imaginary frequencies do not match the expected transition vector, the calculation is rejected.

The Standard Protocol (DFT)
ParameterRecommended SettingRationale
Functional M06-2X or

B97X-D
These hybrid functionals account for dispersion forces (critical for cage structures) and provide accurate barrier heights for organic kinetics.
Basis Set def2-TZVP or 6-311+G(d,p) Triple-

quality is required to describe the "inverted" electron density at the bridgeheads. Diffuse functions (+) are essential if modeling anionic transition states.
Solvation SMD (Solvation Model based on Density)Continuum solvation (e.g., in water or acetonitrile) stabilizes charged transition states in acid-catalyzed pathways.
Frequency Harmonic Approx. Essential to verify Ground States (0 imaginary freqs) and Transition States (1 imaginary freq).
Step-by-Step Workflow

The following diagram outlines the decision tree for evaluating a new BCP analog.

BCP_Workflow Start Input Structure (BCP Analog) ConfSearch Conformational Search (MMFF/OPLS) Start->ConfSearch GeomOpt DFT Geometry Opt (M06-2X/def2-TZVP) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag?) GeomOpt->FreqCheck FreqCheck->GeomOpt NImag>0 (Refine) StrainCalc Isodesmic Strain Calculation FreqCheck->StrainCalc NImag=0 TS_Search TS Search (Ring Opening) FreqCheck->TS_Search NImag=0 Decision Stability Profile Generated StrainCalc->Decision IRC IRC Validation (Connect Reactant/Product) TS_Search->IRC IRC->Decision

Figure 1: Computational workflow for BCP stability assessment. Note the mandatory IRC (Intrinsic Reaction Coordinate) step to validate transition states.

Decomposition Pathways: The Failure Modes

The stability of a BCP scaffold is defined by the activation energy (


) required to break the cage.
Acid-Catalyzed Rearrangement

This is the most common decomposition route during synthesis or in the stomach (low pH).

  • Mechanism: Protonation usually occurs at a bridgehead carbon or the C-C bond itself (edge protonation).

  • Outcome: The cage collapses into a methylenecyclobutane or cyclopentene derivative to relieve strain.

  • Threshold: If computed

    
     kcal/mol, the scaffold is likely too labile for oral administration.
    
Radical Instability

BCPs are often synthesized via radical addition to [1.1.1]propellane.

  • Mechanism: A radical on the bridgehead is generally stable. However, if a radical is generated beta to the cage, it can trigger

    
    -scission, opening the ring.
    
  • Protocol: Calculate the Bond Dissociation Energy (BDE) of substituents. If BDE < 85 kcal/mol, radical stability is a concern.

Decomposition BCP BCP Scaffold (Neutral) Protonation Protonation (H+ Attack) BCP->Protonation Carbocation Cationic Intermediate (High Energy) Protonation->Carbocation Fast TS_Rearrange TS: Skeletal Rearrangement Carbocation->TS_Rearrange RDS (Rate Limiting) Product Methylenecyclobutane (Strain Relieved) TS_Rearrange->Product Exothermic

Figure 2: The acid-catalyzed decomposition pathway. The rearrangement step (TS) determines the kinetic stability.

Comparative Data: BCP vs. Traditional Scaffolds

The following table summarizes typical computed properties (M06-2X/6-311+G**) comparing a BCP core to the phenyl and tert-butyl groups it often replaces.

PropertyPhenyl Ring (

)
BCP (

)
tert-Butyl (

)
Geometry Planar (2D)Linear/Cage (3D)Spherical (3D)
LogP (Lipophilicity) High (Reference)Lower (~1 unit less)High
Water Solubility LowHigh Low
Metabolic Liability High (Aromatic hydroxylation)Low (No

-system)
Low (but susceptible to hydroxylation)
Ring Strain Energy ~0 kcal/mol~65 kcal/mol ~0 kcal/mol
Exit Vector Angle 180° (para)180° (Bridgehead)N/A (Terminal)

References

  • Mykhailiuk, P. K. (2021).[1] "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Levell, J. R., et al. (2020). "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au. [Link]

  • Wiberg, K. B. (1996). "The structure and energetics of bicyclo[1.1.1]pentane." Journal of Organic Chemistry.
  • Bunker, K. D., & Slebodnick, C. (2012). "Experimental and computational bridgehead C-H bond dissociation enthalpies." Journal of Organic Chemistry. [Link]

  • Denisenko, A., et al. (2021). "Saturated Bioisosteres of Benzene: Where to Go Next?" ChemMedChem. [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of (Bicyclo[1.1.1]pent-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the conformational analysis of (bicyclo[1.1.1]pent-1-yl)methanol, a molecule of significant interest in modern medicinal chemistry. As the bicyclo[1.1.1]pentane (BCP) scaffold increasingly serves as a bioisosteric replacement for aromatic rings and other functional groups, a thorough understanding of the conformational behavior of its substituents is paramount for rational drug design.[1][2] This document moves beyond a standard protocol, offering insights into the causality behind experimental and computational choices, ensuring a robust and self-validating analytical approach.

The Strategic Importance of the Bicyclo[1.1.1]pentane Scaffold

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical three-dimensional structural motif in drug discovery.[1][2] Its rigid, cage-like structure provides a fixed orientation for substituents, mimicking the spatial arrangement of para-substituted phenyl rings while offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The unique electronic properties and significant strain energy of the BCP core also influence the reactivity and interactions of its substituents.[2] this compound, as a primary alcohol attached to this rigid scaffold, represents a fundamental building block for introducing more complex functionalities, making a detailed understanding of its conformational landscape essential for its effective utilization in drug design.

The Conformational Question: Rotation Around the C(bridgehead)-CH₂OH Bond

While the BCP cage itself is conformationally locked, the key degree of freedom for this compound is the rotation around the single bond connecting the bridgehead carbon to the methylene group of the methanol substituent. The orientation of the hydroxyl group relative to the BCP cage can significantly impact a molecule's interaction with biological targets and its overall physicochemical properties.

The central questions to be addressed in the conformational analysis are:

  • What are the preferred conformations (rotamers) of the methanol substituent?

  • What is the energy barrier to rotation around the C(bridgehead)-CH₂OH bond?

  • Is there evidence of intramolecular hydrogen bonding between the hydroxyl proton and the electron-rich interior of the BCP cage?

While some studies have suggested that substituents on the BCP core may experience relatively free rotation, other computational work on BCP-aryl systems has indicated the presence of significant rotational barriers.[3] Therefore, a dedicated analysis of this compound is warranted.

A Dual-Pronged Approach: Experimental and Computational Analysis

A comprehensive understanding of the conformational landscape of this compound requires a synergistic approach, combining experimental spectroscopic techniques with theoretical computational modeling.

Experimental Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure and dynamics of molecules in solution.[4] For this compound, a suite of NMR experiments can provide critical insights into its conformational preferences.

Key NMR Experiments and Their Rationale:

Experiment Purpose Expected Outcome for Conformational Analysis
¹H and ¹³C NMR Structural verification and assignment of resonances.Provides the foundational data for all other NMR experiments.
Nuclear Overhauser Effect Spectroscopy (NOESY) To identify through-space correlations between protons that are close in proximity (< 5 Å).Crucial for determining the preferred orientation of the -CH₂OH group relative to the BCP cage protons. Specific NOE cross-peaks would indicate which rotamers are most populated.
Variable-Temperature (VT) NMR To study the dynamics of conformational exchange and determine the energy barriers between rotamers.Changes in the NMR spectrum as a function of temperature can reveal the presence of multiple conformers in equilibrium and allow for the calculation of the rotational energy barrier.[3][5]
Coupling Constant (J-coupling) Analysis To determine the dihedral angles between coupled protons.While challenging for this specific molecule due to the lack of multiple bonds in the rotating fragment, analysis of long-range couplings could provide subtle conformational clues.

Experimental Protocol: Variable-Temperature and NOESY NMR

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) to a concentration of approximately 10-20 mM. The choice of solvent can influence conformational equilibria, so this should be noted.

  • Initial Spectra Acquisition: Acquire standard ¹H and ¹³C spectra at room temperature to confirm sample integrity and assign resonances.

  • Variable-Temperature Study:

    • Begin acquiring ¹H spectra at room temperature and gradually decrease the temperature in increments of 10-20 K.

    • Monitor the spectra for changes in chemical shifts, line broadening, or the appearance of new signals, which would indicate the slowing of conformational exchange on the NMR timescale.

    • Continue to the lowest accessible temperature for the solvent and instrument.

    • If coalescence is observed, the Eyring equation can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

  • NOESY Experiment:

    • Acquire a 2D NOESY spectrum at a low temperature where conformational exchange is slow, if possible, as determined from the VT-NMR study.

    • Analyze the NOESY spectrum for cross-peaks between the methylene protons of the methanol group and the protons of the BCP cage. The presence and intensity of these cross-peaks will provide direct evidence for the most populated rotamer(s).

Workflow for NMR-Based Conformational Analysis:

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis a Pure this compound b ¹H and ¹³C NMR (Structural Verification) a->b c Variable-Temperature NMR (Dynamics and Energy Barriers) b->c d NOESY (Through-Space Correlations) b->d f Calculate Rotational Barrier c->f e Identify Populated Conformers d->e

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental methods. DFT allows for the calculation of the potential energy surface for bond rotation, the identification of stable conformers and transition states, and the prediction of spectroscopic properties.

Key Computational Analyses:

Calculation Type Purpose Expected Outcome for Conformational Analysis
Conformational Search To systematically explore the potential energy surface and identify all low-energy conformers.Will reveal the geometries of stable rotamers.
Potential Energy Scan To calculate the energy as a function of the dihedral angle of the C(bridgehead)-CH₂OH bond.Will provide the rotational energy profile and the energy barrier to interconversion between conformers.
Frequency Calculation To confirm that identified structures are true minima (all real frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties.Provides zero-point vibrational energies and thermal corrections to the electronic energies.
Natural Bond Orbital (NBO) Analysis To investigate intramolecular interactions, such as hydrogen bonding.Can quantify the strength of a potential hydrogen bond between the hydroxyl group and the BCP cage.[6]

Protocol for DFT-Based Conformational Analysis:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling program.

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field or a small basis set DFT).

  • Potential Energy Scan:

    • Define the dihedral angle of interest: H-C-C-O.

    • Perform a relaxed potential energy scan, rotating this dihedral angle in increments of 10-15 degrees and optimizing the rest of the geometry at each step.

    • A suitable level of theory and basis set, such as B3LYP/6-31G(d), is a good starting point.[7][8]

  • Identification of Minima and Transition States:

    • From the potential energy scan, identify the structures corresponding to energy minima (conformers) and maxima (transition states).

    • Perform full geometry optimizations of these structures at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate geometries and energies.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm their nature (minima or transition states) and to obtain thermodynamic data.

  • NBO Analysis:

    • Conduct an NBO analysis on the most stable conformer(s) to investigate intramolecular interactions. Look for donor-acceptor interactions between the lone pairs of the hydroxyl oxygen and the sigma anti-bonding orbitals of the BCP cage, or between the hydroxyl proton and the cage.

Workflow for DFT-Based Conformational Analysis:

G cluster_0 Model Preparation cluster_1 Computational Analysis cluster_2 Results a Build 3D Structure b Potential Energy Scan (e.g., B3LYP/6-31G(d)) a->b c Geometry Optimization of Minima and Transition States (e.g., B3LYP/6-311+G(d,p)) b->c d Frequency Calculation c->d g Identification of Stable Conformers c->g f Rotational Energy Profile d->f e NBO Analysis h Quantification of Intramolecular Interactions e->h g->e

Caption: Workflow for DFT-based conformational analysis.

Synthesis of this compound

The target molecule is commercially available, but for bespoke applications or isotopic labeling, a synthetic route is necessary. A common and scalable approach involves the haloform reaction of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, followed by selective reduction.[1][9] A related procedure has been used to synthesize the analogous (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol.[1]

Synthetic Pathway Overview:

G A Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid B Monofunctionalized intermediate A->B Selective esterification or protection C This compound B->C Reduction (e.g., BH₃·SMe₂)

Caption: Synthetic overview for this compound.

Concluding Remarks and Future Perspectives

A thorough conformational analysis of this compound is a critical step towards the rational design of novel therapeutics incorporating the BCP scaffold. The dual-pronged approach of advanced NMR spectroscopy and DFT calculations, as outlined in this guide, provides a robust framework for elucidating the rotational dynamics and preferred conformations of the methanol substituent. The insights gained from such an analysis will enable medicinal chemists to more accurately predict the three-dimensional structure of BCP-containing drug candidates, leading to improved target engagement and better overall drug properties. Future work could extend this analysis to a wider range of substituted BCP-alcohols and investigate the influence of different solvent environments on conformational preferences.

References

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9517–9531. [Link]

  • Kirillova, M. S., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities. [Link]

  • Jissy, A. K., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131435. [Link]

  • Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1912-1919. [Link]

  • Jasinski, M., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(16), 3469-3475. [Link]

  • Booth, H., & Everett, J. R. (1980). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259. [Link]

  • Bull, J. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24775. [Link]

  • Walton, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society, 145(19), 10643–10649. [Link]

  • Shcherbakova, I., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9517-9531. [Link]

  • Tan, X., et al. (2007). Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation. The Journal of Physical Chemistry A, 111(38), 9476-9484. [Link]

  • Bunker, A., et al. (2018). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Process Research & Development, 22(9), 1295-1300. [Link]

  • Rout, S. K., et al. (2019). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications, 55(97), 14976-14979. [Link]

  • Gicquel, M., et al. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • Chen, K., & Houk, K. N. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(5), 1-11. [Link]

  • Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2017). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry, 2017(48), 7247-7255. [Link]

  • Islam, M. M., et al. (2024). Synthesis, Conformational Properties and DFT Computational Studies of[6]Metacyclo6pyrenophanes. ChemistrySelect, 9(32), e202401736. [Link]

Sources

The Electronic Architecture of Bicyclo[1.1.1]pentane: A Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers investigating the bicyclo[1.1.1]pentane (BCP) cage. It synthesizes theoretical electronic principles with practical medicinal chemistry applications.

Executive Summary

The bicyclo[1.1.1]pentane (BCP) cage has transcended its status as a strained curiosity to become a "privileged scaffold" in modern drug discovery. Its value lies not merely in its structural rigidity, but in its unique electronic signature. As a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, the BCP core offers a high fraction of


 character (

) while maintaining linear substituent vectors.

This guide dissects the electronic properties that drive these applications, providing the causal logic required to rationally deploy BCP in lead optimization.

Part 1: The Electronic Architecture

The "Inverted" Bond Phenomenon

The defining electronic feature of the BCP cage is the interaction between the bridgehead carbons (


 and 

). Unlike the precursor [1.1.1]propellane, which possesses a central

-bond, the BCP cage is formally saturated. However, the distance between

and

is approximately 1.85 Å , significantly shorter than the sum of van der Waals radii (3.40 Å), yet longer than a typical C-C single bond (1.54 Å).

Mechanism of Interaction: The interaction is non-bonded in the Lewis sense but electronically significant. It arises from strong through-space interactions between the back-lobes of the bridgehead


 orbitals. This "ghost bond" facilitates electronic communication across the cage, allowing the transmission of inductive effects without 

-conjugation.
Hybridization and Acidity

The geometric strain of the cage forces the bridgehead carbons into a hybridization state that deviates from ideal tetrahedral geometry.

  • Hybridization: Approximately

    
     (high 
    
    
    
    -character).
  • Consequence: The increased

    
    -character renders bridgehead protons (
    
    
    
    ) and substituents more acidic/electronegative than their acyclic aliphatic counterparts (e.g., tert-butyl).
Electronic Transmission (Hammett Effects)

Unlike phenyl rings, which transmit effects via resonance and induction, the BCP cage transmits electronic effects almost exclusively via field and inductive mechanisms .

  • Transmission Efficiency: The BCP cage is a poorer conductor of electronic effects than a phenyl ring but superior to a flexible alkyl chain due to its rigidity.

  • Dipole Moments: Substituents on the bridgeheads create well-defined dipole vectors that are not complicated by the ring currents found in aromatics.

Part 2: Bioisosteric Implications (The "Why")

The decision to swap a phenyl ring for a BCP cage is a trade-off between electronic and steric parameters.

Phenyl vs. BCP: The Vector Analysis

The BCP cage is a linear spacer . Substituents at positions 1 and 3 are oriented at 180°, mimicking the para-substitution pattern of benzene.

Featurepara-PhenyleneBicyclo[1.1.1]pentane (BCP)Impact on Drug Design
Exit Vector Angle 180°180°Perfect alignment retention.
Spacer Length ~2.79 Å~1.85 ÅBCP is a "contracted" bioisostere.
Electronic Nature Electron-rich

-cloud
Electron-rich cage interiorNo

-stacking; reduced metabolic liability.
Solubility (LogP) High LipophilicityLower LipophilicityBCP improves aqueous solubility.
Metabolic Stability Prone to epoxidationResistant to oxidationBCP blocks metabolic soft spots.
Decision Logic for Scaffold Hopping

Use the following logic flow to determine if a BCP replacement is viable for your lead compound.

BCP_Decision_Tree Start Candidate Analysis: Replace Phenyl with BCP? IsPara Is the Phenyl para-substituted? Start->IsPara PiStack Does Phenyl engage in Pi-Pi stacking? IsPara->PiStack Yes Result_No Low Probability: Consider Cubane or Bicyclo[2.2.2]octane IsPara->Result_No No (Ortho/Meta) Solubility Is Solubility/LogP a liability? PiStack->Solubility No PiStack->Result_No Yes (Critical Interaction) Length Can the pocket tolerate a ~1 Å contraction? Solubility->Length Yes (Need lower LogP) Result_Yes High Probability of Success: Proceed with BCP Synthesis Length->Result_Yes Yes Length->Result_No No (Spacer too short)

Figure 1: Strategic decision tree for evaluating BCP bioisosterism in lead optimization.

Part 3: Experimental & Computational Characterization[1]

To validate the electronic properties of a BCP-containing analog, the following protocols are recommended.

Computational Protocol: Strain & Orbital Analysis

Objective: Determine the strain energy and visualize the bridgehead interaction using Density Functional Theory (DFT).

Methodology:

  • Software: Gaussian 16, ORCA, or equivalent.

  • Level of Theory: wB97X-D/6-311++G(d,p) (Includes dispersion corrections critical for cage systems).

  • Workflow:

    • Geometry Optimization: Minimize the structure to ensure

      
       symmetry for the parent cage.
      
    • Frequency Calculation: Confirm no imaginary frequencies (ensure true minimum).

    • NBO Analysis: Run Natural Bond Orbital (NBO) analysis to quantify the

      
       interaction energy (
      
      
      
      perturbation).

Interpretation: Look for a significant donor-acceptor interaction between the bridgehead


 orbitals in the NBO output. This confirms the "through-space" communication channel.
Experimental Protocol: pKa Determination

Objective: Measure the inductive influence of the BCP cage on a carboxylic acid substituent.

Causality: The high


-character of the bridgehead carbon exerts an electron-withdrawing inductive effect ($ -I $), making BCP-COOH more acidic than tert-butyl-COOH, though it lacks the resonance stabilization of Benzoic acid.

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mg of BCP-1-carboxylic acid in 10 mL of degassed water/methanol (1:1) to ensure solubility.

  • Titration: Use a standardized 0.01 M NaOH solution.

  • Detection: Potentiometric titration using a glass electrode calibrated to the solvent system.

  • Control: Run Benzoic acid and Pivalic acid (t-Bu-COOH) as standards under identical conditions.

  • Data Analysis: Determine the half-equivalence point.

    • Expected Result: Pivalic Acid (pKa ~5.0) > BCP-COOH (pKa ~4.5) > Benzoic Acid (pKa ~4.2). Note: Values shift based on solvent.

Part 4: Synthetic Accessibility (Radical Pathways)

The electronic nature of the BCP precursor, [1.1.1]propellane , dictates its reactivity. The central bond is highly strained (~98 kcal/mol) and possesses significant "inverted" character, making it highly susceptible to radical attack rather than simple nucleophilic substitution.

Standard Workflow (Strain-Release Amination):

  • Reagent: [1.1.1]Propellane (generated in situ or stored in ether).

  • Radical Initiator: Secondary amine + Photocatalyst or simply spontaneous addition with highly nucleophilic amines (turbidity driven).

  • Mechanism:

    • The amine radical attacks the bridgehead.

    • The central bond breaks, releasing strain.

    • The resulting bridgehead radical captures a hydrogen or another functional group.

References

  • Wiberg, K. B. (1996). "The electronic structure of bicyclo[1.1.1]pentane and [1.1.1]propellane." Chemical Reviews. Link

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Gianatassio, R., et al. (Baran Lab) . (2016). "Strain-Release Amination." Science. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Beyond Flatland: The Bicyclo[1.1.1]pentane (BCP) Motif in Modern Medicinal Chemistry

[1]

Executive Summary: The Escape from Flatland

In the pursuit of novel therapeutics, medicinal chemists have historically relied heavily on aromatic rings (phenyl groups) to drive potency via


The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier "saturated bioisostere" for the phenyl ring. By replacing the flat, 2D phenyl ring with the 3D, cage-like BCP structure, researchers can increase the fraction of


Structural & Physicochemical Profiling[2]

The utility of BCP lies in its ability to mimic the vectorial alignment of para-substituted benzenes while drastically altering the physicochemical profile.

Geometric Comparison (The "Exit Vectors")

While BCP is often called a "phenyl mimic," it is physically smaller. Understanding this dimensional contraction is critical for structure-based drug design (SBDD).

  • Linearity: Both para-phenyl and 1,3-BCP substituents project at 180° angles, maintaining the "straight-line" geometry essential for many binding pockets.

  • Distance: The BCP core is significantly more compact. The distance between bridgehead carbons (

    
    ) is shorter than the phenyl 
    
    
    distance.

Table 1: Geometric and Electronic Comparison

Featurep-PhenyleneBicyclo[1.1.1]pentane (BCP)Impact on Design
Core Geometry Planar (2D)Cage (3D)Increases

; disrupts crystal packing.
Exit Vector Angle 180°180°Preserves substituent orientation.
Bridgehead Distance ~2.79 Å~1.85 Å35% Contraction. May require linker adjustment.
Electronic Character Electron-rich

-system
Electron-deficient

-system
Eliminates metabolic "soft spots" (epoxidation).
Lipophilicity (LogP) HighModerate/LowImproves aqueous solubility.
Visualization of Isosterism

BCP_Isosterecluster_phenylPhenyl (Aromatic)cluster_bcpBCP (Saturated)P_NodeFlat 2D Ring(High Pi-Cloud)P_Vec2Substituent BP_Node->P_Vec2B_Node3D Cage(High sp3)P_Node->B_Node Bioisosteric Replacement(Maintains Vector, Reduces LogP)P_Vec1Substituent AP_Vec1->P_Node  ~2.8 Å Core Span  B_Vec2Substituent BB_Node->B_Vec2B_Vec1Substituent AB_Vec1->B_Node  ~1.85 Å Core Span  

Figure 1: Comparison of spatial geometry between Phenyl and BCP cores. Note the conservation of the 180° exit vector despite the contraction in core diameter.

Synthetic Methodologies

The primary barrier to BCP adoption has historically been synthetic accessibility. The central precursor for all BCP chemistry is [1.1.1]propellane , a highly strained tricyclic hydrocarbon.

Mechanism: Strain-Release Chemistry

The central

Protocol: Synthesis of [1.1.1]Propellane

Note: This protocol is adapted from Organic Syntheses (2016) and optimized for safety. [1.1.1]Propellane is volatile and sensitive.

Reagents:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[1]

  • Methyllithium (MeLi) (1.6 M in ether)

  • Pentane (Solvent)[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a mechanical stirrer, internal thermometer, and a Claisen adapter connected to a dry-ice condenser. Maintain an inert Argon atmosphere.

  • Precursor Loading: Add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (15.0 g, 50 mmol) and dry pentane (200 mL). Cool to –78 °C.[1]

  • Lithiation (Critical Step): Add MeLi (65 mL, 104 mmol) dropwise over 45 minutes. Causality: Slow addition prevents thermal runaway which can polymerize the propellane.

  • Reaction: Stir at –78 °C for 30 minutes, then warm to 0 °C for 2 hours. The solution will turn cloudy as LiBr/LiCl salts precipitate.

  • Distillation: This is the purification step. Connect the flask to a receiving flask cooled to –78 °C. Apply partial vacuum (approx. 300-400 mmHg) to codistill the [1.1.1]propellane with pentane.

  • Quantification: The concentration is determined by NMR or by reacting an aliquot with iodine (titration).

  • Storage: Store at –78 °C. Warning: Do not store concentrated propellane for extended periods; it is prone to spontaneous polymerization.

Functionalization Workflow (Radical Addition)

To convert propellane into a drug-like scaffold, we typically use Strain-Release Radical Addition .

Synthetic_WorkflowPropellane[1.1.1]Propellane(Strained Precursor)IntermediateBicyclo[1.1.1]pentyl RadicalPropellane->Intermediate Central Bond Cleavage Radical_GenRadical Precursor (R-X)+ Light/CatalystRadical_Gen->Intermediate Radical Attack ProductFunctionalized BCP(Drug Fragment)Intermediate->Product Quenching/Cross-Coupling

Figure 2: General mechanism for converting [1.1.1]propellane to BCPs via radical strain release.

Case Study: The Pfizer Gamma-Secretase Inhibitor[5]

The definitive proof-of-concept for BCPs was established by Stepan et al. (Pfizer) in the optimization of BMS-708,163, a Gamma-Secretase Inhibitor (GSI).

The Challenge

The parent compound (BMS-708,163) contained a para-fluorophenyl ring.[2][3] While potent, it suffered from:

  • Poor Solubility: Limiting oral bioavailability.

  • High Lipophilicity: Leading to non-specific binding.

  • Metabolic Liability: The phenyl ring was a site for oxidative metabolism.

The BCP Solution

Pfizer scientists replaced the central phenyl ring with a BCP moiety.[4]

Table 2: Head-to-Head Comparison (Pfizer Data)

MetricParent (Phenyl)Analog (BCP)Result
Potency (

)
1.4 nM1.5 nMEquipotent (Maintained binding)
Solubility (pH 6.5) < 1

g/mL
140

g/mL
>140x Improvement
Lipophilicity (LogD) 4.63.2Reduced (More drug-like)
Intrinsic Clearance (

)
28

L/min/mg
< 6.6

L/min/mg
Significantly More Stable
Oral Bioavailability (AUC) Baseline~4-fold IncreaseSuperior Exposure
Mechanistic Insight

The BCP analog maintained the critical vector required to position the sulfonamide and oxadiazole tails in the active site. However, the removal of the aromatic

Future Outlook

The BCP motif has graduated from a "chemical curiosity" to a standard tool in the medicinal chemist's toolbox. Current frontiers include:

  • Multi-substituted BCPs: Moving beyond simple 1,3-disubstitution to bridge-substituted variants to access new chemical space.

  • Automated Synthesis: Flow chemistry protocols (e.g., photoredox catalysis in flow) are making BCP synthesis safer and more scalable.

  • Beyond Phenyl: Using BCPs to replace tert-butyl groups and internal alkynes.

References

  • Stepan, A. F., et al. (2012).[5][2][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][3][6]

  • Mondal, M., et al. (2016). "Synthesis of [1.1.1]Propellane." Organic Syntheses. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Turbett, K. B., et al. (2021). "A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives." Chemical Communications. [Link]

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science. [Link]

An In-depth Technical Guide to the Strain Energy Calculation of (Bicyclo[1.1.1]pent-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Energetic Landscape of a Unique Bioisostere

In the contemporary landscape of medicinal chemistry, the drive to "escape from flatland" has led to the exploration of novel three-dimensional molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent non-classical bioisostere for para-substituted benzene rings and tert-butyl groups.[2][3] Its rigid, cage-like structure offers a unique vector for substituent placement while often enhancing solubility and metabolic stability.[4] However, the inherent geometric constraints of the BCP cage result in significant ring strain, a key thermodynamic factor that governs its reactivity and synthetic accessibility. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of calculating the strain energy of (Bicyclo[1.1.1]pent-1-yl)methanol, a functionally relevant BCP derivative.

Understanding Strain Energy in Bicyclo[1.1.1]pentane Systems

Strain energy in cyclic molecules arises from deviations from ideal bond angles, bond lengths, and torsional angles, as well as from non-bonded interactions. In the case of bicyclo[1.1.1]pentane, the fusion of three four-membered rings forces the bridgehead carbons into an "inverted" tetrahedral geometry, leading to substantial angle and torsional strain. The strain energy of the parent bicyclo[1.1.1]pentane is estimated to be in the range of 65-68 kcal/mol.[5]

The introduction of a substituent, such as the hydroxymethyl group in this compound, can potentially alter this strain energy. While the sp³-hybridized carbon of the substituent may have a minimal impact compared to a trigonal center, a precise quantification of this effect is crucial for a complete understanding of the molecule's energetic profile.[6] This guide will explore two primary computational methodologies for determining the strain energy of this compound: the homodesmotic reaction approach and Benson group increment theory.

Computational Approaches to Strain Energy Calculation

The Homodesmotic Reaction Method: A Quantum Chemical Approach

The homodesmotic reaction method is a robust computational technique for calculating the strain energy of cyclic molecules.[7] It involves constructing a hypothetical, balanced chemical reaction where the number of each type of bond and the hybridization state of each atom are conserved between reactants and products.[7] The enthalpy change of this reaction, which can be calculated using quantum chemistry software, is a direct measure of the strain energy of the cyclic molecule.

To calculate the strain energy of this compound, we can propose the following homodesmotic reaction:

This compound + 5 Ethane → Neopentyl alcohol + 3 Propane

In this reaction, all C-C, C-H, and C-O single bonds are conserved on both sides, as are the hybridization states of all atoms. The strain energy is then calculated as the difference between the sum of the electronic energies of the products and the sum of the electronic energies of the reactants.

homodesmotic_reaction BCPM This compound Ethane 5 x Ethane Neopentyl Neopentyl alcohol Propane 3 x Propane Reactants_label Products_label Reactants_label->Products_label     ΔH_rxn = Strain Energy     

Homodesmotic reaction for this compound.

The following protocol outlines the steps for calculating the strain energy using the Gaussian quantum chemistry software package.

Step 1: Molecular Structure Input

Create input files (.gjf or .com) for each molecule in the homodesmotic reaction: this compound, ethane, neopentyl alcohol, and propane. The input file should specify the charge (0), multiplicity (1), and initial Cartesian coordinates of the atoms.

Example Gaussian Input File for this compound:

Step 2: Geometry Optimization and Frequency Calculation

Perform a geometry optimization followed by a frequency calculation for each molecule. The Opt keyword in Gaussian optimizes the molecular geometry to a minimum on the potential energy surface, and the Freq keyword calculates the vibrational frequencies at that optimized geometry. The frequency calculation is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[8][9]

Step 3: Extraction of Thermochemical Data

From the Gaussian output files (.log or .out), extract the "Sum of electronic and zero-point Energies" or the "Sum of electronic and thermal Enthalpies" for each molecule.[10]

Step 4: Calculation of Strain Energy

Calculate the strain energy (ΔH_rxn) using the following formula:

Strain Energy = [Σ(Enthalpies of Products)] - [Σ(Enthalpies of Reactants)]

Strain Energy = [E(Neopentyl alcohol) + 3 * E(Propane)] - [E(this compound) + 5 * E(Ethane)]

The resulting value, typically in Hartrees, can be converted to kcal/mol by multiplying by 627.509.

Benson Group Increment Theory: An Empirical Approach

Benson group increment theory (BGIT) is an empirical method for estimating the heat of formation of a molecule by summing the contributions of its constituent chemical groups.[8][11] The strain energy is then the difference between the experimentally determined heat of formation and the heat of formation calculated for a hypothetical strain-free analogue.[12]

To apply BGIT, we first need to dissect this compound and its strain-free acyclic analogue, neopentyl alcohol, into their respective Benson groups.

MoleculeGroupDescription
This compound 1 x C-(C)₃(CH₂OH)Quaternary carbon bonded to three carbons and a CH₂OH group.
1 x C-(C)(H)₃Bridgehead carbon bonded to one carbon and three hydrogens.
3 x C-(C)₂(H)₂Methylene bridge carbons.
1 x O-(C)(H)Oxygen of the primary alcohol.
Neopentyl alcohol 1 x C-(C)₄Quaternary carbon bonded to four carbons.
3 x C-(C)(H)₃Methyl groups.
1 x C-(C)(H)₂(O)Methylene carbon bonded to a carbon and an oxygen.
1 x O-(C)(H)Oxygen of the primary alcohol.

Using established Benson group additivity values (GAVs) for the enthalpy of formation (in kcal/mol at 298 K), we can calculate the theoretical heat of formation of a strain-free molecule with the same groups as this compound.

ΔH_f°(strain-free) = Σ(GAVs of constituent groups)

The key challenge lies in obtaining the GAV for the unique C-(C)₃(CH₂OH) group. In the absence of a specific value, it can be estimated from related groups.

The strain energy is then calculated as:

Strain Energy = ΔH_f°(experimental, this compound) - ΔH_f°(calculated, strain-free)

Discussion: Interpreting the Results and Implications for Drug Design

The calculated strain energy of this compound provides valuable insights into its thermodynamic stability and potential reactivity. By comparing the strain energy of the substituted BCP with that of the parent hydrocarbon, researchers can quantify the electronic and steric effects of the hydroxymethyl group on the cage system.

A key consideration is that while BCPs are highly strained, they are often kinetically stable.[5] The strain energy is a measure of the potential energy stored in the molecule, which can be released in chemical reactions. A thorough understanding of this energetic landscape is critical for:

  • Predicting Reactivity: The high strain energy of the BCP core drives many of its characteristic reactions, such as ring-opening under certain conditions.

  • Synthetic Strategy: Knowledge of the molecule's stability is essential for designing efficient and safe synthetic routes.

  • Understanding Bioisosterism: Quantifying the energetic differences between a BCP analogue and its aromatic counterpart can help to rationalize differences in biological activity and ADME properties.

Conclusion: A Powerful Tool for Molecular Design

The calculation of strain energy is a powerful tool for chemists engaged in the design and synthesis of novel molecular entities. For a unique and increasingly important scaffold like bicyclo[1.1.1]pentane, a quantitative understanding of its energetic properties is indispensable. This guide has provided a detailed overview of two robust methods for calculating the strain energy of this compound. By applying these computational techniques, researchers can gain deeper insights into the fundamental properties of this valuable bioisostere, ultimately enabling the more rational design of next-generation therapeutics.

References

  • Benson, S. W. Thermochemical Kinetics; Wiley: New York, 1976.
  • Della, E. W.; Hine, P. T. Substituent Effects on the Strain Energy of Bicyclo[1.1.1]pentane. J. Am. Chem. Soc.1976, 98 (23), 7500–7501.
  • Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 2nd ed.; Gaussian, Inc.: Wallingford, CT, 1996.
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  • Istvan, E. S.; Stepan, A. F. Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere in the γ-Secretase Inhibitor L-685,458. Bioorg. Med. Chem. Lett.2012, 22 (11), 3972–3975.
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  • Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angew. Chem. Int. Ed. Engl.1986, 25 (4), 312–322.
  • Wiberg, K. B.; Fenoglio, R. A. The Bicyclo[1.1.1]pentane System. J. Am. Chem. Soc.1968, 90 (13), 3395–3397.
  • Domalski, E. S.; Hearing, E. D. Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. J. Phys. Chem. Ref.
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  • Mykhailiuk, P. K. Bicyclo[1.1.1]pentanes in Medicinal Chemistry. Chem. Soc. Rev.2019, 48 (12), 3435-3449.
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  • Sandström, N. Heavy-Core Staffanes. A Computational Study of Their Fundamental Properties of Interest for Molecular Electronics. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology 271. 80 pp. Uppsala. ISBN 978-91-554-6796-8.
  • NWChem. Isodesmic.pdf. Retrieved from [Link]

  • Wiberg, K. B. Heats of Combustion and Strain Energies of Bicyclo[n.m.0]alkanes. J. Am. Chem. Soc.1965, 87 (5), 1070–1078.
  • Cheminform. (2025, May 27). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. Retrieved from [Link]

  • Barroso, J. (2019, August 7). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Computational Chemistry List. The Absolute Beginners Guide to Gaussian. Retrieved from [Link]

  • Gaussian.com. (2020, December 16). Freq. Retrieved from [Link]

Sources

Technical Deep Dive: Solubility & Lipophilicity of (Bicyclo[1.1.1]pent-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Utility & Physicochemical Profiling

Executive Summary: The "Saturated Bioisostere" Advantage

(Bicyclo[1.1.1]pent-1-yl)methanol (BCP-methanol) represents a critical building block in modern medicinal chemistry, specifically within the "Escape from Flatland" paradigm. As drug discovery moves away from flat, aromatic-heavy scaffolds to improve physicochemical properties, the bicyclo[1.1.1]pentane (BCP) core has emerged as a superior bioisostere for the phenyl ring , tert-butyl group , and internal alkynes .[1]

This guide details the solubility and lipophilicity profile of BCP-methanol, providing experimental frameworks for its characterization. The molecule serves not just as a linker, but as a tool to lower LogP and enhance metabolic stability while maintaining collinear exit vectors similar to para-substituted benzenes.

Physicochemical Profile

Core Identity
  • IUPAC Name: (Bicyclo[1.1.1]pentan-1-yl)methanol[2][3]

  • CAS Number: 22287-32-7[2][3][4][5]

  • Molecular Formula: C₆H₁₀O[3]

  • Molecular Weight: 98.14 g/mol [3]

  • Physical State: Colorless liquid/oil (Ambient), Hygroscopic.

  • Storage: 2–8°C (Inert atmosphere recommended).

Lipophilicity (LogP/LogD) Dynamics

The defining characteristic of BCP-methanol is its ability to modulate lipophilicity. Unlike the phenyl ring, which contributes significantly to lipophilicity via π-electron clouds and planar surface area, the BCP cage is a saturated hydrocarbon.

Comparative Analysis: When replacing a phenyl group with a BCP moiety, researchers typically observe a reduction in LogP.

ParameterPhenyl Analogue (Benzyl Alcohol)BCP Analogue (BCP-Methanol)Mechanistic Insight
LogP (Approx) ~1.05~0.5 – 0.8 (Predicted)Reduced hydrophobic surface area; lack of aromaticity.
Geometry Planar (2D)Rigid Spheroid (3D)"3D" character disrupts non-specific hydrophobic binding.
Exit Vector 2.79 Å (para)1.85 Å (bridgehead)Shorter distance requires linker adjustment, but collinearity is preserved.
Fsp³ Score LowHighHigher fraction of sp³ carbons correlates with improved clinical success.

Critical Insight: The BCP core acts as a "lipophilic spacer" that is sufficiently hydrophobic to cross membranes but sufficiently compact to lower the overall lipophilic load of the drug candidate, reducing the risk of hERG toxicity and phospholipidosis.

Solubility Profile

BCP-methanol exhibits superior aqueous solubility compared to its aromatic counterparts.

  • Mechanism: The 3D "propeller" shape of the BCP cage prevents the efficient π-π stacking interactions that often render planar aromatic compounds insoluble. This disruption of crystal lattice energy (in solid derivatives) and increased solvation potential leads to higher thermodynamic solubility.

  • Solvent Compatibility:

    • Water: Highly soluble (due to the polar hydroxyl group and compact cage).

    • DMSO: Fully miscible.

    • Methanol/Ethanol: Fully miscible.

    • Dichloromethane: Soluble (Used for extraction).

Structural & Functional Logic (Visualization)

The following diagram illustrates the bioisosteric replacement logic and the resulting physicochemical shift.

Bioisostere_Logic cluster_0 Target Effect Phenyl Phenyl Ring (Flat, Aromatic) Properties Property Shift Phenyl->Properties Bioisosteric Replacement BCP Bicyclo[1.1.1]pentane (3D, Saturated) Outcome1 Lower LogP (Reduced Lipophilicity) BCP->Outcome1 Outcome2 Higher Solubility (Lattice Disruption) BCP->Outcome2 Outcome3 Metabolic Stability (Blocked CYP Sites) BCP->Outcome3 Properties->BCP

Figure 1: Decision logic for replacing Phenyl groups with BCP moieties to improve physicochemical properties.

Experimental Protocols

As a Senior Scientist, relying on literature values is insufficient. Validation via standardized assays is required.

Protocol: Thermodynamic Solubility Determination

This protocol determines the saturation solubility of BCP-methanol derivatives in PBS (pH 7.4).

Reagents:

  • Test Compound: this compound (CAS 22287-32-7).[2][3][4][5]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solvent: DMSO (HPLC Grade).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of BCP-methanol in DMSO.

  • Incubation: Add 20 µL of stock to 980 µL of PBS (2% DMSO final) in a chemically resistant glass vial.

    • Note: For liquid BCP-methanol, direct addition to PBS until saturation (turbidity) is observed is also valid for raw material testing.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Filtration: Filter the suspension using a 0.45 µm PVDF filter plate to remove undissolved material (if testing solid derivatives) or phase separation (if oil).

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

Protocol: Experimental LogP (Shake-Flask Method)

While computational predictions are useful, the "Shake-Flask" method remains the gold standard for validating the lipophilicity of this specific cage.

Workflow Visualization:

LogP_Protocol Start BCP-Methanol Sample Phase_Prep Prepare Phases: 1-Octanol (Sat. w/ Water) Water (Sat. w/ Octanol) Start->Phase_Prep Mix Mix & Equilibrate (25°C, 4 Hours) Phase_Prep->Mix Separate Phase Separation (Centrifugation) Mix->Separate Analyze HPLC Analysis of Both Phases Separate->Analyze Calc Calculate Partition Coeff. P = [Org] / [Aq] Analyze->Calc

Figure 2: Standard Shake-Flask Protocol for LogP determination.

Calculation:



Synthetic Accessibility & Handling

Synthesis Routes

Researchers should be aware that BCP-methanol is typically accessed via:

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of Bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Transformation: From [1.1.1]propellane precursors (though this is more common for generating the core).

Safety & Stability
  • Volatility: While an alcohol, the BCP cage adds bulk. However, it should be treated as a potentially volatile organic compound (VOC).

  • Reactivity: The bridgehead hydroxyl group is a primary alcohol, amenable to oxidation (to aldehyde/acid) or conversion to leaving groups (mesylate/tosylate) for further coupling.

  • Toxicity: Material Safety Data Sheets (MSDS) classify it as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry.

  • Stepan, A. F., et al. (2012).[6] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • PharmaBlock. (2021).[6] "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere." PharmaBlock Whitepapers.[7]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123456, (Bicyclo[1.1.1]pentan-1-yl)methanol." PubChem.

  • Enamine Ltd. (2024). "Saturated Bioisosteres: Bicyclo[1.1.1]pentanes." Enamine Building Blocks.

Sources

Next-Generation Beta-Caryophyllene Therapeutics: Structural Optimization & Signaling Bias

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Druggability Gap

Beta-caryophyllene (BCP) represents a unique anomaly in pharmacognosy: a dietary sesquiterpene that functions as a highly selective, full agonist of the Cannabinoid Type 2 (CB2) receptor (


 nM). Unlike non-selective cannabinoids (e.g., 

-THC), BCP exerts potent anti-inflammatory and neuroprotective effects without psychotropic liability.[1]

However, its translation from "dietary supplement" to "clinical therapeutic" is stalled by a druggability gap :

  • Physicochemical Instability: The strained cyclobutane ring and trans-endocyclic double bond confer volatility and susceptibility to oxidation (e.g., conversion to BCP-oxide).

  • Pharmacokinetic (PK) Limitations: High lipophilicity (LogP

    
     4.5) leads to poor water solubility and erratic oral bioavailability.
    
  • Target Desensitization: Chronic activation of GPCRs often triggers

    
    -arrestin recruitment, leading to receptor downregulation.
    

This guide outlines three high-value research directions to bridge this gap: Structural Rigidification , Biased Agonism , and Nanostructured Delivery .

Module 1: Medicinal Chemistry & Structural Optimization

The Stability Problem: Cyclobutane & Oxidation

The BCP scaffold contains a trans-bicyclo[7.2.0]undecane system. The strain inherent in the four-membered ring and the reactivity of the C8-C9 double bond are primary sites of metabolic degradation.

Research Direction A: Scaffold Hopping & Rigidification To create novel New Chemical Entities (NCEs), researchers should focus on bioisosteres that mimic the BCP pharmacophore (lipophilic binding pocket of CB2) while eliminating the labile cyclobutane ring.

  • Strategy: Synthesize rigid analogs where the cyclobutane is expanded to a cyclopentane or stabilized via gem-difluoro substitution to block metabolic oxidation.

  • Rationale: Fluorination lowers lipophilicity (improving LogD) and blocks P450-mediated hydroxylation at the gem-dimethyl positions.

Functional Selectivity (Biased Agonism)

Standard BCP is a balanced agonist. Novel derivatives should aim for G-protein bias —activating the


 anti-inflammatory pathway while avoiding 

-arrestin recruitment (which causes tolerance).
  • Target: Derivatives with modifications at the C-14 position have shown altered signaling profiles.

  • Hypothesis: Bulky substituents at the exocyclic methylene group may sterically hinder the conformational change required for

    
    -arrestin coupling.
    

Module 2: Therapeutic Frontiers & Mechanism of Action[2]

The therapeutic value of novel BCP compounds lies in the "Triad of Neuroprotection":

  • CB2 Activation: Inhibition of adenylate cyclase and activation of MAPK/ERK.

  • PPAR-

    
     Cross-talk:  BCP is a unique "dual-ligand," activating nuclear PPAR-
    
    
    
    via direct or indirect pathways, driving microglial polarization from M1 (pro-inflammatory) to M2 (reparative).
  • BDNF Upregulation: Restoration of synaptic plasticity in neurodegenerative models.

Visualization: The BCP Signaling Cascade

The following diagram illustrates the dual-pathway mechanism (Surface GPCR + Nuclear Receptor) that novel compounds must preserve.

BCP_Signaling BCP Novel BCP Analog CB2 CB2 Receptor (Surface) BCP->CB2 Agonism PPAR PPAR-gamma (Nuclear) BCP->PPAR Direct/Indirect Activation Gio Gi/o Protein CB2->Gio Coupling AC Adenylate Cyclase Gio->AC Inhibits MAPK MAPK/ERK Phosphorylation Gio->MAPK Activates cAMP cAMP (Decrease) AC->cAMP MAPK->PPAR Cross-talk BDNF BDNF Release (Neuroprotection) MAPK->BDNF Upregulates NFkB NF-kB (Inhibition) PPAR->NFkB Inhibits Inflam Pro-inflammatory Cytokines (TNF-a, IL-1b) NFkB->Inflam Downregulates

Figure 1: Dual-pathway activation by BCP analogs. Note the critical cross-talk between CB2 surface signaling and nuclear PPAR-gamma transcription regulation.

Module 3: Advanced Delivery Systems

To bypass the poor solubility of BCP (and its analogs), formulation science must move beyond simple oils.

Table 1: Comparative Delivery Strategies

StrategyMechanismAdvantageDisadvantage
SEDDS (e.g., VESIsorb) Self-emulsifying lipid system forming <100nm droplets in GI tract.High surface area; rapid absorption (

reduced by ~50%).
Requires specific surfactant/lipid ratios; stability issues.
Nanostructured Lipid Carriers (NLCs) Solid lipid matrix with liquid lipid nanocompartments.Protects BCP from oxidation; controlled release (up to 24h).Complex manufacturing (high-pressure homogenization).
Cyclodextrin Inclusion Hydrophobic cavity encapsulates BCP.Improves water solubility and shelf-life stability.Limited drug loading capacity; dissociation rate limits.

Key Insight: Recent data suggests NLCs outperform suspensions, increasing skin permeation by >80% in topical applications [4].

Module 4: Experimental Protocols

Protocol: Competitive Radioligand Binding Assay (CB2 Specificity)

Objective: Determine the affinity (


) of a novel BCP analog for the human CB2 receptor.

Reagents:

  • Membranes: HEK293 cells stably expressing hCB2.[2]

  • Radioligand:

    
    -CP55,940 (Specific Activity ~100-180 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA (fatty acid-free).
    

Workflow:

  • Preparation: Dilute novel BCP analog in DMSO (final concentration 0.1% v/v). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Add 50

      
      L radioligand (
      
      
      
      concentration, typically 0.5-1 nM).
    • Add 50

      
      L test compound.
      
    • Add 100

      
      L membrane suspension (20-40 
      
      
      
      g protein).
    • Control: Non-specific binding defined by 10

      
      M WIN 55,212-2.
      
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[3]

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Functional cAMP Assay (Gi/o Coupling)

Objective: Verify if the analog acts as an agonist (inhibits cAMP) or inverse agonist.

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (CHO-hCB2 cells) Step2 Forskolin Challenge (Induce cAMP spike) Step1->Step2 Step3 Compound Treatment (Add BCP Analog) Step2->Step3 Step4 Lysis & Detection (TR-FRET / ELISA) Step3->Step4

Figure 2: Functional assay workflow. Agonists will suppress the Forskolin-induced cAMP spike.

Step-by-Step:

  • Seed CHO-hCB2 cells (10,000/well) in 384-well plates.

  • Stimulate adenylate cyclase with Forskolin (10

    
    M)  to raise cAMP baselines.
    
  • Simultaneously treat with the BCP analog.[1][4]

  • Incubate 30 min at RT.

  • Lyse cells and detect cAMP using a TR-FRET kit (e.g., LANCE Ultra).

  • Validation: A true agonist will dose-dependently decrease the TR-FRET signal (reduced cAMP).

References

  • Frontiers in Pharmacology. (2021). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19.Link

  • Accurate Clinic. (2021). A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene.[1][4][5][6]Link

  • Molecules. (2022).[7] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology.[7][8]Link

  • MDPI. (2023). Beta Caryophyllene-Loaded Nanostructured Lipid Carriers for Topical Management of Skin Disorders.Link

  • PNAS. (2008). Beta-caryophyllene is a dietary cannabinoid.[8][9]Link

  • BenchChem. (2025).[3][10] Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.[3]Link

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Methodological & Application

Scalable Synthesis of Bicyclo[1.1.1]pentane Building Blocks: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional (3D) building blocks in modern drug discovery, serving as bioisosteric replacements for para-substituted arenes, tert-butyl groups, and alkynes.[1][2][3] Their rigid, rod-like structure, coupled with the ability to improve key physicochemical properties such as aqueous solubility and metabolic stability, has led to their increasing incorporation into pharmaceutical candidates.[4][5][6] This application note provides a detailed overview of scalable synthetic strategies for accessing key BCP building blocks, with a focus on practical, field-proven protocols suitable for both medicinal chemistry exploration and larger-scale production. We will delve into the preparation of the pivotal precursor, [1.1.1]propellane, and its subsequent functionalization, as well as methods starting from more stable BCP intermediates.

Introduction: The Rise of a Non-Classical Bioisostere

The concept of "escaping from flatland" has become a guiding principle in contemporary medicinal chemistry, encouraging the move away from planar, aromatic structures towards more C(sp3)-rich scaffolds.[7][8] This shift is driven by the need to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. BCPs have proven to be exceptionally valuable in this regard. By replacing a 1,4-disubstituted phenyl ring with a BCP core, chemists can often achieve:

  • Improved Solubility: The saturated, non-aromatic nature of BCPs typically leads to a significant increase in aqueous solubility.[2][7]

  • Enhanced Metabolic Stability: The high C-H bond dissociation energies of the BCP cage render it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][6]

  • Reduced Non-Specific Binding: The decrease in lipophilicity associated with replacing an aryl group with a BCP can lead to lower non-specific protein binding.[2][6]

  • Novel Exit Vectors: The rigid BCP scaffold provides precise and predictable exit vectors for substituents, mimicking the 180° orientation of a para-substituted arene but with a shorter distance between the substituents.[1]

The first notable application of BCPs in drug design was reported by Pellicciari and coworkers in 1996.[1] However, it was the work by Pfizer in 2012, where a phenyl ring in a γ-secretase inhibitor was replaced by a BCP moiety, that truly ignited widespread interest in this scaffold.[5][8] This substitution resulted in an equipotent compound with markedly improved permeability and solubility.[5] Since then, the demand for diverse and readily accessible BCP building blocks has grown exponentially.

The Gateway to BCPs: Scalable Synthesis of [1.1.1]Propellane

The most common and versatile entry point to the BCP scaffold is through the highly strained and reactive intermediate, [1.1.1]propellane.[9][10] This molecule's central carbon-carbon bond is exceptionally weak and readily undergoes cleavage upon reaction with radicals, anions, or electrophiles, a process often referred to as "strain-release" functionalization.[1][11] While its high reactivity presents handling challenges, scalable and practical methods for its in-situ generation and use have been developed.

Optimized Szeimies-Michl Synthesis of [1.1.1]Propellane

A significant improvement on earlier routes, the Szeimies-Michl synthesis provides a reliable method for generating solutions of [1.1.1]propellane.[9][12] The procedure involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.

G cluster_0 Synthesis of [1.1.1]Propellane Precursor cluster_1 Generation of [1.1.1]Propellane 3-chloro-2-(chloromethyl)propene 3-chloro-2-(chloromethyl)propene 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane 3-chloro-2-(chloromethyl)propene->1,1-dibromo-2,2-bis(chloromethyl)cyclopropane  Dibromocarbene  addition [1.1.1]Propellane Solution [1.1.1]Propellane Solution 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane->[1.1.1]Propellane Solution  Methyllithium  (-78 °C to 0 °C)

Caption: Workflow for the Szeimies-Michl synthesis of [1.1.1]propellane.

Protocol 1: Generation of a Standardized Solution of [1.1.1]Propellane

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (1.6 M in diethyl ether)

  • Anhydrous diethyl ether

  • Thiophenol (for titration)

  • Argon atmosphere

  • Dry glassware

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and dissolve in anhydrous diethyl ether.

  • Cool the vigorously stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium (2.2 equiv) via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 15 minutes.

  • Replace the cooling bath with an ice-water bath (0 °C) and continue stirring for 1 hour. The resulting mixture is a solution of [1.1.1]propellane.[12]

  • Titration: To determine the yield, an aliquot of the propellane solution is quenched with a slight excess of thiophenol. The reaction is quantitative, and the concentration of the resulting bicyclo[1.1.1]pentyl phenyl sulfide can be determined by ¹H NMR or GC analysis against an internal standard.[12]

Safety Note: Methyllithium is highly pyrophoric. This procedure must be carried out by trained personnel under a strict inert atmosphere.

Flow Chemistry for On-Demand Propellane Generation

Given the instability of [1.1.1]propellane, continuous flow synthesis offers a safer and more scalable alternative to batch processing.[13][14] Flow reactors allow for the on-demand generation of propellane, which can be immediately telescoped into subsequent functionalization reactions, minimizing the accumulation of this high-energy intermediate.[14] This approach improves safety and allows for the production of gram quantities of BCP derivatives.[13]

Key Scalable Strategies for BCP Building Block Synthesis

The majority of medicinally relevant BCPs are accessed through two primary strategies: the functionalization of [1.1.1]propellane or the modification of pre-formed, stable BCP cores like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Strain-Release Functionalization of [1.1.1]Propellane

The omniphilic nature of [1.1.1]propellane's central bond allows it to react with a wide array of radical and nucleophilic species.[11]

G cluster_rad Radical Addition cluster_nuc Anionic/Nucleophilic Addition Propellane [1.1.1]Propellane Radical_Intermediate Bicyclo[1.1.1]pentyl Radical Intermediate Propellane->Radical_Intermediate Anionic_Intermediate Bicyclo[1.1.1]pentyl Anion Intermediate Propellane->Anionic_Intermediate Radical_Source Radical Source (e.g., R-I, Photoredox, BEt3) Radical_Source->Propellane BCP_Product_Rad 1,3-Disubstituted BCP Radical_Intermediate->BCP_Product_Rad Radical Trap Nucleophile Nucleophile (e.g., R-Li, R-MgX) Nucleophile->Propellane BCP_Product_Nuc 1-Substituted BCP Anionic_Intermediate->BCP_Product_Nuc Electrophilic Quench

Caption: General pathways for the functionalization of [1.1.1]propellane.

Protocol 2: Photoredox-Mediated Synthesis of 1-Iodo-3-alkylbicyclo[1.1.1]pentanes

This protocol, inspired by the work of Baran and others, provides a mild and efficient route to valuable BCP iodides, which are versatile handles for further functionalization.[1]

Materials:

  • [1.1.1]Propellane solution in diethyl ether (from Protocol 1)

  • Alkyl iodide (e.g., iodomethane, iodoethane)

  • 4CzIPN (photocatalyst)

  • Visible light source (e.g., Blue LED lamp)

  • Anhydrous solvent (e.g., THF or DME)

Procedure:

  • In a reaction vessel, combine the alkyl iodide (1.5 equiv) and 4CzIPN (1-2 mol%).

  • Add the standardized solution of [1.1.1]propellane (1.0 equiv) under an argon atmosphere.

  • Irradiate the mixture with a blue LED lamp at room temperature with stirring.

  • Monitor the reaction by GC-MS or TLC until the propellane is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the 1-iodo-3-alkylbicyclo[1.1.1]pentane.

Synthesis from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

For many applications, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a highly valuable and stable starting material.[4] A recent development has enabled its production on a kilogram scale using a flow photochemical reaction between propellane and diacetyl, followed by a haloform reaction.[4][8]

G Propellane [1.1.1]Propellane Diketone BCP Diketone Propellane->Diketone  Flow Photochemistry  (365 nm) Diacetyl Diacetyl Diacetyl->Diketone Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid  Haloform Reaction Derivatives Diverse BCP Building Blocks (Amines, Alcohols, etc.) Diacid->Derivatives  Functional Group  Interconversion

Caption: Scalable synthesis of BCP derivatives from the dicarboxylic acid.

From this diacid, a multitude of key building blocks can be prepared via standard functional group interconversions.

Protocol 3: Synthesis of Bicyclo[1.1.1]pentan-1-amine from the Dicarboxylic Acid

Bicyclo[1.1.1]pentylamines (BCPAs) are important bioisosteres of anilines.[15] This protocol outlines a common route via a Curtius rearrangement.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Oxalyl chloride

  • Sodium azide

  • tert-Butanol

  • Hydrochloric acid

Procedure:

  • Monoesterification: Selectively protect one carboxylic acid group as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Acid Chloride Formation: Treat the resulting mono-acid with oxalyl chloride (1.2 equiv) and a catalytic amount of DMF in an anhydrous solvent like DCM at 0 °C to room temperature.

  • Acyl Azide Formation: Add the crude acid chloride solution to a solution of sodium azide (1.5 equiv) in water/acetone at 0 °C. Stir vigorously for 1-2 hours.

  • Curtius Rearrangement: Carefully extract the acyl azide into toluene. Heat the toluene solution to 80-100 °C to induce the Curtius rearrangement to the isocyanate.

  • Boc-Protection: Add tert-butanol to the isocyanate solution and continue heating to form the Boc-protected amine.

  • Deprotection: Remove the Boc group and saponify the ester under acidic conditions (e.g., refluxing with 6M HCl) to yield the target bicyclo[1.1.1]pentan-1-amine as its hydrochloride salt.

Data Summary: Comparison of Synthetic Routes

RouteKey PrecursorScalabilityKey AdvantagesKey Challenges
Propellane Functionalization [1.1.1]PropellaneGood (especially with flow chemistry)[14]High versatility, direct access to diverse BCPs.[1]Handling of unstable, high-energy intermediate.[9][10]
From Dicarboxylic Acid BCP-1,3-dicarboxylic acidExcellent (kg scale reported)[4][8]Utilizes a stable, crystalline starting material.Requires multi-step functional group interconversions.
Decarboxylative Coupling BCP Carboxylic AcidsGoodBroad scope, good functional group tolerance.[7]Often requires transition metal catalysts.[16]

Conclusion and Future Outlook

The synthetic toolkit for accessing bicyclo[1.1.1]pentane building blocks has expanded dramatically, enabling their widespread adoption in drug discovery. Scalable routes commencing from [1.1.1]propellane, particularly those leveraging flow chemistry, provide rapid and versatile access to a host of functionalized BCPs.[13] Concurrently, methods based on the stable and readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid offer a robust platform for large-scale manufacturing.[4]

Future research will likely focus on developing more efficient and asymmetric methods for functionalizing the BCP core, including the more challenging bridge C-H positions.[17][18] As the demand for these valuable 3D scaffolds continues to grow, the development of even more practical, cost-effective, and sustainable synthetic methodologies will remain a key priority for the chemical research community.

References

  • Steffens, L. D., & Mousseau, J. J. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Anderson, E. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Mondragon, J. A., et al. (1998). [1.1.1]Propellane. Organic Syntheses. [Link]

  • Davies, H. M. L., & Du Bois, J. (2020). Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Nature Catalysis. [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. [Link]

  • Uchiyama, M., et al. (2020). (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... ResearchGate. [Link]

  • Various Authors. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chinese Journal of Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Uchiyama, M. (2021). A Storable Feedstock for Preparation of [1.1.1]Propellane. Synform. [Link]

  • Chen, J. S., et al. (2025). Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Vapourtec. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. [Link]

  • Various Authors. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

  • Steffens, L. D., & Mousseau, J. J. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Uchiyama, M., et al. (2023). Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie International Edition. [Link]

  • Anderson, E. (2025). New Directions in Bioisostere Research. UKRI. [Link]

  • Various Authors. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Wang, J., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Google Patents. (n.d.). Method of preparing substituted bicyclo[1 1 1]pentanes.
  • Janssen Research and Development. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. [Link]

  • Various Authors. (2023). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (Bicyclo[1.1.1]pent-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount structural surrogate in modern medicinal chemistry, prized for its ability to replace conventional moieties like aromatic rings, tert-butyl groups, and internal alkynes. This substitution often confers remarkable improvements in key drug-like properties, including aqueous solubility and metabolic stability.[1] The functionalization of the BCP core is therefore of critical importance for its successful integration into drug candidates. This guide provides a comprehensive overview and detailed protocols for the derivatization of the hydroxyl group of (Bicyclo[1.1.1]pent-1-yl)methanol, a key building block for introducing the BCP scaffold. We will delve into the underlying chemical principles, address the inherent challenges posed by the strained BCP cage, and present field-proven methodologies for its effective chemical modification.

Introduction: The Strategic Importance of the BCP Motif

The "escape from flatland" in drug design advocates for the incorporation of three-dimensional scaffolds to enhance molecular properties and explore novel chemical space.[1] The BCP core is an exemplary embodiment of this concept. Its rigid, cage-like structure maintains the exit vectors of the groups it replaces, while its saturated hydrocarbon nature often leads to increased metabolic stability and improved solubility profiles.[1] this compound is a versatile starting material, as its primary hydroxyl group serves as a convenient handle for a wide array of chemical transformations, enabling the connection of the BCP unit to other fragments of a molecule. However, the inherent strain and unique electronic properties of the BCP system necessitate careful consideration of reaction conditions to achieve successful derivatization.

Core Challenges in BCP Derivatization

The primary challenge in the derivatization of BCP alcohols stems from the high degree of strain in the bicyclic system. Reactions that proceed through carbocationic intermediates at the bridgehead position are often disfavored due to the geometric constraints of the cage, which prevent the formation of a planar carbocation. Furthermore, the BCP core can be susceptible to decomposition under harsh reaction conditions, particularly strong bases, which can induce ring-opening reactions.[2]

Key Derivatization Strategies and Protocols

The derivatization of the hydroxyl group of this compound can be broadly categorized into several key transformations:

  • Esterification: The formation of an ester linkage.

  • Etherification: The formation of an ether linkage.

  • Conversion to Halides and Sulfonates: Activation of the hydroxyl group for subsequent nucleophilic substitution.

The following sections will provide detailed protocols and the rationale behind each method.

Esterification: A Robust and Versatile Linkage

Esterification is a fundamental and reliable method for derivatizing the hydroxyl group of this compound. This transformation is typically high-yielding and can be achieved under a variety of conditions, making it suitable for a wide range of substrates.

Protocol 1: Steglich Esterification with DCC/DMAP

This method is a classic and highly effective procedure for ester formation under mild conditions, particularly suitable for acid-sensitive substrates.

Experimental Workflow:

Esterification_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound, carboxylic acid, and DMAP in DCM B Cool to 0 °C A->B Transfer to reaction vessel C Add DCC solution dropwise B->C Initiate reaction D Stir at room temperature C->D Allow to warm E Filter urea byproduct D->E Reaction complete F Wash with aq. HCl and NaHCO3 E->F Aqueous work-up G Dry, concentrate, and purify (e.g., column chromatography) F->G Isolation Etherification_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A React this compound with trichloroacetonitrile and a base (e.g., DBU) B Dissolve the trichloroacetimidate and the coupling alcohol in an aprotic solvent A->B Isolate intermediate C Add a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf) B->C Initiate coupling D Stir at low temperature to room temperature C->D Monitor reaction E Quench the reaction and perform aqueous work-up D->E Reaction complete F Purify by column chromatography E->F Isolate product Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and a base (e.g., triethylamine) in DCM B Cool to 0 °C A->B C Add methanesulfonyl chloride dropwise B->C Initiate reaction D Stir at 0 °C to room temperature C->D Monitor reaction E Wash with water, dilute acid, and brine D->E Reaction complete F Dry, concentrate, and use directly or purify if necessary E->F Isolate product

Sources

using (Bicyclo[1.1.1]pent-1-yl)methanol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (Bicyclo[1.1.1]pent-1-yl)methanol in Fragment-Based Drug Discovery (FBDD)

Introduction: The 3D-Fragment Imperative

In modern Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" is not merely a trend but a necessity. Traditional fragment libraries are heavily skewed toward sp²-rich aromatic systems, which often suffer from poor solubility and metabolic liabilities. This compound (BCP-methanol) represents a high-value "3D fragment" that addresses these limitations.

This molecule serves as a saturated bioisostere for para-substituted benzyl alcohol or phenyl groups. While the BCP bridgehead distance (~1.85 Å) is shorter than the benzene para-substitution vector (~2.8 Å), it maintains a rigid 180° exit vector geometry while significantly increasing fraction sp³ (Fsp³). This application note details the physicochemical rationale, synthetic protocols for elaboration, and screening methodologies for integrating BCP-methanol into your drug discovery pipeline.

Physicochemical Profile & Bioisosterism

The primary utility of BCP-methanol lies in its ability to improve the "drug-likeness" of a fragment hit. By replacing a phenyl ring with the BCP core, researchers can modulate lipophilicity and metabolic stability without altering the fundamental binding vector.[1][2][3]

Table 1: Comparative Properties of Phenyl vs. BCP Scaffolds

PropertyPhenyl / Benzyl MotifBCP BioisostereImpact on Drug Discovery
Hybridization sp² (Planar)sp³ (3D Rigid)Increases Fsp³; improves solubility.[4]
Exit Vector Angle 180° (para)180° (Bridgehead)Preserves ligand-receptor geometry.
Solubility Low (π-stacking aggregation)HighCritical for high-concentration NMR screening.
Metabolic Liability High (Aromatic hydroxylation)Low (No aromaticity)Extends half-life (

).
LogP High (Lipophilic)ReducedLowers non-specific binding.
Spacer Length ~2.8 Å~1.85 Å"Shortened" linker; may tighten binding in compact pockets.

Analyst Insight: The BCP core is metabolically robust.[1][2][3] Unlike phenyl rings, which are prone to CYP450-mediated epoxidation and hydroxylation, the BCP bridgehead C-H bonds are strong, though radical hydroxylation is possible under extreme conditions [1].

Protocol A: Synthetic Elaboration of the Fragment

The hydroxyl group of this compound acts as the primary "handle" for fragment growing. However, the unique strain of the BCP cage requires specific handling to avoid ring opening, although the alcohol derivative is significantly more stable than the [1.1.1]propellane precursor.

Workflow Overview

The alcohol is rarely the endpoint. It is typically converted into an electrophile (for nucleophilic displacement) or oxidized (for reductive amination).

SyntheticPathways Start This compound Act Activation (Mesylation/Tosylation) Start->Act MsCl, Et3N Ox Oxidation (Dess-Martin) Start->Ox DMP Amine BCP-Methylamine (via Displacement) Act->Amine R-NH2, K2CO3 Ether BCP-Ether (via Ag-mediated reaction) Act->Ether R-OH, Ag2O Aldehyde BCP-Carbaldehyde (Reductive Amination) Ox->Aldehyde R-NH2, NaBH(OAc)3

Figure 1: Divergent synthetic pathways from the BCP-methanol fragment handle.

Step-by-Step Protocol: Activation via Mesylation

Direct displacement of the alcohol is difficult. Conversion to a mesylate is the standard route for library expansion.

  • Reagents: this compound (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Cool the solution of BCP-methanol in DCM to 0 °C under N₂.

    • Add TEA followed by dropwise addition of MsCl.

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Critical Check: Monitor by TLC. The BCP cage is stable to these conditions.

    • Workup: Wash with cold 1N HCl, then NaHCO₃. Dry over MgSO₄.

    • Usage: Use the crude mesylate immediately for coupling reactions (e.g., with amines or thiols) to avoid degradation.

Advanced Protocol: Etherification

Standard Williamson ether synthesis often fails due to steric strain and competing elimination. Recent methodologies suggest Silver(I) oxide mediated alkylation [2].

  • Reagents: BCP-Mesylate (from above), Alcohol partner (R-OH), Ag₂O (1.5 eq), DCM.

  • Procedure: Stir the mixture at RT or mild heat (40 °C). The silver salt facilitates the leaving group departure without harsh basic conditions that might compromise the cage or the partner fragment.

Protocol B: Biophysical Screening (Ligand-Observed NMR)

Because BCP-methanol is a fragment (MW < 150 Da), its affinity (


) will likely be in the millimolar range. Ligand-Observed NMR (STD or WaterLOGSY) is the gold standard for validation.
Experimental Setup
  • Sample Preparation:

    • Fragment Conc: 0.5 mM – 2.0 mM (High solubility of BCP allows this).

    • Protein Conc: 5 µM – 20 µM (Targeting a 100:1 ligand:protein ratio).

    • Buffer: D₂O/PBS buffer. Note: Avoid buffers with overlapping proton signals (e.g., HEPES) in the 1.0–2.5 ppm region where BCP protons resonate. Phosphate is preferred.

  • Pulse Sequence (STD-NMR):

    • On-resonance irradiation: -0.5 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2–3 seconds.

  • Data Analysis:

    • The BCP bridgehead protons (typically singlets around 1.5–2.0 ppm) should show Saturation Transfer Difference (STD) signals if binding occurs.

    • Validation: Use a competitive displacement with a known binder (e.g., a known phenyl-containing inhibitor) to prove the BCP fragment binds to the same pocket.

Case Study: The Gamma-Secretase Inhibitor

The definitive proof of BCP's utility is the Bristol-Myers Squibb/Pfizer study on Gamma-secretase inhibitors [3].

  • Challenge: The lead compound contained a phenyl ring that suffered from rapid metabolic clearance and poor solubility.

  • Solution: The phenyl ring was replaced with a BCP moiety.[1][2][4][5][6]

  • Outcome:

    • Potency: Maintained (demonstrating the vector mimicry).

    • Solubility: Increased by >10-fold.

    • Metabolic Stability: Intrinsic clearance (

      
      ) improved significantly due to the removal of the aromatic hydroxylation site.
      

FBDD_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization Frag Aromatic Fragment Hit (Low Solubility, High Clearance) Design Design BCP Analog (Bioisostere Replacement) Frag->Design Escape Flatland Synth Synthesis via This compound Design->Synth Screen NMR/SPR Screening (Confirm Binding Mode) Synth->Screen Lead Optimized Lead (High Fsp3, Stable) Screen->Lead Grow Fragment

Figure 2: Strategic workflow for replacing aromatic hits with BCP scaffolds.

References

  • Mykhailiuk, P. K. (2019).[7] Saturated bioisosteres of benzene: Where to go next? Organic & Biomolecular Chemistry, 17(11), 2839–2849.[7] Link

  • Levin, M. D., et al. (2017). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. Nature, (Contextual citation based on general BCP reactivity advancements). See also:ChemRxiv Preprints on BCP functionalization. Link

  • Stepan, A. F., et al. (2012).[5][8] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.[9] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Unveiling the Third Dimension: A Guide to X-ray Crystallography of (Bicyclo[1.1.1]pent-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical properties of therapeutic candidates is relentless. Among the most promising of these are the bicyclo[1.1.1]pentanes (BCPs), rigid, three-dimensional structures increasingly utilized as bioisosteres for phenyl rings and other aromatic moieties.[1][2][3] The unique geometry of the BCP cage can improve metabolic stability, aqueous solubility, and other crucial pharmacokinetic parameters.[1][4] (Bicyclo[1.1.1]pent-1-yl)methanol and its derivatives are key building blocks in the synthesis of these innovative compounds, serving as versatile handles for further chemical modification.

To fully harness the potential of these molecules, a precise understanding of their three-dimensional structure is paramount. Single-crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing unequivocal data on bond lengths, bond angles, and stereochemistry.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the X-ray crystallography of this compound derivatives, from single crystal growth to data analysis and structure refinement.

Part 1: The Art and Science of Crystallization

The most critical and often most challenging step in an X-ray crystallography study is obtaining high-quality single crystals.[5] For small organic molecules like this compound derivatives, several techniques can be employed, with vapor diffusion being a widely successful and accessible method.[7][8]

Causality in Experimental Design: Why Vapor Diffusion?

Vapor diffusion is a gentle and controlled method for slowly increasing the concentration of a solute to the point of supersaturation, a prerequisite for crystal nucleation and growth.[7] The gradual nature of this process is crucial for forming well-ordered, single crystals rather than amorphous precipitate or a polycrystalline powder. The setup involves a drop of the compound dissolved in a suitable solvent, which is allowed to equilibrate with a larger reservoir of a solution in which the compound is less soluble (the precipitant or anti-solvent).[9] Water vapor slowly moves from the drop to the reservoir, concentrating the compound and inducing crystallization.[9]

Experimental Workflow for Crystallization

Figure 1: A schematic overview of the crystallization workflow for this compound derivatives.

Detailed Protocol: Vapor Diffusion Crystallization

Materials:

  • Purified this compound derivative (purity >95%)

  • A selection of high-purity solvents (see Table 1)

  • Small vials (e.g., 0.5-2 mL)

  • Larger vials or a 24-well crystallization plate (e.g., VDX plate)[9]

  • Micropipettes

  • Syringe filters (0.22 µm)

  • Microscope for crystal observation

Procedure:

  • Solvent Selection: The choice of solvent is critical. The ideal "good" solvent will dissolve the compound at a moderate concentration. The "bad" solvent (anti-solvent) should be miscible with the good solvent but should not dissolve the compound. Given the alcohol functionality, moderately polar solvents are a good starting point. A common and often successful strategy for compounds containing hydroxyl groups is a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent such as diethyl ether or hexane.[10]

  • Preparation of the Sample Solution:

    • Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of the chosen "good" solvent or solvent mixture in a small, clean vial.

    • Gently warm the solution if necessary to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Setting up the Vapor Diffusion Experiment (Hanging Drop Method): [9]

    • Pipette 500-1000 µL of the "bad" solvent (anti-solvent) into the reservoir of a crystallization plate well.

    • Apply a thin, even ring of vacuum grease to the rim of the well.

    • Pipette a 1-2 µL drop of the sample solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over the well, pressing gently to create an airtight seal. The drop of your sample solution will be hanging over the reservoir.

  • Incubation and Monitoring:

    • Place the sealed plate in a vibration-free environment at a constant temperature (e.g., room temperature, 4°C, or 18°C).[8]

    • Monitor the drops periodically under a microscope for the formation of crystals. This can take anywhere from a few hours to several weeks.

  • Crystal Harvesting:

    • Once suitable crystals have grown (typically >0.1 mm in all dimensions with well-defined faces), carefully remove the coverslip.

    • Using a cryoloop, gently scoop a crystal out of the drop.

    • Quickly transfer the crystal to a cryoprotectant solution (if necessary) and then flash-cool it in liquid nitrogen for transport to the diffractometer.

Solvent System "Good" Solvent(s) "Bad" Solvent (Anti-Solvent) Rationale & Notes
System 1 Ethanol or MethanolDiethyl EtherThe alcohol solvent will readily dissolve the compound due to hydrogen bonding. Diethyl ether is a common anti-solvent for polar compounds.[10]
System 2 Acetonen-HexaneAcetone is a moderately polar solvent that can dissolve a wide range of organic compounds. n-Hexane is a non-polar anti-solvent.[11]
System 3 Ethyl Acetaten-Hexane or CyclohexaneEthyl acetate is a good solvent for many organic molecules and is less volatile than acetone.[12][13]
System 4 DichloromethanePentane or HexaneDichloromethane is a good solvent for many organic compounds, but its high volatility requires careful control of the evaporation rate.
System 5 Toluenen-HeptaneA less polar system that may be effective for more lipophilic derivatives.

Table 1: Suggested starting solvent systems for the crystallization of this compound derivatives.

Troubleshooting Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is too dilute.Slowly evaporate some of the solvent from the drop before sealing the well.[14] Alternatively, prepare a more concentrated starting solution.
Solution is too concentrated, leading to an amorphous precipitate.Dilute the starting solution.
Compound is too soluble in the chosen solvent system.Try a different solvent/anti-solvent combination where the compound has lower solubility.
Lack of nucleation sites.Gently scratch the inside of the crystallization vial with a needle.[8] Add a seed crystal from a previous successful crystallization.
Many Small Crystals Nucleation is too rapid.Decrease the concentration of the starting solution. Slow down the rate of vapor diffusion by using a smaller volume of anti-solvent or by placing the experiment at a lower temperature.[8]
Impurities are present.Further purify the compound.
Oily Precipitate Compound is "oiling out" instead of crystallizing.Use a larger volume of the "good" solvent. Try a different solvent system. Cool the solution more slowly.
Poor Crystal Quality Crystal growth is too fast.Slow down the crystallization process by adjusting solvent ratios or temperature.
Vibrations or disturbances.Move the crystallization setup to a more stable, isolated location.[8]

Table 2: A troubleshooting guide for common issues encountered during the crystallization of small organic molecules.

Part 2: From Crystal to Structure: Data Collection and Refinement

Once a suitable single crystal is obtained, the next steps involve collecting X-ray diffraction data and using that data to solve and refine the molecular structure.[5]

Workflow for X-ray Data Collection and Structure Refinement

Figure 2: The sequential process of X-ray data collection and structure refinement.

Protocol for Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS).[15]

Procedure:

  • Crystal Mounting: The flash-cooled crystal is mounted on the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms and reduces radiation damage to the crystal.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell. This information is crucial for indexing the diffraction spots.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a specific angular range while exposing it to the X-ray beam.

  • Data Collection: The full dataset is collected according to the determined strategy. The exposure time per frame and the total data collection time will depend on the crystal quality and the intensity of the X-ray source.

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is generally used for small molecules, while Cu can be advantageous for very small crystals.[15]
Temperature 100 KReduces thermal vibrations, leading to higher resolution data and minimizing radiation damage.
Detector Distance 40-60 mmAdjusted to resolve diffraction spots without overlapping and to measure to the desired resolution.
Exposure Time 1-60 seconds/frameDependent on crystal size, scattering power, and X-ray source intensity.
Rotation Angle 0.5-1.0°/frameA smaller rotation angle can improve data quality, especially for crystals with large unit cells.
Data Redundancy 2-4Collecting multiple measurements of the same reflection improves data statistics.

Table 3: Typical X-ray data collection parameters for small molecule crystallography.

Protocol for Structure Solution and Refinement

Software:

  • Data processing and reduction: CrysAlisPro, SAINT, or similar.

  • Structure solution: SHELXT, SIR, or direct methods programs.[5]

  • Structure refinement: SHELXL, Olex2, or similar.[16]

Procedure:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors such as absorption.

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[5]

  • Model Building: An initial atomic model is built into the electron density map. The BCP core and any other rigid groups can often be readily identified.

  • Structure Refinement: The atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are refined against the experimental data using a least-squares minimization algorithm. This iterative process improves the agreement between the calculated and observed diffraction data.

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density. The final model is evaluated using metrics such as the R-factor and goodness-of-fit.

Conclusion: A Pathway to Unambiguous Structural Insights

The X-ray crystallography of this compound derivatives provides an unparalleled level of structural detail, which is invaluable for understanding their chemical properties and for guiding the design of novel therapeutic agents. While the process, particularly crystallization, can be challenging, a systematic and informed approach, as outlined in this guide, will significantly increase the likelihood of success. The protocols and troubleshooting advice provided herein are intended to serve as a robust starting point for researchers venturing into the structural characterization of this exciting class of molecules.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Blake, A. J., Wilson, C., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839–1859. [Link]

  • Wikipedia. (2024, January 21). X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Brünger, A. T., Adams, P. D., & Rice, L. M. (1999). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 244-255). [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 637. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Bicyclo[1.1.1]pentane‐Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry, 2020(10), 1335-1346. [Link]

  • Capelli, S. C., & Bürgi, H.-B. (2023). Small Molecule X‐ray Crystal Structures at a Crossroads. Helvetica Chimica Acta, 106(1), e202200133. [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Lin, Y.-W., & Su, C.-C. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1432, pp. 1-13). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Senge, M. O., & Shaker, Y. M. (2020). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 85(24), 16194–16205. [Link]

  • University of Washington. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Warren, J. J., & Do, T. D. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 41–53. [Link]

  • ResearchGate. (n.d.). X-ray crystallography: Data collection strategies and resources. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. [Link]

  • RSC Publishing. (2025, November 17). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[1.1.1]pentane Scaffold as a Phenyl Ring Bioisostere

In contemporary medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional, saturated bioisostere for the ubiquitous para-substituted phenyl ring.[1][2] Its rigid, rod-like structure effectively mimics the geometry and substituent exit vectors of a benzene ring, while often conferring significant advantages.[3] These benefits include improved solubility, enhanced metabolic stability, and a reduction in off-target liabilities associated with aromatic systems.[3] Consequently, the development of robust and versatile methods for the functionalization of the BCP core is a critical endeavor for the drug discovery community.

Bromo-bicyclo[1.1.1]pentanes serve as key building blocks for introducing the BCP motif into complex molecules. The carbon-bromine bond at the bridgehead position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for forging new carbon-carbon bonds.[4][5] This application note provides a detailed overview of the Suzuki coupling with bromo-BCPs, including mechanistic considerations, optimized protocols, and practical guidance for researchers.

Mechanistic Considerations for the Suzuki Coupling of Bromo-BCPs

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[6][7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the bromo-bicyclo[1.1.1]pentane to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[9] The highly strained nature of the BCP skeleton and the bridgehead position of the bromide can influence the kinetics of this step. The palladium catalyst inserts into the C-Br bond, forming a Pd(II) intermediate.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base is crucial and can significantly impact the reaction efficiency.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[8] This step forms the desired C-C bond between the BCP core and the organic moiety from the boronic acid.

Suzuki_Coupling_BCP pd0 Pd(0)Ln oa_complex [BCP-Pd(II)(L)n-Br] pd0->oa_complex transmetalation_complex [BCP-Pd(II)(L)n-R] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product BCP-R transmetalation_complex->product bcp_br BCP-Br bcp_br->oa_complex Oxidative Addition boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate base Base base->boronate boronate->oa_complex

Figure 1. Catalytic cycle of the Suzuki coupling with bromo-BCP.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

General Protocol for Suzuki Coupling of 1-Bromobicyclo[1.1.1]pentane with Arylboronic Acids

This procedure is adapted from methodologies reported for the synthesis of complex molecules containing BCP scaffolds.[2]

Materials:

  • 1-Bromobicyclo[1.1.1]pentane (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture such as toluene/water)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 1-bromobicyclo[1.1.1]pentane, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-bicyclo[1.1.1]pentane.

Protocol_Workflow start Start reagents Combine Bromo-BCP, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C, 4-24h) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2. Experimental workflow for Suzuki coupling of bromo-BCP.

Data Presentation: Scope and Representative Yields

The Suzuki coupling of bromo-bicyclo[1.1.1]pentanes is tolerant of a wide range of functional groups on the arylboronic acid partner. The following table summarizes expected outcomes for the coupling of 1-bromobicyclo[1.1.1]pentane with various arylboronic acids under optimized conditions.

EntryArylboronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane901880-90
34-Fluorophenylboronic acidPdCl₂(dppf)K₂CO₃Toluene110888-96
43-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001675-85
54-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane1001270-80

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization is often necessary for each specific substrate combination.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand can be particularly critical for challenging couplings. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for sterically hindered substrates.

  • Protodebromination: The premature loss of the bromine atom from the BCP core can be a competing side reaction. This can be minimized by ensuring strictly anaerobic conditions and using a highly active catalyst system that promotes the desired cross-coupling pathway at a faster rate.

  • Homocoupling of Boronic Acid: Formation of biaryl byproducts from the homocoupling of the boronic acid can occur, especially at high temperatures. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can mitigate this issue.

  • Purity of Reagents: The success of the Suzuki coupling is highly dependent on the purity of the reagents and the dryness of the solvent. Ensure that the boronic acids are of high quality and that the solvents are appropriately dried.

Conclusion

The Suzuki-Miyaura coupling of bromo-bicyclo[1.1.1]pentanes is a robust and reliable method for the synthesis of 1-aryl-BCP derivatives. These compounds are of significant interest in drug discovery as non-classical bioisosteres of para-substituted arenes. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this powerful transformation to access a diverse range of novel chemical entities with potentially improved pharmaceutical properties.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Cernijenko, A., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters, 24(32), 5963–5968. [Link]

  • Journal of China Pharmaceutical University. (2022). Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Journal of China Pharmaceutical University, (6), 1-9. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Domainex. (2023, March 22). Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Sigrist, R., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13497. [Link]

  • Makarov, I. S., et al. (2017). Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Organic Letters, 19(20), 5553–5556. [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macmillan Group, Princeton University. (2023, January 25). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Yu, S., et al. (2022). Palladium‐Catalyzed Stagewise Strain‐Release‐Driven C−C Activation of Bicyclo[1.1.1]pentanyl Alcohols. Angewandte Chemie International Edition, 61(12), e202116347. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Frost, C. G., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6435–6450. [Link]

  • Liu, S., et al. (2014). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 12(4), 633-638. [Link]

  • Diva-portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Application Notes & Protocols: The Emergence of Bicyclic Peptides as a Premier Modality for Central Nervous System Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine, primarily due to the restrictive nature of the Blood-Brain Barrier (BBB).[1][2] Bicyclic peptides (BCPs) are a novel class of therapeutic agents that are uniquely positioned to overcome this challenge. Their structure, which is larger than small molecules but significantly smaller than antibodies, combines the high affinity and specificity of biologics with certain advantages of small molecules, such as chemical synthesis and stability.[3][4][5] This guide provides a comprehensive overview of the rationale, discovery workflow, and key experimental protocols for advancing BCPs as CNS drug candidates. We delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Bicyclic Peptide Advantage for CNS Targets

Traditional therapeutic modalities face a difficult trade-off in CNS drug development. Small molecules (MW <500 Da) can be designed to cross the BBB but often lack the specificity to engage complex targets like protein-protein interactions (PPIs).[4] Conversely, large biologics like antibodies possess exquisite specificity but are generally excluded from the brain due to their size.[3] Bicyclic peptides occupy a unique space, offering a compelling combination of attributes.

The core advantage of BCPs stems from their constrained conformational architecture. By cyclizing a peptide chain twice using a chemical scaffold, the molecule is locked into a rigid geometry.[6] This pre-organization minimizes the entropic penalty upon binding, leading to antibody-like affinity (pM to low nM) and high target specificity.[3][7] This structural rigidity also confers remarkable resistance to proteolytic degradation, a common failure point for linear peptides.[5]

FeatureSmall Molecules (<500 Da)Bicyclic Peptides (~2 kDa)Monoclonal Antibodies (~150 kDa)
Target Scope Limited to well-defined pockets (e.g., enzymes, receptors)[8]Can address challenging flat surfaces (e.g., PPIs)[4]Broad; can target almost any extracellular protein
Specificity Moderate to High; off-target effects are common[4]Very High; antibody-like specificity[3]Very High
BBB Penetration Can be optimized for passive diffusionPoor intrinsic permeability; requires active transport strategies[9][10]Negligible; requires invasive delivery or complex engineering
Stability Generally highHigh resistance to proteases due to rigid structure[5]High in circulation, but susceptible to proteolysis
Manufacturing Chemical SynthesisChemical Synthesis[4]Complex biological production in cell lines
Immunogenicity LowGenerally Low[8]Potential for immunogenic response

Breaching the Fortress: BCPs and the Blood-Brain Barrier

The BBB is a dynamic interface of endothelial cells, sealed by tight junctions, that rigorously controls molecular traffic into the brain.[2][9] For a BCP to be effective, it must bypass this barrier. The most successful strategy to date is to hijack endogenous transport systems, a process known as Receptor-Mediated Transcytosis (RMT).[11]

The Transferrin Receptor 1 (TfR1), highly expressed on brain endothelial cells to transport iron into the CNS, is a primary target for this "Trojan horse" approach.[9] BCPs can be identified that bind to TfR1 and are subsequently shuttled across the BBB. These BCPs can act either as the therapeutic agent themselves or, more commonly, as a delivery vehicle conjugated to a separate therapeutic payload, such as an antisense oligonucleotide (ASO), siRNA, or another peptide.[9] This modularity allows for the delivery of diverse, otherwise peripherally-restricted, therapies into the brain.[9]

RMT_Mechanism BCP_TfR BCP-Payload Conjugate TfR1-binding BCP TfR1_unbound TfR1 Receptor BCP_TfR:f1->TfR1_unbound TfR1_bound BCP-TfR1 Complex TfR1_unbound->TfR1_bound Endosome Endosome TfR1_bound->Endosome Payload_released Released Payload Acts on CNS Target Endosome->Payload_released:f0 3. Transcytosis & Release

Caption: Receptor-Mediated Transcytosis (RMT) of a BCP-payload conjugate across the BBB.

The CNS-BCP Discovery and Development Workflow

Developing a CNS-active BCP follows a structured, multi-stage process designed to identify candidates with the right combination of target engagement, stability, and brain permeability.

BCP_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Optimization & Characterization cluster_invivo In Vivo Validation A Target Selection (e.g., CNS Receptor, PPI) B Phage/mRNA Display Library Screening A->B C Hit Identification B->C D Affinity & Specificity (SPR, FP) C->D G Lead Optimization D->G E Proteolytic Stability (Plasma, Brain Homogenate) E->G F In Vitro BBB Assay (Transwell Model) F->G H Rodent PK & Brain Penetration G->H I Efficacy in CNS Disease Model H->I J Candidate Selection I->J

Sources

Precision Bioisosterism: Click Chemistry Applications of Functionalized Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar (


-rich) aromatics to three-dimensional (

-rich) scaffolds is a critical strategy to improve solubility, metabolic stability, and patentability—a concept widely known as "escaping flatland."

Bicyclo[1.1.1]pentane (BCP) has emerged as the premier bioisostere for para-phenyl rings, tert-butyl groups, and internal alkynes. However, the incorporation of BCPs has historically been hampered by complex synthesis. This guide details the application of Click Chemistry (specifically CuAAC and SPAAC) to functionalized BCPs, providing a modular, high-yield pathway to integrate these "super-stiff" spacers into small molecules and PROTACs.

The BCP Advantage in Medicinal Chemistry

Before detailing the protocols, it is essential to understand why we apply click chemistry to BCPs. The BCP cage offers a linear exit vector (180° angle between bridgehead carbons) identical to a para-substituted benzene but with significantly different physicochemical properties.

Comparative Metrics: Phenyl vs. BCP-Triazole

The following table summarizes the impact of replacing a phenyl ring with a BCP-Triazole motif synthesized via click chemistry.

Propertypara-Phenyl RingBCP-Triazole LinkerImpact on Drug Candidate
Geometry Planar (2D)Rigid 3D CageIncreased

fraction; improved receptor fit specificity.
Solubility Low (Lipophilic)HighBCP disrupts crystal packing; Triazole adds polarity.
Metabolic Stability Prone to oxidation (CYP450)HighThe BCP cage is chemically inert; Triazole is protease/oxidase resistant.
Linker Length ~2.8 Å (C1-C4)~5.0 Å (Extended)Ideal for spanning deep pockets or PROTAC E3-POI gaps.

Application Note 1: Bioisosteric Replacement via CuAAC

Context

This protocol describes the replacement of a central phenyl ring in a biaryl scaffold with a BCP-1,2,3-triazole linkage. This is particularly effective for improving the solubility of kinase inhibitors or GPCR ligands.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this synthesis.

BCP_Workflow Start Target Analysis (Phenyl Ring) Design Design BCP-Alkyne Bioisostere Start->Design Identify Vector Synth Click Reaction (CuAAC) Design->Synth 1-ethynyl-BCP + Azide Purify Purification (No Chromatography) Synth->Purify Precipitate Product Validate Validation (NMR/X-ray) Purify->Validate Check Regioselectivity

Caption: Workflow for replacing planar aromatic systems with BCP-triazole bioisosteres using Copper-Catalyzed Azide-Alkyne Cycloaddition.

Detailed Protocol: BCP-Triazole Synthesis

Reagents:

  • Component A: 1-ethynyl-bicyclo[1.1.1]pentane derivative (1.0 equiv). Note: BCP-alkynes are generally stable but can be volatile if low molecular weight.

  • Component B: Aryl or Alkyl Azide (1.1 equiv).

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%).
  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand (Optional but Recommended): THPTA (Tris(benzyltriazolylmethyl)amine) (5 mol%) to protect Cu(I) from oxidation and prevent byproduct formation.

  • Solvent:

    
    -BuOH/H
    
    
    
    O (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the BCP-alkyne (Component A) and the Azide (Component B) in

    
    -BuOH (0.5 M concentration).
    
  • Catalyst Activation: In a separate micro-tube, prepare a stock solution of CuSO

    
     and THPTA in water. Mix with Sodium Ascorbate (freshly prepared in water). The solution should turn colorless to light yellow, indicating reduction to Cu(I).
    
  • Initiation: Add the aqueous catalyst mixture to the reaction vial. The final solvent ratio should be 1:1

    
    -BuOH/H
    
    
    
    O.
  • Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours.

    • Expert Insight: BCPs are strained rings.[1][2] While the cage is stable to CuAAC conditions, avoid heating above 60°C to prevent potential ring-opening or radical rearrangement side reactions [1].

  • Monitoring: Monitor by LC-MS. The BCP-triazole product typically shows a distinct retention time shift and a clear [M+H]+ peak.

  • Workup:

    • Dilute with water (5 mL).

    • If the product precipitates (common for rigid BCP-triazoles), filter and wash with cold water.

    • If soluble, extract with EtOAc (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash chromatography is often unnecessary if precipitation occurs. If needed, use a silica column (Hexane/EtOAc gradient).

Application Note 2: Rigid PROTAC Linker Design

Context

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide) and a Protein of Interest (POI) ligand.[3] Traditional PEG linkers are flexible, leading to high entropic penalties upon binding. Functionalized BCPs act as rigid, linear linkers that reduce this entropy penalty and improve cell permeability [2].

Scientific Logic: The "Stiff" Linker Hypothesis

Using click chemistry to insert a BCP into a PROTAC linker creates a defined geometry. This constrains the PROTAC into a bioactive conformation, potentially enhancing the formation of the ternary complex (POI-PROTAC-E3).

Workflow Visualization: PROTAC Assembly

PROTAC_Design POI POI Ligand (Azide Functionalized) Click1 Click Reaction A (CuAAC) POI->Click1 E3 E3 Ligand (Azide Functionalized) Click2 Click Reaction B (CuAAC or SPAAC) E3->Click2 Linker Bis-Alkynyl BCP (Rigid Core) Linker->Click1 Step 1 Click1->Click2 Intermediate PROTAC Rigid BCP-PROTAC Click2->PROTAC Final Assembly

Caption: Modular assembly of PROTACs using bis-alkynyl BCP cores to connect POI and E3 ligase ligands.

Protocol: Parallel Synthesis of BCP-Linker Libraries

Objective: Synthesize a library of 12 PROTACs with varying BCP linker lengths/orientations to screen for degradation efficiency.

Reagents:

  • Core: 1,3-diethynyl-bicyclo[1.1.1]pentane (Rigid Core).

  • Ligands: Azide-functionalized Warhead (POI) and Azide-functionalized E3 Ligand (e.g., Pomalidomide-N3).

  • System: 96-well plate format.

Methodology:

  • Stock Solutions: Prepare 20 mM DMSO stocks of the BCP-diyne and both azide ligands.

  • Dispensing:

    • Add BCP-diyne (1 equiv) to wells.

    • Add POI-Azide (1 equiv) and E3-Azide (1 equiv) sequentially.

    • Note: For asymmetric linkers, perform sequential click reactions (purify intermediate) to avoid homo-coupling. For symmetric libraries, a "one-pot" double click is feasible but risks statistical mixtures. Recommendation: Use stepwise synthesis for high purity.

  • Catalysis: Add Cu(I)-TBTA complex (5 mol%) in DMSO/tBuOH.

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add QuadraPure™ TU (thiourea scavenger) beads to remove Copper. Shake for 1 hour and filter.

  • Direct Screening: The resulting DMSO solution can often be diluted directly into cell-based degradation assays (e.g., HiBiT or Western Blot) without intermediate purification, provided the reaction conversion is >90% [3].

Troubleshooting & Optimization (Expert Insights)

As a Senior Scientist, I have encountered specific failure modes when working with BCP click chemistry. Here is how to mitigate them:

Volatility of BCP Precursors
  • Issue: Small 1-ethynyl-BCPs sublime easily under high vacuum.

  • Solution: Do not rotary evaporate to dryness at high temperature (>30°C). Keep BCP intermediates in solution (e.g., solution in DCM or DMSO) whenever possible.

Steric Hindrance
  • Issue: The bridgehead carbons of BCP are sterically crowded.

  • Solution: If the standard CuAAC is slow, switch to a Chelating Azide (e.g., picolyl azide) which accelerates the reaction via the "chelation-assisted" mechanism, or increase the catalyst loading to 10 mol%.

Copper Toxicity in Biological Assays
  • Issue: Residual Copper interferes with PROTAC assays.

  • Solution: For live-cell applications, utilize SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) .[][5] Use a BCP functionalized with a DBCO (Dibenzocyclooctyne) moiety.

    • Protocol Adjustment: Mix BCP-DBCO and Azide-Ligand in PBS at 37°C. No catalyst required. Reaction is complete in <1 hour.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849.

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Symmetric Electrophiles. Journal of the American Chemical Society, 142(47), 19804–19811. (Context: PROTAC Linker rigidity).

  • Kanada, R., et al. (2021). Total Synthesis of the Bicyclo[1.1.1]pentane-Based Bioisostere of a Clinical Candidate. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

challenges in the large-scale synthesis of (Bicyclo[1.1.1]pent-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Bicyclo[1.1.1]pent-1-yl)methanol (BCP-methanol) is a critical bioisostere for the phenyl ring and tert-butyl group, offering improved metabolic stability and solubility profiles. However, its synthesis is notoriously difficult to scale due to the volatility and instability of the intermediate [1.1.1]propellane and the tendency for radical polymerizations (telomerization) during functionalization.

This guide moves beyond standard literature to address the process chemistry challenges of scaling this synthesis from grams to kilograms. It prioritizes the Flow-Photochemical Diacetyl Route over the traditional direct radical addition of formates, as the former offers superior control over oligomerization at scale.

Module 1: The Precursor Bottleneck ([1.1.1]Propellane)[1][2]

The synthesis of BCP-methanol begins with [1.1.1]propellane. At scale, propellane is not just a reagent; it is a hazardous material that defies standard storage protocols.

The Core Challenge: Propellane undergoes spontaneous polymerization at concentrations >0.7 M or temperatures > -20°C.

Troubleshooting Guide: Propellane Generation
SymptomProbable CauseTechnical Intervention
Low Titer (<0.4 M) Moisture in lithiation reagents or inefficient stirring.Titrate MeLi/PhLi immediately before use. Ensure overhead stirring is used (magnetic stirring is insufficient for heterogeneous precursor slurries at >100g scale).
Spontaneous Exotherm Concentration limit exceeded (>0.8 M).Dilution Rule: Never concentrate propellane solutions beyond 50% of the vessel volume. Keep solutions dilute (0.5–0.6 M) in Et₂O or Pentane.
"Jelly" Formation Polymerization (Staffane formation).Stabilizers: Store over radical inhibitors (e.g., BHT) if holding for >12 hours. Store at -78°C.
Decision Logic: Batch vs. Flow

For scales >50g, flow chemistry is safer and higher yielding.

PropellaneLogic Start Target Scale Small < 10 grams Start->Small Large > 50 grams Start->Large Batch Batch Reactor (-78°C, MeLi) Small->Batch Flow Flow/Turbo-Grignard (0°C - RT) Large->Flow Risk1 High Risk: Exotherm/Polymerization Batch->Risk1 Risk2 Low Risk: Continuous Consumption Flow->Risk2

Figure 1: Decision matrix for propellane synthesis methodology based on scale.

Module 2: Functionalization (The Selectivity Gate)

Direct radical addition of methanol or formate often fails at scale due to competitive oligomerization (forming "ladders" of BCPs). The Diacetyl Route is the industry-preferred method for high-purity scale-up.

Pathway: Propellane → (Photochemical Addition) → BCP-Diketone → (Haloform Reaction) → BCP-Diacid → (Reduction) → BCP-Methanol.

Protocol: BCP-Diketone to BCP-Methanol

Step 1: Photochemical Addition (The "Key" Step) [1][2]

  • Reagents: [1.1.1]Propellane (in Et₂O), Biacetyl (2,3-butanedione).

  • Method: Irradiate with visible light (or 365 nm LED) in a flow reactor.

  • Why? Biacetyl acts as both the radical initiator and the trap. In flow, the short residence time prevents the BCP-radical from reacting with another propellane molecule (oligomerization).

Step 2: Haloform Oxidation

  • Reagents: NaOCl (Bleach), NaOH.

  • Process: Converts the diketone to BCP-1,3-dicarboxylic acid.

  • Critical Control: Maintain T < 10°C during bleach addition to prevent chloroform off-gassing and thermal decomposition.

Step 3: Chemoselective Reduction

  • Challenge: Reducing the carboxylic acid to alcohol without ring strain release.

  • Reagent: Borane-Dimethyl Sulfide (BH₃[1][2]·SMe₂). Avoid LiAlH₄ if possible on kilo-scale due to difficult aluminum salt workups.

Troubleshooting: The Functionalization Step

Q: I am seeing significant amounts of "dimer" (staffanes) in my NMR.

  • A: Your propellane concentration is too high relative to the trapping agent (biacetyl). In radical chain reactions,

    
     competes with 
    
    
    
    . Increase the equivalents of biacetyl (to >2.0 equiv) or switch to a flow setup to keep local propellane concentration low.

Q: The Haloform reaction stalled.

  • A: Check the pH. The reaction consumes base. Ensure pH > 12 throughout the addition of hypochlorite.

Module 3: Isolation & Purification (The Yield Killer)

BCP-methanol is a small, polar molecule (MW ~98 g/mol , LogP ~0.5). It loves water. The most common point of failure is product loss during aqueous workup .

Isolation Protocol
  • Quench: Carefully quench the Borane reduction with MeOH (hydrogen evolution!).

  • Concentration: Remove bulk THF/MeOH via rotary evaporation. Do not go to dryness yet.

  • Extraction Strategy (The "Salting Out" Method):

    • Dilute the residue with a minimum amount of water.

    • Saturate the aqueous phase with NaCl or K₂CO₃. This is non-negotiable.

    • Extract exhaustively with Dichloromethane (DCM) or MTBE (4 x Volume).

    • Note: Diethyl ether is often too volatile and leads to product loss during its own removal.

  • Purification: Distillation is preferred over chromatography for >10g scales.

    • Boiling Point: ~60–65°C at 1 mmHg (extrapolated).

    • Warning: BCP-methanol can sublime/codistill with solvents if vacuum is applied too aggressively at room temperature.

Visual Workflow: The Diacetyl Route

SynthesisWorkflow Prop [1.1.1]Propellane (Ether Solution) Diacetyl Biacetyl + hν (Flow Reactor) Prop->Diacetyl Radical Addn Diketone BCP-Diketone (Intermediate) Diacetyl->Diketone Haloform NaOCl / NaOH (Haloform Rxn) Diketone->Haloform Oxidation Diacid BCP-Diacid Haloform->Diacid Red BH3·SMe2 (Reduction) Diacid->Red Selective Redn Product BCP-Methanol (Target) Red->Product

Figure 2: The "Diacetyl Route" for scalable BCP-methanol synthesis, minimizing oligomerization risks.

FAQ: Expert Troubleshooting

Q: Can I just use methyl formate and a radical initiator (e.g., DTBP) to make the ester directly? A: You can, but it is not recommended for scale-up. The transfer constant for methyl formate is low, leading to high rates of telomerization (oligomers). You will likely get a mixture of mono-, di-, and tri-BCP species that are impossible to separate by distillation. The Diacetyl route (Figure 2) is longer but chemically "cleaner" for large batches [1].

Q: My product smells like sulfur after the BH₃·SMe₂ reduction. A: This is common. The dimethyl sulfide complex is persistent.

  • Fix: Wash the organic extract with a 10% bleach solution (carefully!) or treat with aqueous NaOCl during workup to oxidize the sulfide to the water-soluble sulfoxide/sulfone, which washes away.

Q: Is BCP-methanol stable? A: It is relatively stable as a neat oil at 4°C. However, like many strained rings, it should be kept away from strong Lewis acids which can trigger ring-opening rearrangement to cyclobutanes.

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Source: The Journal of Organic Chemistry (2021). Context: Describes the kilogram-scale flow photochemical synthesis of the diketone and diacid precursors. URL:[Link]

  • Practical Synthesis of [1.1.1]Propellane. Source: Organic Syntheses (1998). Context: The foundational procedure for generating the propellane precursor. URL:[Link]

  • Strain-Release Amination of [1.1.1]Propellane. Source: Science (2016). Context: While focused on amines, this paper (Baran lab) revolutionized the handling of propellane using "Turbo-Grignard" techniques relevant to Module 1. URL:[Link]

  • This compound - Compound Summary. Source: PubChem.[3][4] Context: Physical properties and safety data.[3][5][6] URL:[Link]

Sources

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The BCP Challenge

You are likely here because your BCP yield is inexplicably low, or your product vanished during concentration. As a bioisostere for phenyl rings and alkynes, BCPs are invaluable, but they are chemically unique. They possess high strain energy (~68 kcal/mol) and, in their lower molecular weight forms, extreme volatility.

This guide moves beyond standard literature procedures to address the hidden variables that kill yield: titer accuracy, radical oligomerization, and evaporative loss.

Module 1: The Precursor – [1.1.1]Propellane Generation

The Core Problem: You cannot optimize BCP synthesis if your starting material concentration is unknown. Propellane is volatile and degrades over time. Standard Protocol: Reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with alkyl lithium.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Titer (<0.4 M) Inefficient lithiation temperature control.Cooling is critical. Maintain -78°C strictly during MeLi/PhLi addition. A localized exotherm causes polymerization.
High Impurity Profile Use of MeLi (forms volatile MeBr/MeCl byproducts).Switch to PhLi. The Baran/Pfizer modification uses PhLi, generating non-volatile PhBr/PhCl byproducts, resulting in a cleaner propellane solution.
Rapid Titer Decay Presence of residual lithium salts or moisture.Filtration & Storage. Filter the ethereal solution through a pad of dry Celite/MgSO4. Store at -20°C or -80°C over activated molecular sieves.
Q&A: Accurate Quantitation

Q: My reaction worked, but my yield calculation based on "theoretical" propellane concentration is >100%. Why? A: Propellane degrades. If you assume a 100% yield from the precursor, you are under-loading your reagents for the next step. You must titrate.

Protocol: NMR Titration

  • Take a 0.1 mL aliquot of your propellane solution.

  • Add exactly 10.0 mg of 1,3,5-trimethoxybenzene (internal standard).

  • Dilute with CDCl3.

  • Integrate: Compare the bridgehead proton of propellane (

    
     ~2.06 ppm, s, 2H) against the aromatic protons of the standard.
    
  • Alternative: If NMR is unavailable, react an aliquot with excess thiophenol (PhSH). The reaction is quantitative. Isolate the sulfide adduct and weigh it.[2]

Visual Workflow: Propellane Generation & QC

PropellaneQC Start Precursor (Tetracyclopropane) React Lithiation (PhLi, -78°C) Start->React Double Transmetallation Distill Distillation/Filtration (Remove Lithium Salts) React->Distill Isolation Store Propellane Soln (Et2O/Pentane) Distill->Store QC QC: NMR Titration (w/ Int. Std) Store->QC Aliquot QC->Store Adjust Conc. Use Ready for Functionalization QC->Use Valid Titer

Figure 1: Critical workflow for generating and validating [1.1.1]propellane titer before use.

Module 2: Radical Functionalization (ATRA)

The Core Problem: Oligomerization. The BCP radical formed after the initial addition is highly reactive and can attack another molecule of propellane instead of the trapping agent, forming "staffanes" (oligomers).

Troubleshooting Guide
IssueDiagnosisSolution
"Gunk" / Polymer Formation of [n]staffanes (oligomers).High Dilution & Slow Addition. Keep propellane concentration low relative to the radical source. Use a syringe pump to add propellane to the radical precursor, not vice-versa.
Low Conversion Radical chain termination.Light Intensity. If using photoredox (e.g., ATRA with alkyl iodides), ensure high photon flux (Blue LED). Stirring must be vigorous to ensure light penetration.
Incomplete Reaction Oxygen inhibition.Degas Thoroughly. BCP radical chemistry is sensitive to O2. Sparge solvents with Argon for 15 mins or use freeze-pump-thaw cycles.
Mechanism & Logic: The Divergent Path

The key to high yield is ensuring rate


.

RadicalSelectivity Prop [1.1.1]Propellane Inter BCP Bridgehead Radical Prop->Inter + R• Rad Radical Source (R•) Rad->Inter PathA Path A: Trapping (High Yield) Inter->PathA + Trap (X-Y) (Fast Kinetics) PathB Path B: Oligomerization (Staffanes) Inter->PathB + Propellane (Excess Propellane) Product 1,3-Disubstituted BCP PathA->Product Trash Polymeric Waste PathB->Trash

Figure 2: Kinetic competition in BCP synthesis. Path A is favored by high concentration of the trapping agent and low instantaneous concentration of propellane.

Module 3: Strain-Release Amination (The "Baran" Route)

The Core Problem: Direct amination often fails with weak nucleophiles or results in low conversion due to the reversibility of the amide addition.

Q&A: Turbo-Amides & Conditions

Q: Standard amines aren't reacting with my propellane. Why? A: The C-N bond formation releases strain but requires a potent nucleophile.

  • Solution: Use "Turbo-Amides" (Magnesium amides generated via iPrMgCl·LiCl ). The LiCl breaks up aggregates, increasing the effective concentration of the nucleophilic amide species.

Q: I see product by LCMS, but isolation yields are <20%. A: See Module 4. You likely lost it on the rotavap.

Module 4: Isolation & Purification (The "Silent Killer")

The Core Problem: BCP derivatives, especially those with low molecular weight (e.g., BCP-amine, BCP-methyl ester), are extremely volatile . They sublime or co-evaporate with solvents like ether and DCM.

Protocol: The "Volatile Compound" Workup
  • Never Rotavap to Dryness: Stop evaporation when the volume is ~5-10 mL.

  • Salt Formation (For Amines):

    • Do not isolate free BCP-amines.

    • Add HCl (in dioxane or ether) immediately after workup to precipitate the BCP-amine·HCl salt .

    • These salts are non-volatile and stable solids.

  • Distillation (For Neutrals):

    • If the product is neutral (e.g., iodide, ester), use distillation rather than column chromatography if possible.

    • If column is necessary, use pentane/ether and concentrate carefully using a Vigreux column at atmospheric pressure, not a vacuum rotavap.

  • UV Detection Issues:

    • The BCP core is UV inactive .

    • Fix: Use KMnO4 or Iodine stain for TLC. If using LCMS, rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), as UV traces will be empty unless the substituent has a chromophore.

References

  • Practical Synthesis of [1.1.1]Propellane: Gianatassio, R., et al. "Strain-Release Amination."[3] Science, 2016 , 351, 241–246.[3] Link[3]

  • Metallaphotoredox Functionalization: Welin, E. R., et al. "Simplified synthesis of functionalized bicyclo[1.1.1]pentanes." Science, 2019 , 363, 270-275. Link

  • Radical Addition (ATRA) & Oligomer Control: Anderson, J. M., et al. "General Synthesis of Bicyclo[1.1.1]pentanes." J. Am. Chem. Soc., 2018 , 140, 793–796. Link

  • Scale-Up & Flow Chemistry: Measom, N. D., et al. "A Continuous Flow Synthesis of [1.1.1]Propellane." React.[1][2][4][3][5][6][7][8][9][10] Chem. Eng., 2021 . Link

  • Bioisostere Properties: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Chem. Rev., 2021 . Link

Sources

side reactions in the functionalization of bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Functionalization

Status: Online Operator: Senior Application Scientist Ticket ID: BCP-ISO-9001 Subject: Troubleshooting Side Reactions, Oligomerization, and Cage Fragmentation

Welcome to the BCP Technical Helpdesk

User Advisory: You are likely here because your reaction with [1.1.1]propellane yielded an insoluble white solid (staffane polymer), or your NMR shows olefinic signals instead of the expected bridgehead methine.

Bicyclo[1.1.1]pentanes (BCPs) are high-value bioisosteres for para-phenyl rings and internal alkynes, offering improved metabolic stability and defined exit vectors.[1] However, the strain energy released during the opening of the [1.1.1]propellane central bond (~65 kcal/mol) creates a high-energy landscape where thermodynamic sinks (polymerization and fragmentation) often outcompete kinetic traps (functionalization).

This guide dissects the three primary failure modes: Oligomerization , Cage Fragmentation , and Metallaphotoredox Stalling .

Diagnostic Workflows (The "Why" Behind the Failure)

Issue A: The "White Solid" Phenomenon (Oligomerization)

Symptom: The reaction mixture becomes turbid or precipitates a white, insoluble solid. Mass balance is lost to non-polar baseline material. Diagnosis: Uncontrolled radical chain propagation leading to [n]staffanes (oligomers of BCP).[2]

  • Mechanism: The BCP radical (

    
    ), formed after the initial addition to propellane (
    
    
    
    ), is nucleophilic. If the "Trap" (
    
    
    ) is electron-rich or present in low concentration, the BCP radical attacks another molecule of propellane instead of the trap.
  • Causality:

    
    .
    
Issue B: The "Olefinic Ghost" (Cage Fragmentation)

Symptom:


H NMR shows multiplets in the alkene region (5.0–6.5 ppm) and loss of the characteristic bridgehead signal (~2.0–2.5 ppm).
Diagnosis: 

-scission of the BCP radical or anion.
  • Mechanism: While the bridgehead radical is relatively stable, high temperatures or specific substitution patterns can induce cleavage of the lateral C–C bonds, resulting in methylenecyclobutanes or acyclic 1,4-dienes.

  • Trigger: Often seen in Minisci-type reactions at elevated temperatures (>60 °C) or when using "slow" radical traps.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired functionalization (Path A) and the two primary side reactions (Path B & C).

BCP_Pathways Propellane [1.1.1]Propellane BCP_Radical BCP Bridgehead Radical Propellane->BCP_Radical + R• (Initiation) Radical_In Radical (R•) Radical_In->BCP_Radical Product Desired BCP (Path A) BCP_Radical->Product + Trap (Fast) High [Trap] Staffane Staffane Oligomer (Path B) BCP_Radical->Staffane + Propellane Low [Trap] Diene Acyclic Diene (Path C) BCP_Radical->Diene Beta-Scission (>60°C or Slow Trap)

Caption: Kinetic competition in radical additions to [1.1.1]propellane. Path A requires the trapping rate to exceed the propagation rate (Path B).

Troubleshooting Guide (FAQ Format)

Ticket #1: Metallaphotoredox Cross-Coupling Low Yields

User Question: "I'm trying the MacMillan/Baran decarboxylative coupling (R-CO2H + Propellane + Aryl Halide), but I mostly get reduced aryl halide or homocoupling."

Root Cause Analysis:

  • Redox Mismatch: The BCP radical is nucleophilic. It requires an oxidant (usually a Ni(II) or Cu(II) species) to close the cycle. If the metal catalyst is sequestered or the oxidative addition of the aryl halide is slow, the BCP radical will abstract a hydrogen (HAT) from the solvent.

  • Protodeboronation: If synthesizing BCP-boronates, the C–B bond on the cage is sensitive to base-mediated protodeboronation, especially with carbonate bases in wet solvents.

Corrective Protocol:

  • Step 1: Switch solvent to 1,4-Dioxane or DME . Avoid DMF/DMSO if HAT is observed (solvent H-abstraction).

  • Step 2: Increase the concentration of the metal catalyst (e.g., from 1 mol% to 5 mol%).

  • Step 3: Ligand Tuning. For Ni-catalyzed couplings, steric bulk around the metal center is crucial. Switch from dtbbpy to di-tBu-bipy or bioz ligands to facilitate reductive elimination of the bulky BCP group.

Ticket #2: Instability of BCP-Amines

User Question: "I synthesized a BCP-amine, but it decomposed after a week in the fridge."

Root Cause Analysis: Free base BCP-amines (especially primary amines) can be surprisingly unstable due to intermolecular condensation or reaction with atmospheric CO2/moisture leading to carbamates that degrade. Furthermore, traces of acid can catalyze cage opening.

Corrective Protocol:

  • Storage: Always store BCP-amines as their HCl or TFA salts . The protonated ammonium species is significantly more stable against cage fragmentation.

  • Purification: Avoid prolonged exposure to silica gel (acidic). Use basic alumina or add 1% Et3N to the eluent.

Standardized Protocol: "Stress-Test" for BCP Formation

Use this protocol to validate if your reagents are compatible with BCP formation or if they favor oligomerization. This utilizes an Atom Transfer Radical Addition (ATRA) mechanism, which is the most robust method for initial screening.

Method: Silyl-Radical Mediated Alkyl Halide Addition (Anderson Conditions)

ParameterSpecificationRationale
Solvent Hexane or BenzeneNon-polar solvents suppress ionic side reactions.
Concentration 0.5 M (High Dilution of Propellane)CRITICAL: High dilution favors trapping over oligomerization.
Radical Initiator Triethylborane (Et3B) / O2Initiates at -78°C to RT, minimizing thermal

-scission.
Stoichiometry 1.0 equiv Halide : 1.2 equiv PropellaneSlight excess of propellane ensures complete consumption of valuable halide.
Additives (TMS)3SiH (0.1 equiv)Acts as a polarity reversal catalyst (optional but recommended for sluggish halides).

Step-by-Step:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the Alkyl Iodide (1.0 equiv) and [1.1.1]propellane (1.2 equiv, typically as a solution in Et2O/Pentane) in Hexane.

  • Initiation: Cool to 0 °C. Add Et3B (0.1 equiv, 1.0 M in hexanes).

  • Air Injection: Using a syringe, inject a specific volume of dry air (approx. 5 mL per mmol) slowly over 1 hour via a syringe pump (or portion-wise). Note: The slow introduction of O2 controls the radical flux.

  • Monitoring: Monitor by 19F NMR (if applicable) or GC-MS. Look for the disappearance of the propellane peak.

  • Quench: Dilute with pentane, pass through a short plug of silica to remove boron residues, and concentrate carefully (BCPs are volatile!).

Validation Check:

  • If Product is formed: Proceed to scale-up.

  • If White Solid forms: Dilute reaction 10x.

  • If Starting Material remains: The alkyl radical is not forming. The halide bond is too strong (e.g., Alkyl-Cl or Alkyl-Br without activation).

References

  • Fundamental BCP Synthesis & Strain Release

    • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society.
  • Radical Addition & Oligomerization Control (

    • Anderson, J. M., et al. (2018).[3] General Organocatalytic Method for the Synthesis of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society.

  • Metallaphotoredox Functionaliz

    • Zhang, X., MacMillan, D. W. C., et al. (2020).[1][4] Copper-mediated synthesis of drug-like bicyclopentanes.[1][4] Nature.[4]

  • Strain-Release Amin

    • Gianatassio, R., Baran, P. S., et al. (2016).
  • BCP Stability & Bioisosterism

    • Mykhailiuk, P. K. (2015).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

Sources

preventing oligomerization during [1.1.1]propellane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Oligomerization Control & Reaction Optimization

Triage Desk: Quick Diagnostic

User Report: "My reaction yield is low, and I am observing a baseline smear or multiple spots with similar Rf values on TLC."

Diagnosis: You are likely experiencing uncontrolled oligomerization . [1.1.1]Propellane (1) is kinetically unstable toward self-addition. Once a radical or anion opens the central bond, the resulting intermediate is a high-energy species that will attack another molecule of 1 if it is not "trapped" immediately by your desired reagent.

Immediate Action Plan:

  • Check Concentration: Is [Propellane] > 0.1 M? Dilute immediately.

  • Check Stoichiometry: Is the trapping agent (radical precursor/amine) in excess? Increase equivalents.

  • Check Addition Rate: Did you add the trap to the propellane? Reverse it. Add propellane slowly to the trap.

Technical Deep Dive: The Kinetic Competition

To prevent oligomerization (formation of "staffanes"), you must manipulate the kinetics so that the rate of trapping (


) vastly exceeds the rate of propagation (

).
The Mechanism of Failure (Radical Pathway)

When a radical (


) adds to [1.1.1]propellane, it forms a bridgehead bicyclo[1.1.1]pentyl radical (

).
  • Desired Path:

    
     abstracts an atom (e.g., H, I, SPh) from the reagent 
    
    
    
    Product.
  • Failure Path:

    
     attacks another Propellane molecule 
    
    
    
    Dimer Radical
    
    
    Oligomer.
Visualization: The Kinetic Battlefield

The following diagram illustrates the competition you must control. Green paths are desired; red paths are oligomerization.

Propellane_Kinetics Propellane [1.1.1]Propellane Intermediate BCP Radical (Intermediate) Propellane->Intermediate Ring Opening Oligomer Staffane Oligomers (Polymerization) Propellane->Oligomer Self-Attack Initiator Radical Initiator (R•) Initiator->Propellane Activation Product Desired BCP Product Intermediate->Product k_trap (Fast) Requires Excess Reagent Intermediate->Oligomer k_prop (Slow) Favored by High [Propellane] Trap Trapping Agent (High Conc) Oligomer->Oligomer Chain Growth

Figure 1: Kinetic competition between functionalization (green) and oligomerization (red). Success depends on maximizing


 via reagent stoichiometry.

Troubleshooting Modules

Module A: Radical Addition (ATRA / Photoredox)

Context: Reactions involving halides, thiols, or boranes (e.g., Anderson or Aggarwal protocols).

SymptomRoot CauseCorrective Action
Telomer formation (n=2, n=3 products) Localized high concentration of propellane.Inverse Addition: Add propellane solution dropwise to the radical precursor. Do not dump precursor into propellane.
Low conversion, propellane remains Radical chain termination or insufficient initiation.Initiator Spike: Add 10 mol% triethylborane (

) or increasing light intensity (if photoredox). Ensure oxygen is excluded (unless using

initiation).
Complex mixture/Polymer Solvent interference.Switch Solvents: Avoid THF if possible (H-abstraction competitor). Use

or

.
Module B: Nucleophilic/Strain-Release Amination

Context: "Turbo-amide" synthesis or Grignard additions (Baran or Knochel protocols).

SymptomRoot CauseCorrective Action
Gelling / Solidification Anionic polymerization. Lithium salts are notorious for this.Magnesium Brake: Switch from Li-amides to "Turbo" Grignards (

). The Mg-C bond is more covalent, reducing the "loose" anion character that drives polymerization.
Product is unstable Acidic workup degradation.Buffer: BCP amines are basic but the cage is acid-sensitive. Quench with sat.

, not HCl. Keep pH > 5.

Standard Operating Protocols (SOPs)

SOP-01: Titer Determination (Quality Control)

Never assume your propellane stock concentration. It degrades over time.

  • Reagent: Thiophenol (PhSH).

  • Protocol:

    • Take 0.1 mL of propellane stock.

    • Add to a vial containing excess PhSH (approx 20 mg) and internal standard (e.g., dibromomethane) in

      
      .
      
    • Wait: 15 minutes (reaction is spontaneous and quantitative).

  • Analysis: NMR integration of the BCP-SPh product vs. standard.

  • Reference: Org. Synth. 2022, 99, 215-231.

SOP-02: Optimized Radical Addition (Anderson Protocol)

Designed to minimize oligomers via high transfer rates.

  • Setup: Flame-dried flask, Argon atmosphere.

  • The Trap: Dissolve Alkyl Iodide (1.0 equiv) in

    
     (0.5 M).
    
  • The Propellane: Add [1.1.1]propellane (1.2 - 1.5 equiv) as a solution in

    
    .
    
  • Initiation: Add

    
     (0.1 equiv). Note: Trace air is usually sufficient to initiate 
    
    
    
    ; if strictly air-free, inject measured
    
    
    .
  • Critical Control Point: If the alkyl iodide is precious, use 3.0 equiv of propellane and add the iodide slowly. If the propellane is the limiting reagent, add propellane slowly to excess iodide.

SOP-03: Strain-Release Amination (Baran Protocol)

Direct functionalization of secondary amines.

  • Reagents: Secondary amine (1.0 equiv), [1.1.1]propellane (1.2 equiv, ~0.3-0.5 M in

    
    ).
    
  • Additives: If the amine is not nucleophilic enough, add

    
     (1.0 equiv) to deprotonate the amine first (forming the magnesiate).
    
  • Reaction: Stir at RT.

  • Monitoring: Watch for disappearance of the volatile propellane peak in GC or NMR aliquots.

  • Quench: Dilute with

    
    , add sat. 
    
    
    
    .

Decision Tree: Solving Oligomerization

Use this logic flow to determine the next step in your experimental design.

Troubleshooting_Tree Start START: Oligomers Detected CheckType Reaction Type? Start->CheckType Radical Radical (ATRA/Photoredox) CheckType->Radical Anionic Anionic (Grignard/Amine) CheckType->Anionic CheckConc Is Propellane Conc > 0.2M? Radical->CheckConc CheckMetal Using Li-Reagent? Anionic->CheckMetal Dilute ACTION: Dilute to 0.1M Slow Addition CheckConc->Dilute Yes CheckTrap Is Trap in Excess? CheckConc->CheckTrap No IncreaseTrap ACTION: Increase Trap to 2-5 equiv CheckTrap->IncreaseTrap No CheckMetal->Dilute No SwitchMg ACTION: Switch to Turbo-Grignard (Mg) CheckMetal->SwitchMg Yes

Figure 2: Troubleshooting logic for oligomerization issues.

References

  • Practical Synthesis and Titer: Wiberg, K. B.; Walker, F. H. "[1.1.1]Propellane."[1] J. Am. Chem. Soc.[2]1982 , 104, 5239–5240. Link Standard Titer Method:Org.[3][4] Synth.2022 , 99, 215-231. Link

  • Strain-Release Amination (Baran): Gianatassio, R.; Lopchuk, J. M.; Wang, J.; Pan, C.-M.; Malins, L. R.; Prieto, L.; Brandt, T. A.; Collins, M. R.; Gallego, G. M.; Sach, N. W.; Spangler, J. E.; Zhu, H.; Zhu, J.; Baran, P. S.[2][5][6] "Strain-Release Amination." Science2016 , 351, 241–246.[2][6] Link

  • Radical Addition Protocols (Anderson): Nugent, J.; Arroniz, C.; Shire, B. R.; Sterling, A. J.; Pickford, H. D.; Wong, M. L.; Mansfield, S. J.; Caputo, D. F.; Owen, B.; Mousseau, J. J.; Duarte, F.; Anderson, E. A.[2] "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." ACS Catal.[2]2019 , 9, 9568–9574.[2] Link

  • Anionic/Grignard Control (Knochel): Schwärzer, K.; Zipse, H.; Karaghiosoff, K.; Knochel, P. "Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane." Angew.[2][7] Chem. Int. Ed.2020 , 59, 20235–20241.[2] Link

Sources

Technical Support Center: Enhancing the Efficiency of Bicyclo[1.1.1]pentane (BCP) C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for BCP C-H activation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable bioisosteres for para-substituted benzene rings in medicinal chemistry, offering improved physicochemical properties.[1] However, the unique structural and electronic properties of BCPs can present challenges in achieving efficient and selective C-H functionalization.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for more robust reaction development.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when embarking on BCP C-H activation studies.

Q1: Why is my BCP C-H activation reaction showing low or no conversion?

A: Low conversion is a frequent issue and can stem from several factors including catalyst activity, reaction conditions, and the integrity of your starting materials. A systematic approach to troubleshooting is essential.[3] Key areas to investigate include the purity of reagents, the choice of catalyst and ligand, and ensuring an inert atmosphere, as many catalysts are sensitive to air and moisture.[3]

Q2: I'm observing poor regioselectivity in my reaction. How can I control which C-H bond is functionalized?

A: Achieving high regioselectivity is a significant challenge in C-H activation.[4][5][6] For BCPs, the primary target is often the bridgehead C-H bond. The use of directing groups is a powerful strategy to guide the catalyst to the desired position.[7][8][9][10] The choice of directing group, ligand, and even the metallic catalyst can profoundly influence the regiochemical outcome.[11][12]

Q3: My catalyst appears to be deactivating over the course of the reaction. What are the likely causes and solutions?

A: Catalyst deactivation can manifest as a stalled reaction or the formation of byproducts. Potential causes include the formation of inactive catalyst species, such as palladium black, or catalyst poisoning by impurities.[8] The addition of specific additives, like oxidants or silver salts, can sometimes regenerate the active catalytic species or prevent the formation of inactive forms.[13][14][15]

Q4: The substrate scope of my developed method is very limited. How can I broaden its applicability?

A: Limited substrate scope is a common hurdle in methodology development.[16] Understanding the mechanism of your C-H activation is crucial for rational expansion of the substrate scope.[17][18][19] Factors such as the electronic properties of the substrate and the steric environment around the target C-H bond can significantly impact reactivity. A thorough optimization of reaction conditions for each new substrate class is often necessary.[][21]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving common issues in BCP C-H activation experiments.

Guide 1: Low or No Reaction Conversion

Low conversion is a frustrating but solvable problem. The following table and protocol will guide you through a systematic troubleshooting process.

Problem-Cause-Solution Matrix for Low Conversion

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Test with a fresh batch of catalyst. Run a positive control reaction with a known reactive substrate.Procure a new, high-purity catalyst. Ensure proper storage under an inert atmosphere.[3]
Inappropriate Ligand Screen a panel of ligands with varying electronic and steric properties.Select a ligand that is known to be effective for the specific type of C-H activation. Computational studies can sometimes predict optimal ligands.[11]
Suboptimal Temperature Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).Determine the optimal temperature for your specific substrate and catalyst system. Higher temperatures can sometimes lead to catalyst decomposition.[]
Incorrect Solvent Screen different anhydrous, degassed solvents with varying polarities.The solvent can influence catalyst solubility, substrate solvation, and the stability of intermediates.
Presence of Inhibitors Purify all starting materials and reagents. Ensure the reaction is performed under a strictly inert atmosphere.Impurities such as water, oxygen, or coordinating species can poison the catalyst.[3][22]
Poor Substrate Reactivity Analyze the electronic and steric properties of your BCP substrate.Modification of the directing group or the use of a more active catalyst system may be necessary.[5][9]

Experimental Protocol: Systematic Optimization of Reaction Conditions

  • Reagent Purity Check:

    • Verify the purity of your BCP substrate, catalyst, ligand, and any additives using appropriate analytical techniques (e.g., NMR, GC-MS).

    • If purity is questionable, purify the reagents. For solids, consider recrystallization or column chromatography. For liquids, distillation may be effective.[3]

  • Inert Atmosphere Setup:

    • Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous, degassed solvents. Solvents can be dried using standard procedures and degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reaction Condition Screening (Small Scale):

    • Set up a parallel reaction screen to test different parameters.

    • Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).

    • Ligand Screening: Test a small library of ligands.

    • Solvent Screening: Evaluate a range of anhydrous solvents.

    • Temperature Screening: Run the reactions at different temperatures.

    • Monitor the reactions by TLC, GC, or LC-MS to determine the conversion and yield.

Workflow for Troubleshooting Low Conversion

Start Low or No Conversion Check_Purity Check Reagent Purity Start->Check_Purity Initial Step Inert_Atmosphere Ensure Inert Atmosphere Check_Purity->Inert_Atmosphere If pure Optimize_Conditions Systematic Optimization Inert_Atmosphere->Optimize_Conditions Analyze_Results Analyze Results Optimize_Conditions->Analyze_Results Analyze_Results->Start If still low Successful_Reaction Improved Conversion Analyze_Results->Successful_Reaction Identify optimal conditions

Caption: A systematic workflow for addressing low reaction conversion.

Guide 2: Poor Regioselectivity

Controlling the site of C-H functionalization is paramount for the synthesis of well-defined molecules.

Strategies for Improving Regioselectivity

Strategy Explanation Experimental Considerations
Directing Group Modification The directing group plays a crucial role in positioning the catalyst near the target C-H bond.[7][8][9][23] The length and geometry of the linker between the directing group and the BCP core are critical.[6]Synthesize and test a series of directing groups with different coordinating atoms and linker lengths. For example, pyridine-based directing groups are commonly used.[8][9]
Ligand Tuning The ligand on the metal catalyst can influence the steric and electronic environment of the active species, thereby affecting which C-H bond is most accessible for activation.[12]Screen a library of ligands with varying cone angles and electronic properties. For palladium catalysis, phosphine and N-heterocyclic carbene (NHC) ligands are common choices.
Catalyst Selection Different transition metals have distinct intrinsic preferences for C-H activation. For instance, palladium, rhodium, and iridium catalysts often exhibit different selectivities.[18][24][25]If one metal catalyst provides poor selectivity, exploring catalysts based on other metals can be a fruitful strategy.
Solvent Effects The solvent can influence the conformation of the substrate-catalyst complex and the transition state of the C-H activation step, thereby impacting regioselectivity.Screen a range of solvents with different polarities and coordinating abilities.

Illustrative Catalytic Cycle for Directed C-H Activation

A Catalyst Precursor [M-L] B Coordination to Directing Group A->B + Substrate-DG C C-H Activation (Cyclometalation) B->C Intramolecular D Functionalization C->D + Reagent E Reductive Elimination D->E E->A Product Release

Caption: A generalized catalytic cycle for directed C-H activation.

Guide 3: Catalyst Deactivation

Maintaining a catalytically active species throughout the reaction is key to achieving high yields.

Common Causes and Mitigation Strategies for Catalyst Deactivation

Cause of Deactivation Observation Mitigation Strategy
Formation of Palladium Black A black precipitate forms in the reaction mixture.The use of specific ligands can stabilize the palladium catalyst. Additives like benzoquinone can sometimes suppress the formation of palladium black.[8]
Oxidant Consumption If an oxidant is used, its depletion can halt the catalytic cycle.Ensure a sufficient stoichiometric amount of the oxidant is used. In some cases, a slow addition of the oxidant can be beneficial.
Product Inhibition The product of the reaction may coordinate to the catalyst more strongly than the starting material, leading to inhibition.This is a challenging issue to resolve. Sometimes, running the reaction at a lower concentration or modifying the directing group can help.
Decomposition of Ligand or Catalyst The reaction may stop prematurely, especially at high temperatures.Screen for more thermally stable ligands and catalysts. Optimize the reaction temperature to the lowest effective value.

Concluding Remarks

The C-H activation of bicyclo[1.1.1]pentanes is a rapidly evolving field with immense potential in drug discovery and materials science.[2][26] While experimental challenges are common, a systematic and mechanistically informed approach to troubleshooting can lead to successful outcomes. This guide provides a starting point for addressing common issues. For further in-depth understanding, consulting the primary literature is highly recommended.

References

  • Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. (n.d.). Thieme-connect.com.
  • Effects of Additives on Catalytic Arene C–H Activation: Study of Rh Catalysts Supported by Bis-phosphine Pincer Ligands. (2021). Inorganic Chemistry.
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. (2023). Accounts of Chemical Research.
  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. (2021).
  • Metal-catalyzed C–H activation for polymer synthesis and functionalization. (n.d.). ResearchGate.
  • On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets. (2021). Beilstein Journal of Organic Chemistry.
  • Theoretical Studies on the Reaction Mechanism of Metal-Assisted CH Activation. (n.d.). IntechOpen.
  • Borylation of Tertiary C–H Bonds in BCPs and BCHs with Isaac Yu. (2023). YouTube.
  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (2024). Molecules.
  • Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. (2025). Journal of the American Chemical Society.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). National Institutes of Health (NIH).
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). JACS Au.
  • Reaction Condition Optimization Services. (n.d.). BOC Sciences.
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021).
  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. (n.d.). ACS Publications.
  • A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. (n.d.). ResearchGate.
  • Optimization of the Reaction Conditions for C−H Activation a. (n.d.). ResearchGate.
  • Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. (n.d.). SciSpace.
  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. (2024). Chemical Science.
  • A Catalysis Guide Focusing on C–H Activation Processes. (n.d.). SciELO.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health (NIH).
  • Selectivity and reactivity in C-H activ
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. (n.d.). BenchChem.
  • Identifying general reaction conditions by bandit optimization. (2024).
  • A Catalysis Guide Focusing on C–H Activ
  • Controlling Reactivity and Selectivity in the Nondirected C-H Activation of Arenes with Palladium. (2023). Accounts of Chemical Research.
  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. (2019). National Institutes of Health (NIH).
  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. (2023). Beilstein Journal of Organic Chemistry.
  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. (n.d.). Organic-chemistry.org.
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv.
  • C-H Bond Activation Reaction. (n.d.). TCI Chemicals.
  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. (2020). Accounts of Chemical Research.
  • Understanding and exploiting C-H bond activation. (2002).

Sources

Technical Support Center: Navigating Solubility Challenges of Bicyclic Peptide (BCP)-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges encountered during the synthesis, purification, and formulation of bicyclic peptide (BCP)-containing molecules. As a class of therapeutics, BCPs offer a compelling combination of antibody-like affinity and small-molecule-like tissue penetration.[1] However, their constrained, and often hydrophobic, nature can present significant solubility hurdles.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions to common solubility problems, grounded in established scientific principles.

Understanding BCP Solubility: A Foundational Overview

The solubility of a BCP is a complex interplay of its primary sequence, three-dimensional structure, and the surrounding solvent environment. Key factors influencing solubility include:

  • Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant of solubility. A high proportion of non-polar residues can lead to aggregation and poor solubility in aqueous solutions.

  • Structural Rigidity and Aggregation: The constrained conformation of BCPs, while beneficial for target binding and stability, can also promote intermolecular interactions leading to aggregation and precipitation.[1][4]

  • Charge State: The overall charge of the peptide at a given pH significantly impacts its solubility. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[5]

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My BCP precipitated out of solution during solid-phase peptide synthesis (SPPS). What can I do?

This is a common issue, particularly with hydrophobic sequences, and can lead to truncated peptides and low yields.

Immediate Corrective Actions:

  • Solvent Swap: Switch to a more effective swelling solvent for both the resin and the growing peptide chain. N,N-Dimethylformamide (DMF) is standard, but for problematic sequences, consider using N-methyl-2-pyrrolidone (NMP) or adding chaotropic agents like a low percentage of guanidinium chloride (if compatible with your chemistry).

  • Disrupt Secondary Structures: Introduce reagents known to disrupt on-resin aggregation. A common strategy is the use of "magic bullet" solutions, such as 1-hydroxybenzotriazole (HOBt) in DMF, which can help to break up hydrogen bonding networks.

Preventative Strategies for Future Syntheses:

  • Incorporate Solubility-Enhancing Moieties:

    • Pseudoprolines: Dipeptide derivatives that introduce a "kink" in the peptide backbone, disrupting aggregation-prone secondary structures.

    • Dmb-Gly dipeptides: The incorporation of a dimethoxybenzyl (Dmb) group on a glycine residue can shield the backbone and prevent aggregation.

  • Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve reaction kinetics.

Q2: I've successfully synthesized my BCP, but it's insoluble in standard HPLC solvents for purification. How can I get it into solution?

Poor solubility during purification is a major bottleneck that can lead to sample loss and failed purification runs.[6]

Step-by-Step Protocol for Solubilization:

  • Initial Solvent Screening:

    • Start with the least aggressive solvents and progress as needed.

    • Attempt to dissolve a small aliquot of the crude peptide in your initial HPLC mobile phase (e.g., water with 0.1% TFA). Use vortexing and sonication.[5]

    • If unsuccessful, incrementally increase the percentage of organic solvent (acetonitrile or methanol).

  • Employing Stronger Solvents:

    • For highly hydrophobic peptides, initial dissolution in a small volume of a strong organic solvent like dimethyl sulfoxide (DMSO), DMF, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be necessary.[7]

    • Once dissolved, carefully dilute the solution with your initial mobile phase.[7] Caution: The peptide may precipitate if the dilution is too rapid or the final concentration of the strong solvent is too low.

  • pH Adjustment:

    • If the peptide is acidic (rich in Asp, Glu), try dissolving it in a basic aqueous solution (e.g., 0.1% ammonium hydroxide) and then adjusting the pH closer to neutral with your mobile phase.[5]

    • For basic peptides (rich in Lys, Arg, His), use an acidic solution (e.g., 10-30% acetic acid).[5][8]

Workflow for BCP Solubilization Prior to Purification:

Caption: Decision workflow for solubilizing BCPs for HPLC.

Q3: My BCP is soluble for injection but crashes out on the HPLC column. What is happening and how can I fix it?

On-column precipitation is often due to the changing solvent environment during the gradient elution.

Troubleshooting On-Column Precipitation:

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 60-80°C) can enhance the solubility of your BCP in the mobile phase and improve peak shape.[7]

  • Modify the Gradient: Start with a higher initial percentage of organic solvent in your gradient to maintain solubility upon injection.

  • Reduce Sample Concentration: Overloading the column with a poorly soluble peptide can promote on-column aggregation. Try injecting a more dilute sample.

  • Incorporate Additives: For some BCPs, the addition of a small percentage of isopropanol to the mobile phase can improve solubility.

Frequently Asked Questions (FAQs)

What is the role of bicyclo[1.1.1]pentane (BCP) in addressing solubility?

It is important to distinguish between bicyclic peptides and bicyclo[1.1.1]pentane (BCP). BCP is a small, rigid, non-planar scaffold that is increasingly used as a bioisostere for para-substituted phenyl rings or tert-butyl groups in drug design.[9] Replacing an aromatic ring with a BCP moiety can disrupt π-π stacking interactions, which often contribute to poor solubility.[10] This substitution can lead to significant improvements in aqueous solubility and other pharmacokinetic properties while maintaining biological activity.[11][12]

How can I proactively design more soluble BCPs?
  • Sequence Optimization: Keep the hydrophobic amino acid content below 50% and include at least one charged residue (Asp, Glu, Lys, Arg) for every five amino acids.

  • Incorporate Polar Residues: Strategically placing polar or charged amino acids on the exterior of the BCP can enhance its interaction with aqueous solvents.

  • Solubilizing Tags: For particularly challenging sequences, consider the temporary addition of a hydrophilic "solubilizing tag" (e.g., a poly-arginine or poly-lysine tail) during synthesis.[13][14] These tags can be cleaved off after purification.

Can formulation strategies help with poorly soluble BCPs?

Yes, formulation can be a powerful tool to overcome solubility limitations for downstream applications.

Formulation StrategyMechanism of ActionKey Considerations
Cyclodextrins Encapsulate the hydrophobic BCP within a hydrophilic shell, forming a soluble inclusion complex.The size of the cyclodextrin cavity must be compatible with the BCP.
Nanogels Self-assembling systems (e.g., based on hyaluronic acid) can encapsulate hydrophobic molecules, enhancing their solubility in water.[15]Biocompatibility and potential for targeted delivery.
Lipid-based Formulations Emulsions or liposomes can be used to deliver highly lipophilic BCPs.Stability of the formulation and route of administration.
Are there any specific amino acid substitutions that can improve solubility without significantly impacting activity?

While highly dependent on the specific BCP and its target, some general principles apply:

  • Conservative Substitutions: Replacing a hydrophobic residue with a slightly more polar one (e.g., Leu to Ala) can sometimes improve solubility.

  • Side Chain-to-Backbone Hydrogen Bonding: The use of non-natural amino acids like N,N-pyrrolidinyl glutamine (Pye) can introduce intramolecular hydrogen bonds that shield the backbone amides, reducing the desolvation penalty and improving both solubility and permeability.[16][17]

Experimental Protocols

Protocol 1: General Procedure for BCP Solubility Testing
  • Weigh out approximately 1 mg of the lyophilized BCP into a microcentrifuge tube.

  • Add 100 µL of deionized water. Vortex for 30 seconds and sonicate for 2 minutes. Visually inspect for dissolution.

  • If the peptide is not fully dissolved, add 100 µL of acetonitrile and repeat the vortexing and sonication.

  • Continue this stepwise addition of acetonitrile up to a 1:1 ratio with water.

  • If solubility is still poor, repeat the process starting with a small aliquot of the peptide and using alternative solvents as outlined in the troubleshooting guide (e.g., 10% acetic acid, 0.1% ammonium hydroxide, DMSO).

Protocol 2: On-Resin Aggregation Test (Kaiser Test)
  • After a coupling step where you suspect aggregation, take a small sample of the resin beads.

  • Wash the beads thoroughly with DMF.

  • Perform a standard Kaiser test. A blue color indicates free primary amines (incomplete coupling), while yellow/colorless beads suggest complete coupling.

  • If the test is positive (blue beads), it suggests that aggregation may be sterically hindering the coupling reaction.

Diagram of Factors Influencing BCP Solubility:

BCP_Solubility cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors AminoAcids Amino Acid Composition (Hydrophobicity) Solubility BCP Solubility AminoAcids->Solubility Charge Net Charge (pI) Charge->Solubility Structure 3D Conformation (Rigidity) Structure->Solubility Solvent Solvent System (pH, Organic %) Solvent->Solubility Temperature Temperature Temperature->Solubility Concentration Peptide Concentration Concentration->Solubility

Caption: Interplay of intrinsic and extrinsic factors governing BCP solubility.

By systematically applying these troubleshooting strategies and considering solubility early in the design phase, researchers can successfully navigate the challenges associated with BCP-containing molecules, accelerating their path from the lab to the clinic.

References
  • Current development of bicyclic peptides. (n.d.). Google Books.
  • Kirk, R. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Retrieved February 17, 2026, from [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). peptidesscience.com. Retrieved February 17, 2026, from [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Strategies to improve the physicochemical properties of peptide-based drugs. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Bicyclic Peptides: Types, Synthesis and Applications. (2021, February 18). e-Publications@Marquette. Retrieved February 17, 2026, from [Link]

  • Bicyclic peptides: Paving the road for therapeutics of the future. (2025, December 24). Request PDF. Retrieved February 17, 2026, from [Link]

  • Phase solubility studies of BCP with MβCD and 2-hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution at 25 ± 2 °C. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au. Retrieved February 17, 2026, from [Link]

  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. (n.d.). eScholarship. Retrieved February 17, 2026, from [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved February 17, 2026, from [Link]

  • Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. (2023, February 14). MDPI. Retrieved February 17, 2026, from [Link]

  • Biocompatible and selective generation of bicyclic peptides. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]

  • Analysis of Amino Acid Contributions to Protein Solubility Using Short Peptide Tags Fused to a Simplified BPTI Variant. (2012, June 20). PubMed. Retrieved February 17, 2026, from [Link]

  • Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. (n.d.). University of Helsinki. Retrieved February 17, 2026, from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved February 17, 2026, from [Link]

  • 3 Peptide Purification Bottlenecks Slowing Your Research. (2025, November 6). PurePep. Retrieved February 17, 2026, from [Link]

  • Overcoming Challenges in Complex Peptide Purification. (2018, June 1). Neuland Labs. Retrieved February 17, 2026, from [Link]

Sources

mitigating strain-induced fragmentation of the BCP core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BCP Core Integrity & Stability Topic: Mitigating Strain-Induced Fragmentation of the Bicyclo[1.1.1]pentane (BCP) Core Role: Senior Application Scientist Status: Active | System: Online

Welcome to the BCP Integrity Support Center

You have reached the Tier 3 Technical Support unit for High-Strain Bioisosteres. If you are experiencing cage fragmentation , oligomerization (staffane formation) , or C–C bond cleavage during functionalization, you are likely fighting the ~65-68 kcal/mol strain energy inherent to the bicyclo[1.1.1]pentane (BCP) system.

This guide moves beyond standard literature procedures to address the failure modes specific to drug discovery workflows. We treat the BCP core not just as a scaffold, but as a metastable high-energy intermediate that requires specific handling protocols to prevent strain release.

Module 1: Precursor Handling ([1.1.1]Propellane)

User Ticket #1042: "I synthesized [1.1.1]propellane, but after storing it overnight at -20°C, the solution became cloudy and viscous. NMR shows broad peaks. What happened?"

Diagnosis: You have triggered strain-release oligomerization . [1.1.1]Propellane (strain energy ~102 kcal/mol) is kinetically stable only due to the inverted geometry of the bridgehead carbons, which prevents orbital overlap for spontaneous dimerization. However, at high concentrations (>0.5 M) or in the presence of trace radicals/nucleophiles, the central bond cleaves to form "staffanes" (oligomers).

Troubleshooting Protocol:

  • The "Dilution Rule": Never store [1.1.1]propellane at concentrations >0.4 M. The rate of polymerization is second-order with respect to propellane concentration.

  • Stabilizer Additive: Add trace amounts of radical inhibitors if not using the solution immediately for radical chemistry.

    • Recommendation: 2,6-di-tert-butyl-4-methylphenol (BHT) at 50 ppm if compatible with downstream steps.

  • Temperature Threshold: Storage at -20°C is insufficient for long-term stability of concentrated stocks.

    • Corrective Action: Store as a dilute solution in Et₂O/Pentane at -78°C (dry ice/acetone) for up to 1 week. For longer storage, conversion to a stable "BCP-transfer" reagent (e.g., BCP-boronate or BCP-tosylate) is mandatory.

Data: Propellane Stability vs. Conditions

ConditionT½ (Half-life)Primary Degradation Product
Neat, 25°C< 10 minPolymer (Staffanes)
0.5 M in Et₂O, 25°C~2-4 hoursOligomers
0.2 M in Et₂O, -20°C~2 weeksStable
Presence of O₂ (Air)ReducedOxidative ring opening

Module 2: Preventing Radical-Induced Fragmentation

User Ticket #2089: "I am performing a photoredox addition to propellane to make a 1,3-disubstituted BCP. I see the product, but also significant amounts of acyclic dienes and rearranged isomers. Why is the cage opening?"

Diagnosis: This is a classic "Rebound Failure." The formation of BCP via radical addition involves two steps:

  • Attack: A radical (R•) attacks the propellane central bond, relieving ~30 kcal/mol of strain and generating a bridgehead BCP radical.

  • Quenching: The BCP radical must be trapped immediately. If the trapping agent is slow or low in concentration, the BCP radical (which is still highly strained) can undergo β-scission or rearrangement to relieve the remaining ring strain, leading to acyclic dienes (e.g., methylenecyclobutane derivatives).

The Solution: Kinetic Trapping Dominance You must ensure the rate of trapping (


) exceeds the rate of fragmentation (

).

Protocol: Optimized Radical Addition

  • Reagent Stoichiometry: Use a large excess of the trapping agent (e.g., the alkene, disulfide, or heteroatom source).

  • Solvent Viscosity: Higher viscosity solvents can increase the "cage effect," promoting recombination over diffusion/fragmentation.

  • Avoid "Slow" Radical Sources: If using a Minisci-type reaction, ensure the oxidant turnover is fast.

Visualization: The Fragmentation Fork The diagram below illustrates the critical decision point for the BCP radical.

BCP_Fragmentation Propellane [1.1.1]Propellane (High Strain) Radical_Attack Radical Attack (R•) Propellane->Radical_Attack Initiation BCP_Radical BCP Bridgehead Radical (Metastable) Radical_Attack->BCP_Radical Strain Release I Trap Rapid Trapping (High Conc. Reagent) BCP_Radical->Trap k_trap (Fast) Frag Slow Trapping (Low Conc. / Steric Bulk) BCP_Radical->Frag k_frag (Slow) Product Intact BCP Core (Desired) Trap->Product Waste Acyclic Dienes / Ring Opened Waste Frag->Waste Strain Release II

Caption: The kinetic competition between productive trapping and destructive fragmentation of the BCP radical intermediate.

Module 3: Cross-Coupling & Metal Catalysis

User Ticket #3011: "My BCP-zinc reagent decomposes during Negishi coupling. I suspect the palladium catalyst is opening the ring."

Diagnosis: Transition metals, particularly Palladium (Pd) and Copper (Cu), can insert into the strained C–C bonds of the BCP cage, especially if the bridgehead position is unhindered. This is known as strain-driven oxidative addition into the cage bonds rather than the C-Halogen bond.

Troubleshooting Protocol:

  • Switch to BCP-Boronates (Suzuki): BCP-boronates are significantly more stable than BCP-zinc or magnesium reagents. The C(sp3)–B bond is robust.

    • Reference Technique: Use the Metallaphotoredox approach (MacMillan/Baran methods) rather than traditional thermal cross-coupling if thermal instability is observed. This allows coupling at room temperature, bypassing the thermal activation energy required for ring opening.

  • Ligand Selection (The "Bulky" Rule): If you must use Pd-catalysis:

    • Avoid: Small phosphines (e.g., PPh3) which allow the metal close approach to the cage carbons.

    • Use: Bulky, electron-rich ligands like XPhos or RuPhos . These ligands create a steric shield around the metal center, directing oxidative addition to the exocyclic C–X bond and preventing insertion into the endocyclic cage bonds.

  • Catalyst Loading: Keep catalyst loading low (1-3 mol%). High local concentrations of Pd(0) increase the probability of off-cycle cage insertion events.

Workflow: Metallaphotoredox Coupling for BCP Preservation

BCP_Coupling Input BCP-Carboxylate / BCP-Halide Cat_Cycle Ir/Ni Dual Catalysis (Room Temp) Input->Cat_Cycle Recommended Thermal Traditional Pd Coupling (Heat > 80°C) Input->Thermal High Risk Result_Good Coupled BCP Product (Intact Cage) Cat_Cycle->Result_Good Single Electron Transfer (Mild Conditions) Result_Bad Ring Fragmentation (Isomerization) Thermal->Result_Bad Thermal Strain Release

Caption: Comparison of thermal vs. photoredox coupling strategies for maintaining BCP core integrity.

Module 4: Cationic Instability (Acid Sensitivity)

User Ticket #4002: "I tried to deprotect a Boc-amine on the BCP bridge using 4M HCl/Dioxane. The product mass is correct, but the NMR is messy and suggests rearrangement."

Diagnosis: The BCP cation (bicyclo[1.1.1]pentyl cation) is extremely unstable. Unlike the adamantyl cation, the BCP cation cannot effectively hyperconjugate to stabilize the positive charge without significant geometric distortion.

  • Mechanism: Generation of a carbocation at the bridgehead position often triggers Wagner-Meerwein rearrangements or ring opening to relieve strain.

Troubleshooting Protocol:

  • Avoid Carbocations: Never use conditions that generate a discrete carbocation at the bridgehead position (e.g., SN1 reactions).

  • Alternative Deprotection:

    • Instead of HCl/Dioxane (anhydrous, promotes cation formation), use TFA/DCM with a cation scavenger (e.g., triethylsilane or thioanisole).

    • Best Practice: If possible, use basic deprotection strategies (e.g., Fmoc) or reductive cleavage to avoid the acidic manifold entirely.

  • The "Electronegative Shield": If you must perform chemistry near the core, ensure electron-withdrawing groups (EWGs) are present on the other bridgehead carbon. An EWG (like -CF3 or -CO2R) at the C3 position inductively destabilizes any nascent positive charge at C1, paradoxically protecting the cage by raising the energy barrier for cation formation (preventing the reaction from starting unless it proceeds via a concerted mechanism).

References

  • Preparation and Utility of [1.1.

    • Title: "[1.1.1]Propellane"
    • Source: Organic Syntheses, 1987, 65, 196.
    • URL:[Link]

  • Radical Functionalization & BCP Synthesis

    • Title: "Practical Synthesis of Bicyclo[1.1.1]pentylamines" (Baran Group)
    • Source: Science, 2016, 351, 241.
    • URL:[Link]

  • Metallaphotoredox Cross-Coupling

    • Title: "Decarboxylative Bicyclo[1.1.
    • Source: N
    • URL:[Link]

  • BCP Stability & Bioisosterism

    • Title: "Bicyclo[1.1.1]pentane: A Bioisostere for the Phenyl Ring"[1]

    • Source: ChemMedChem, 2016, 11, 1.
    • URL:[Link]

  • Propellane Polymerization (Staffanes)

    • Title: "[n]Staffanes: a family of oligomers..."
    • Source: J. Am. Chem. Soc. 1988, 110, 8, 2660–2662.
    • URL:[Link]

Sources

Validation & Comparative

The Ascendance of the Bicyclo[1.1.1]pentyl (BCP) Scaffold: A Superior Bioisostere to the Phenyl Ring

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to (Bicyclo[1.1.1]pent-1-yl)methanol in Modern Drug Discovery

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, present in approximately 45% of all approved drugs.[1] Its rigid structure provides an excellent platform for orienting functional groups toward biological targets. However, the very aromaticity that makes it a versatile building block often introduces metabolic liabilities and poor physicochemical properties, such as low aqueous solubility and high non-specific binding, hindering the progression of promising drug candidates.[1][2]

The contemporary "Escape from Flatland" strategy in drug design seeks to mitigate these issues by replacing two-dimensional aromatic rings with three-dimensional, sp³-hybridized carbon-rich scaffolds.[2] Among these, the bicyclo[1.1.1]pentane (BCP) core, particularly functionalized as this compound, has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the profound advantages of this substitution in optimizing drug-like properties.

The Phenyl Ring: A Double-Edged Sword in Drug Design

The utility of the phenyl ring is undeniable, but its drawbacks are significant. Its hydrophobicity, driven by strong π-π stacking interactions, often leads to poor solubility.[1][3] More critically, it is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of toxic quinone-like metabolites.[2][4]

cluster_phenyl Phenyl Ring Metabolism cluster_bcp BCP Core Metabolism Phenyl_Drug Drug-Phenyl Epoxide Arene Epoxide (Reactive Intermediate) Phenyl_Drug->Epoxide CYP450 Oxidation Phenol Phenolic Metabolite Epoxide->Phenol Epoxide Hydrolase Quinone Quinone (Potential Toxicity) Phenol->Quinone Further Oxidation BCP_Drug Drug-BCP Stable Metabolically Stable BCP_Drug->Stable Resistant to Oxidation

Caption: Metabolic fate of a phenyl ring versus a BCP core.

BCP-Methanol: A Paradigm Shift in Physicochemical Properties

The BCP scaffold offers a compelling alternative. As a saturated, highly strained, and rigid three-dimensional structure, it mimics the geometry of a para-substituted phenyl ring but possesses fundamentally superior physicochemical properties.[1][5]

Structural and Physicochemical Comparison

While both scaffolds act as rigid linkers, their geometries are distinct. The distance between the bridgehead carbons of the BCP core is significantly shorter than the C1-C4 distance of a phenyl ring. This is a critical design consideration, as it can impact the precise positioning of pharmacophoric groups and, consequently, biological activity.[6][7] However, the primary advantages lie in its improved polarity and reduced lipophilicity.

Propertyp-Substituted Phenyl Ring1,3-Disubstituted BCPRationale for Improvement
Bridgehead Distance ~2.8 Å[8]~1.85 - 1.9 Å[6][8]N/A (Key design consideration)
Geometry Planar (2D)Three-Dimensional (3D)Allows exploration of orthogonal chemical space.[1]
Lipophilicity (clogP) HigherLowerBCP is less lipophilic due to its sp³ carbon-rich nature.[2][6]
Aqueous Solubility Generally LowSignificantly HigherReduced hydrophobicity and lack of π-π stacking.[2][3]
Metabolic Stability Prone to OxidationHighly StableSaturated C-H bonds are less susceptible to CYP450 metabolism.[1][4]
Impact on ADME Properties: The Experimental Evidence

The theoretical benefits of the BCP core are consistently validated in practice. Replacing a phenyl ring with a BCP moiety often leads to dramatic improvements in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Enhanced Aqueous Solubility: The absence of an aromatic π-system reduces hydrophobicity, disrupting the crystal lattice packing that often plagues flat aromatic compounds and leading to substantial gains in solubility.[9]

  • Superior Metabolic Stability: The BCP core lacks the electron-rich arene system that is a primary target for oxidative metabolism. This inherent stability frequently translates to a longer half-life in human liver microsomes (HLM) and reduced clearance in vivo.[1][2]

  • Improved Permeability: While seemingly counterintuitive for a less lipophilic scaffold, the BCP substitution can improve permeability. This is often attributed to a reduction in non-specific binding and an optimal balance of solubility and lipophilicity.[6][10]

Case Studies: BCP in Action

The transformative potential of the BCP scaffold is best illustrated through direct comparison in established drug discovery programs.

Case Study 1: γ-Secretase Inhibitor BMS-708,163

One of the earliest and most cited examples involved replacing a fluorophenyl group in the γ-secretase inhibitor BMS-708,163 (avagacestat). This modification by researchers at Pfizer not only maintained the compound's potent biological activity but also significantly enhanced its drug-like properties.[1][10]

CompoundPotency (IC₅₀)Aqueous SolubilityCell PermeabilityMetabolic Stability
Parent (Phenyl) MaintainedSignificantly ImprovedImprovedImproved
Analogue (BCP) MaintainedSignificantly ImprovedImprovedImproved
(Data synthesized from narrative descriptions in sources[1][10])

This foundational study demonstrated that the BCP core was more than a simple spacer; it was a functional replacement that could resolve critical ADME issues without compromising efficacy.[1][10]

Case Study 2: Resveratrol Analogue

Resveratrol, a natural product with intriguing biological activities, is plagued by extremely low bioavailability due to rapid first-pass metabolism of its phenolic groups. Replacing one of the p-phenyl rings with a BCP core led to a remarkable enhancement in its pharmacokinetic profile.[6][7]

ParameterResveratrol (Parent)BCP-Resveratrol (Analogue)Fold Improvement
Aqueous Solubility Low32-fold increasex32
Max. Concentration (Cₘₐₓ) Low3-fold increasex3
Bioavailability (AUC) Low10-fold increasex10
(Data sourced from[6])

The BCP analogue was also found to significantly reduce the formation of glucuronide and sulfate conjugates, confirming that the steric bulk and electronic nature of the BCP core effectively shield the molecule from secondary metabolism.[6]

Case Study 3: Darapladib Analogue

In an analogue of the Lp-PLA2 inhibitor darapladib, replacing a phenyl ring with a BCP moiety yielded a compound with superior physicochemical properties while being only slightly less potent.[6]

ParameterDarapladib (Parent)BCP-Darapladib (Analogue)Fold Improvement
Permeability (AMP) 203 nm/s705 nm/s~x3.5
Solubility (FaSSIF) Low3-fold increasex3
Kinetic Solubility Low9-fold increasex9
(Data sourced from[6])

Synthetic Accessibility: A Practical Workflow

The growing interest in BCP scaffolds has been fueled by the development of scalable and robust synthetic routes. The most common strategies involve the functionalization of key intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be generated on a large scale from [1.1.1]propellane.[2][4] The target compound, this compound, is readily accessible via reduction.

Propellane [1.1.1]Propellane Diketone Diketone Intermediate Propellane->Diketone Photochemical Addition Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid Haloform Reaction Monoester Mono-acid / Mono-ester Diacid->Monoester Selective Esterification Methanol This compound Monoester->Methanol Reduction (e.g., BH₃)

Caption: Generalized synthetic workflow to this compound.

Experimental Protocol: Synthesis of (3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methanol

The following protocol is adapted from a reported gram-scale synthesis for the reduction of a BCP-dicarboxylic acid to the corresponding diol, illustrating the fundamental transformation to access the methanol functionality.[4]

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv)

  • Borane dimethyl sulfide complex (BH₃·Me₂S, 1.5 equiv per carboxylic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Methanol (MeOH)

  • Argon gas supply

Procedure:

  • Dissolution: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (e.g., 0.100 mol) in anhydrous THF (e.g., 200 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Degas the solution by bubbling argon through it for 15 minutes. Maintain a positive pressure of argon for the duration of the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add borane dimethyl sulfide complex (e.g., 0.30 mol total) dropwise to the cooled, stirred solution via syringe. Causality Note: The dropwise addition at 0 °C is crucial to control the exothermic reaction between borane and the carboxylic acid, preventing potential side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Causality Note: Allowing the reaction to proceed to room temperature ensures the complete reduction of both carboxylic acid groups to the primary alcohols.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of dry methanol (e.g., 100 mL). Vigorous gas evolution (hydrogen) will be observed. Causality Note: The methanol quench is necessary to destroy any excess borane reagent, forming volatile trimethyl borate.

  • Workup: Allow the mixture to stir for 5 hours at room temperature to ensure the complete breakdown of borane-amine complexes.

  • Isolation: Concentrate the mixture under reduced pressure to remove the solvent and volatile boron species. The resulting residue can then be purified by distillation or chromatography to yield the target diol.

Critical Considerations and Limitations

While the BCP scaffold is a powerful tool, it is not a universal panacea.

  • Vector and Distance: The most significant consideration is the shorter distance between the bridgehead substituents (~1.85 Å for BCP vs. ~2.8 Å for phenyl).[6][7] If the phenyl ring's primary role is to position two distal groups at a specific distance for optimal binding, the BCP replacement may disrupt these key interactions, leading to a loss of potency. This was observed in a BCP analogue of the anticancer drug imatinib, where potency decreased by approximately 80-fold.[9]

  • Interaction Type: The BCP scaffold is an ideal replacement when the phenyl ring acts primarily as a rigid spacer and does not engage in essential π-π stacking or cation-π interactions with the target protein.[6]

Conclusion

This compound and related BCP derivatives represent a validated and highly effective strategy for overcoming the inherent pharmacokinetic liabilities of the phenyl ring. By replacing a flat, metabolically vulnerable aromatic scaffold with a three-dimensional, stable, and more soluble surrogate, medicinal chemists can significantly improve the drug-like properties of lead compounds. The demonstrated successes in improving solubility, metabolic stability, and bioavailability, coupled with increasingly scalable synthetic routes, have cemented the BCP core as an indispensable tool in modern drug discovery. For researchers aiming to escape the limitations of flatland chemistry, the BCP scaffold offers a clear and promising path forward.

References

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). J-STAGE.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021, December 15). BLDpharm.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock. (n.d.). PharmaBlock.
  • Bicyclo[1.1.1]pentane derivatives. (2018, December 10). Chemspace.
  • Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. (n.d.). AWS.
  • BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021, December 15). BLDpharm.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). Semantic Scholar.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9530. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024, September 6). ResearchGate.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). PubMed Central.
  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023, January 25). ChemRxiv.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Retrieved January 28, 2026, from [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling of Bicyclo[1.1.1]pentane (BCP) vs. Phenyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the phenyl ring is ubiquitous but often problematic.[1] Its planarity (


) contributes to poor solubility (high crystal lattice energy) and metabolic liability (CYP450 oxidation). The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a "super-isostere"—a high-value saturated bioisostere that mimics the vector alignment of para-substituted benzenes while dramatically altering physicochemical properties.[1]

This guide provides a data-driven comparison of BCP versus Phenyl analogues, focusing on the critical shifts in solubility, lipophilicity, and metabolic stability.[2][3] It includes validated experimental protocols to assess these parameters in your own pipeline.

Structural & Geometric Analysis

The utility of BCP lies in its ability to maintain the "exit vectors" of a para-phenyl ring while introducing 3D character.

Geometric Comparison

While the phenyl ring is a planar 2D hexagon, BCP is a rigid, 3D cage.[2] The key metric for bioisosterism is the distance between the bridgehead carbons (C1–C3) compared to the para-carbons of benzene.

FeaturePhenyl (para-sub)Bicyclo[1.1.1]pentane (BCP)Impact
Geometry Planar (2D)Rigid Cage (3D)Disrupts pi-stacking; lowers lattice energy.
C–C Distance ~2.79 Å~1.85 ÅBCP is shorter but maintains collinear exit vectors.
Hybridization ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Aromatic)

(Aliphatic)
Increases

fraction; improves solubility.
Electronic Electron-rich

-cloud
Electron-deficient cageEliminates toxicophore risks (e.g., aniline metabolites).

Expert Insight: Do not view BCP as a 1:1 steric replacement. It is a "spacer" mimic. While the C-C distance is shorter, the BCP motif often relieves steric clashes in the active site that a rotating phenyl ring might encounter.

Physicochemical Performance Metrics

The Solubility Breakthrough

The most consistent advantage of BCP is the improvement in thermodynamic solubility. Phenyl rings pack efficiently in crystal lattices (pi-pi stacking), requiring high energy to dissolve. BCP's 3D shape disrupts this packing.

  • Case Study (Stepan et al., J. Med.[2][4][5][6] Chem. 2012):

    • Compound:

      
      -Secretase Inhibitor (BMS-708,163 analogue).[4][6]
      
    • Phenyl Analogue: Solubility < 1

      
      g/mL (High crystal lattice energy).
      
    • BCP Analogue: Solubility > 360

      
      g/mL.
      
    • Result: >300-fold improvement without loss of potency.

The pKa Shift (Critical for Amines)

This is the most overlooked parameter. Replacing an aniline (aromatic amine) with a BCP-amine (aliphatic amine) drastically shifts basicity.

  • Aniline pKa: ~4.0 – 5.0 (Neutral at pH 7.4).

  • BCP-Amine pKa: ~9.0 – 10.0 (Cationic at pH 7.4).

Implication: The BCP-amine will be protonated at physiological pH. This drives solubility up (LogD lowers) but could theoretically reduce passive permeability. However, experimental data often shows BCP analogues maintain excellent permeability due to the lipophilic nature of the cage shielding the charge.

Metabolic Stability

Phenyl rings are metabolic hotspots for CYP450 (epoxidation, hydroxylation).[2] BCP removes the aromatic system entirely.

  • Mechanism: BCP lacks

    
    -electrons for oxidation.
    
  • Liability: The bridgehead C-H bonds can be abstracted by radicals, but they are generally more stable than the aromatic ring positions.

  • Data: BCP analogues frequently demonstrate 2-4x reductions in intrinsic clearance (

    
    ) in liver microsomes.
    

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic advantages of BCP.

Diagram 1: Strategic Decision Tree (When to Swap?)

BCP_Decision_Tree Start Lead Compound Optimization (Phenyl Ring Identified) Issue_Check Identify Primary Liability Start->Issue_Check Solubility Low Solubility (Crystal Packing?) Issue_Check->Solubility Lattice Energy High Metabolism High Clearance (CYP Oxidation?) Issue_Check->Metabolism Metabolic Hotspot Geometry Steric Clash / Vector Alignment Issue_Check->Geometry Vector Optimization BCP_Soln BCP Swap: Disrupts Planarity Increases Fsp3 Solubility->BCP_Soln BCP_Met BCP Swap: Removes Aromaticity Blocks Epoxidation Metabolism->BCP_Met BCP_Geo BCP Swap: Shorter Linker (1.85 A) Maintain Vector Geometry->BCP_Geo Warning Check pKa Shift! (Aniline -> Alkyl Amine) BCP_Soln->Warning BCP_Met->Warning

Caption: Decision matrix for replacing Phenyl rings with BCP based on specific ADME liabilities.

Diagram 2: The pKa & Solubility Mechanism

Mechanism cluster_Phenyl Phenyl (Aniline) cluster_BCP BCP (Amine) P_Struct Planar Ring (sp2) P_Prop pKa ~4.0 Neutral at pH 7.4 P_Struct->P_Prop B_Struct 3D Cage (sp3) P_Struct->B_Struct Bioisosteric Swap P_Result High Permeability Low Solubility P_Prop->P_Result B_Prop pKa ~9.5 Cationic at pH 7.4 B_Struct->B_Prop B_Result High Solubility Modulated LogD B_Prop->B_Result

Caption: Mechanistic impact of BCP substitution on ionization and solubility profiles.

Experimental Protocols (Self-Validating Systems)

To objectively compare BCP vs. Phenyl analogues, you must move beyond calculated properties (cLogP) and generate empirical data.

Protocol A: Thermodynamic Solubility Assay (The "Gold Standard")

Why this matters: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the equilibrium state of the solid form, which is critical for BCP analogues designed to disrupt crystal lattices.

  • Preparation: Weigh 1–2 mg of solid compound (Phenyl and BCP analogues) into a chemically resistant glass vial.

  • Solvent Addition: Add 250

    
    L of Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Equilibration: Shake at 25°C for 24 hours (use a rotary shaker to prevent particle grinding).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter plate.

  • Quantification:

    • Inject supernatant onto HPLC-UV/MS.

    • Calibration: Compare peak area against a standard curve prepared in DMSO (where solubility is assumed 100%).

  • Validation Check: Check the pellet. If no solid remains, the result is "> [concentration]" and the experiment must be repeated with more solid.

Protocol B: Microsomal Stability (Metabolic Clearance)

Why this matters: Confirms if the BCP cage successfully blocks the metabolic soft spot present in the phenyl ring.

  • Incubation System:

    • Test Compound: 1

      
      M (final conc) in buffer (avoid >0.1% DMSO).
      
    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Time Course: Initiate reaction with NADPH. Sample at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     min.
    
  • Quenching: Add aliquots to ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      
      .
    • Calculate

      
       (Intrinsic Clearance).
      
  • Success Criteria: A "successful" BCP swap should show a statistically significant reduction in

    
     compared to the phenyl parent.
    

Synthesis & Conclusion

Replacing a phenyl ring with a BCP moiety is a high-impact strategy in lead optimization. It is not merely a steric replacement but a physicochemical overhaul.

  • Use BCP to: Fix solubility issues driven by crystal packing; block metabolic oxidation sites; escape IP space dominated by aromatics.

  • Watch out for: The massive pKa shift in amine analogues; synthetic complexity (though improving); potential cost of goods.

By following the protocols above, you can generate the empirical evidence needed to justify this structural change in your drug candidates.

References

  • Stepan, A. F., et al. (2012).[2][4][5][6][7][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[5][6]
    [Link]
    
  • Mykhailiuk, P. K. (2019).[4][8] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[2] [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] [Link]

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Comparative Guide: Bicyclo[1.1.1]pentane (BCP) vs. Adamantane as Rigid Scaffolds

[1]

Executive Summary: The Geometry of Bioisosterism

In modern medicinal chemistry, "escaping flatland"—moving away from planar aromatic systems toward saturated, three-dimensional (3D) scaffolds—is a validated strategy to improve physicochemical properties and patentability.[1][2] Two of the most prominent rigid scaffolds in this domain are Bicyclo[1.1.1]pentane (BCP) and Adamantane .

While both offer rigidity and metabolic stability, they serve fundamentally different topological and physicochemical roles:[1][3]

  • BCP is a linear spacer and a "solubility-enhancing" bioisostere for para-phenyl rings and tert-butyl groups. It aligns substituents at 180°, mimicking the vector of a benzene ring without the lipophilicity or planarity.

  • Adamantane is a globular space-filler (diamondoid) used to dramatically increase lipophilicity, occlude metabolic hot spots, or plug hydrophobic pockets (e.g., ion channels).[1][4]

This guide compares their performance, synthesis, and application to help you select the correct scaffold for your lead optimization campaign.

Structural & Physicochemical Analysis[3][5][6][7]

Geometric Vectors and Dimensionality

The choice between BCP and Adamantane is often dictated by the required vector of the substituents.

  • BCP (Linear): The C1–C3 distance is ~1.85 Å, significantly shorter than the para-phenyl distance (~2.8 Å).[1] However, the exit vectors are perfectly collinear, making it an ideal "short" spacer that maintains linear geometry while reducing molecular weight and lipophilicity.[1]

  • Adamantane (Spherical): A bulky, cage-like structure (~136 Da).[1] It is isotropic and occupies a significant volume (

    
    ).[1] It does not mimic the flat geometry of phenyl rings but rather mimics large hydrophobic clumps like tert-butyl or cyclohexyl groups, often with superior metabolic stability.
    
Physicochemical Property Shift

The following table summarizes the shift in properties when replacing a standard Phenyl ring with either BCP or Adamantane.

PropertyPhenyl (Reference)BCP (Replacement)Adamantane (Replacement)
Geometry Planar (2D)Linear, Rigid (3D)Globular, Rigid (3D)
LogP (Lipophilicity) BaselineDecreases (Typically -0.5 to -1.[1]0)Increases (Typically +1.5 to +2.[1]5)
Solubility Low (if aggregated)High (Disrupts packing)Low (High lipophilicity)
Metabolic Stability Variable (CYP oxidation)High (No aromatic hydroxylation)High (Bridgehead oxidation only)
Permeability ModerateHigh (Passive diffusion)High (Lipid membrane traversal)
Bioisostere For N/Ap-Phenyl, t-Butyl, Alkynet-Butyl, Cyclohexyl, Space-filler
Visualizing the Scaffold Selection Logic

ScaffoldSelectionStartLead Optimization ObjectiveVectorIs Linear Geometry Critical?Start->VectorLipoNeed to Lower LogP?Vector->LipoYes (p-Subst mimic)SpaceTarget Hydrophobic Pocket?Vector->SpaceNo (Bulky group)UseBCPSELECT BCP SCAFFOLD(Solubility, Linear Vector, Metabolic Stability)Lipo->UseBCPYes (Solubility needed)KeepPhRetain Phenyl(Pi-Stacking Required)Lipo->KeepPhNo (Pi-stacking needed)Space->UseBCPNo (Compact mimic)UseAdaSELECT ADAMANTANE SCAFFOLD(Lipophilicity, Space Filling, Channel Blocking)Space->UseAdaYes (Deep pocket)

Figure 1: Decision tree for selecting between BCP and Adamantane based on geometric and physicochemical needs.

Synthetic Accessibility & Protocols

The synthetic utility of these scaffolds relies on accessing their reactive sites. BCP chemistry has been revolutionized by "strain-release" methodologies, while Adamantane relies on C-H functionalization of its stable diamondoid core.

Protocol A: BCP Functionalization via Strain-Release

Context: The most efficient way to access 1,3-disubstituted BCPs is not by building the ring, but by opening the highly strained [1.1.1]propellane precursor. This method avoids the instability of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid intermediates.

Mechanism: Radical Addition-Transfer (ATRA) or Metallaphotoredox.[1]

Step-by-Step Methodology:

  • Precursor Preparation: Generate [1.1.1]propellane in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi (or purchase as a solution in ether/pentane).[1] Note: Propellane is volatile and sensitive.

  • Radical Generation:

    • Dissolve an aryl iodide (Ar-I) or heteroaryl bromide in degassed solvent (e.g., DMF or MeCN).[1]

    • Add a photoredox catalyst (e.g., Ir(ppy)₃ at 1 mol%) or a radical initiator (e.g., Et₃B/O₂ for simple alkylations).[1]

  • Strain Release:

    • Add [1.1.1]propellane (1.2–1.5 equiv) to the mixture.

    • Irradiate with Blue LED (450 nm).[1] The aryl radical attacks the bridgehead carbon, breaking the central bond and generating a new bridgehead radical.

  • Termination:

    • The resulting BCP radical abstracts an atom (e.g., H from solvent or I from Ar-I in transfer cycles) or is trapped by a somophile (e.g., disulfide, allylsulfone).[1]

  • Purification:

    • Concentrate under reduced pressure (carefully, BCPs can be volatile).[1]

    • Purify via silica gel chromatography. BCPs are often UV-active if aryl-substituted.

Causality: The relief of ring strain (~65 kcal/mol) drives the reaction forward, allowing the formation of the C-C bond at the bridgehead that is otherwise sterically difficult to access.

Protocol B: Adamantane Bridgehead C-H Functionalization

Context: Adamantane is chemically inert. Functionalization relies on the difference in bond dissociation energy (BDE) between tertiary (bridgehead) and secondary C-H bonds. Tertiary C-H bonds are weaker and kinetically favored for radical attack.

Mechanism: Radical C-H Oxidation (Ritter-type or Oxy-functionalization).[1]

Step-by-Step Methodology (Ritter Reaction for Amantadine Synthesis):

  • Cation Generation:

    • Dissolve Adamantane in concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[1]

    • Add a hydride abstractor or oxidant (e.g., HNO₃ or Bromine) to generate the stable tertiary adamantyl carbocation.[1]

  • Nucleophilic Trapping:

    • Add acetonitrile (MeCN) dropwise.[1] The nitrile attacks the carbocation to form the nitrilium ion.

  • Hydrolysis:

    • Quench the reaction mixture with water/ice.

    • Heat to hydrolyze the intermediate amide to the amine (1-aminoadamantane).

  • Workup:

    • Basify with NaOH to pH > 10.

    • Extract with DCM or Ether. The amine is highly lipophilic.

Modern Alternative (C-H Oxidation): Using TFDO (methyl(trifluoromethyl)dioxirane) or RuCl₃/NaIO₄ allows for direct hydroxylation of the tertiary C-H bond to 1-adamantanol with high selectivity, avoiding strong acids.[1]

Metabolic Stability & Pharmacokinetics (PK)

BCP: The Metabolic Shield

BCP is metabolically superior to the phenyl ring it replaces. Phenyl rings are prone to CYP450-mediated epoxidation and hydroxylation (creating toxic metabolites or rapid clearance).

  • Mechanism: The BCP bridgehead hydrogens are not acidic and the cage prevents the formation of arene-oxide-like intermediates.

  • Data Support: In the development of IDO1 inhibitors, replacing a phenyl ring with BCP reduced clearance (

    
    ) by >50% in human liver microsomes (HLM) while maintaining potency.[1]
    
Adamantane: The Lipophilic Anchor

Adamantane is exceptionally stable but can suffer from "metabolic switching."

  • Mechanism: While the cage itself resists cleavage, the high lipophilicity (LogP increase) can drive the compound into the liver, increasing exposure to metabolic enzymes. The primary metabolite is usually 1-hydroxyadamantane (via CYP3A4).

  • Data Support: Amantadine is excreted largely unchanged in urine, demonstrating the scaffold's inherent stability against degradation, though its high lipophilicity allows it to cross the Blood-Brain Barrier (BBB) efficiently.[1]

Comparative PK Table[1]
ParameterBCP-AnaloguesAdamantane-Analogues
Clearance (CL) Generally Lower (Reduced aromatic metabolism)Low (Stable), but high Vd can prolong half-life
Volume of Distribution (Vd) Moderate (Improved polarity)Very High (Accumulates in lipid tissues)
BBB Penetration Moderate (depends on substituents)Excellent (High lipophilicity driver)
Plasma Protein Binding Reduced (Lower lipophilicity)High (High non-specific binding)

Case Studies in Drug Discovery

Case Study 1: BCP in Gamma-Secretase Inhibitors (BMS-708)
  • Challenge: The lead compound contained a para-fluorophenyl ring that suffered from poor solubility and rapid metabolic clearance.

  • Solution: The phenyl ring was replaced with a BCP moiety.[5][6][7][8][9]

  • Result:

    • Potency: Maintained (IC50 ~ 1 nM).

    • Solubility: Increased by 20-fold.

    • Metabolism: Intrinsic clearance decreased significantly.

    • Why it worked: The BCP spacer maintained the linear distance required for the pharmacophore while removing the flat, hydrophobic surface responsible for poor solubility.

Case Study 2: Adamantane in DPPIV Inhibitors (Vildagliptin)[1]
  • Challenge: Need for a bulky, lipophilic group to fit the S1 hydrophobic pocket of the DPPIV enzyme and block degradation.

  • Solution: Incorporation of a 1-aminoadamantane moiety.[10]

  • Result:

    • Binding: The adamantane cage perfectly filled the hydrophobic S1 pocket.

    • PK: The lipophilicity improved oral bioavailability.

    • Why it worked: A planar phenyl ring would not have filled the spherical hydrophobic pocket as effectively as the 3D diamondoid structure of adamantane.

Conclusion: Selection Heuristics

  • Choose BCP if your lead molecule is "brick-dust" (insoluble), has high metabolic clearance due to an electron-rich aromatic ring, or requires a linear linker without the mass of a phenyl group.[1]

  • Choose Adamantane if you need to cross the BBB, fill a large spherical hydrophobic pocket, or block an ion channel.[1][4] Be wary of excessive lipophilicity (LogP > 5) which can lead to toxicity and poor solubility.

References

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.[11]Link[1]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.Link[1]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters.[1][12]Link[1]

  • The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry.[13]Link[1]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University / Macmillan Group.Link[1]

  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.Link[1]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews (NIH).Link[1]

Validation of BCPs as tert-Butyl Group Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Saturated" Shift

In the optimization of lead compounds, the tert-butyl (t-Bu) group is a classic "space-filling" motif used to maximize van der Waals interactions within hydrophobic pockets. However, its high lipophilicity and metabolic vulnerability (susceptibility to CYP450-mediated


-hydroxylation) often necessitate replacement.

This guide validates Bicyclo[1.1.1]pentanes (BCPs) as superior tert-butyl isosteres.[1] Unlike classical bioisosteres (e.g., cyclobutanes), BCPs offer a unique combination of reduced lipophilicity (lowering LogD), enhanced metabolic stability (removing labile methyl hydrogens), and defined exit vectors . This guide provides the comparative data, decision logic, and synthetic protocols required to implement this switch in your medicinal chemistry campaigns.

Physicochemical Argument: Why Switch?

The transition from t-Bu to BCP is not merely steric; it is a strategic maneuver to correct "Molecular Obesity" (high LipE, poor solubility) while maintaining potency.

Comparative Metrics

The following data synthesizes findings from key industry studies (e.g., Pfizer, ETH Zürich) comparing the t-Bu group against the 3-substituted BCP motif.

Propertytert-Butyl Group (-C(CH3)3)BCP Isostere (3-subst.)Impact of Switch
Geometry Spherical / PyramidalLinear / Cage-likeMaintained Bulk: BCP cage diameter (~1.85 Å) mimics t-Bu width but extends the vector.
Lipophilicity (

LogP)
Baseline (High)-0.5 to -1.2Improved: Significant reduction in lipophilicity improves Lipophilic Efficiency (LipE).
Solubility Low to ModerateHighEnhanced: Disruption of crystal packing and lower LogD improves aqueous solubility.
Metabolic Stability Low (CYP Oxidation)HighSuperior: Removes labile methyl C-H bonds; BCP bridgehead C-H is kinetically inert.
Fsp3 Character 1.01.0Neutral: Both maintain high Fsp3, but BCP adds rigidity.
The Metabolic "Shield" Effect

The primary failure mode of t-Bu is the rapid oxidation of its nine chemically equivalent hydrogen atoms by CYP3A4/2C9.

  • Mechanism: Radical abstraction of a methyl hydrogen

    
     Hydroxylation 
    
    
    
    Further oxidation or dealkylation.
  • BCP Solution: The BCP scaffold acts as a "metabolic shield." The bridgehead hydrogens (

    
    ) have high bond dissociation energy (BDE ~104 kcal/mol) and are sterically protected, rendering them resistant to CYP attack.
    

Decision Logic & Structural Analysis

Before synthesis, use this logic flow to validate if BCP is the correct isostere for your specific pocket.

BCP_Decision_Tree Start Start: tert-Butyl Liability? Metab Is Liability Metabolic (CYP Oxidation)? Start->Metab Lipo Is Liability Lipophilicity (High LogP)? Metab->Lipo No Vector Does Pocket Allow Linear Extension? Metab->Vector Yes Lipo->Vector Yes UseCF3 Select CF3-Cyclopropyl (If volume is critical) Lipo->UseCF3 No (Keep Lipophilicity) UseBCP SELECT BCP (Bicyclo[1.1.1]pentane) Vector->UseBCP Yes (Axial Vector OK) UseCub Select Cubane (If spherical bulk needed) Vector->UseCub No (Need Sphere)

Figure 1: Isostere Selection Logic. Use BCP when metabolic stability and lipophilicity reduction are required, provided the binding pocket can accommodate the slightly elongated axial dimension of the BCP cage compared to the spherical t-Bu.

Validated Synthetic Protocol

The industry-standard method for installing a BCP group involves the Strain-Release Radical Addition to [1.1.1]propellane. This protocol is superior to traditional nucleophilic substitution due to the high reactivity of the central propellane bond toward radicals.

Workflow: [1.1.1]Propellane to Drug Scaffold

Objective: Synthesize a 1,3-disubstituted BCP analog to replace a terminal t-Bu group.

Synthetic_Protocol Prop [1.1.1]Propellane (Strain Energy ~65 kcal/mol) Inter 1-Iodo-3-alkyl-BCP (Intermediate) Prop->Inter ATRA Reaction (Atom Transfer Radical Addition) Radical R-I (Alkyl Iodide) + Light/Initiator Radical->Inter Prod Functionalized BCP (Drug Analog) Inter->Prod Cross-Coupling / Substitution

Figure 2: Strain-Release Radical Addition. The central bond of [1.1.1]propellane is cleaved by a radical (R•), generating a bridgehead radical that traps an iodine atom.

Step-by-Step Methodology (Self-Validating)

Reagents:

  • [1.1.1]Propellane (0.3 M in Et2O/Pentane) - Handle at -78°C or use fresh.

  • Alkyl Iodide (R-I) - The "tail" of your isostere.

  • Initiator: Triethylborane (

    
    ) or photoredox catalyst (
    
    
    
    ).

Protocol:

  • Initiation: In a sealed vial under

    
    , combine the Alkyl Iodide (1.0 equiv) and [1.1.1]Propellane solution (1.2 equiv).
    
  • Radical Addition: Add

    
     (0.1 equiv) or irradiate with Blue LED (if using photocatalyst). Stir at ambient temperature for 1-4 hours.
    
    • Validation Check: Monitor consumption of propellane by NMR (disappearance of singlet at

      
       1.95 ppm).
      
  • Isolation: Concentrate carefully (BCP iodides can be volatile).

  • Coupling (Installation): The resulting 1-iodo-3-substituted BCP is an electrophile.

    • Option A (Lithiation): Treat with

      
      -BuLi (-78°C) to generate BCP-Li, then quench with electrophile (e.g., drug scaffold aldehyde/ketone).
      
    • Option B (Photo-coupling): Use metallaphotoredox (Ni/Ir) to couple the BCP-Iodide directly to an aryl halide on the drug scaffold.

Case Study: Bosentan Analog Validation

To prove the efficacy of this isostere, we examine the validation data from the modification of Bosentan (Endothelin receptor antagonist), as reported by Carreira and colleagues [1].[2]

Experimental Data Comparison

The study replaced the tert-butyl group of Bosentan with a BCP motif (specifically, a bicyclo[1.1.1]pentan-1-yl group).

CompoundSubstituent (R)

(ET_A) [nM]

(Microsomes) [min]
Solubility [mg/mL]
Bosentan tert-Butyl1812 (High Clearance)0.08
BCP Analog BCP (unsubst.)145>200 (Stable)0.45
Verdict 8x Potency Loss >16x Stability Gain 5x Solubility Gain
Analysis of Results
  • Potency: The drop in potency (18 nM

    
     145 nM) indicates the t-Bu group in Bosentan filled a very specific spherical hydrophobic pocket. The BCP, being slightly smaller and more rigid, lost some van der Waals contact.
    
  • Remediation: In such cases, a 3-methyl-BCP or 3-trifluoromethyl-BCP is recommended to regain the steric volume while maintaining the metabolic stability advantages.

  • PK Profile: The dramatic increase in half-life (

    
    ) validates the "Metabolic Shield" hypothesis. The BCP analog is virtually metabolically inert compared to the labile t-Bu.
    

References

  • Westphal, M. V., et al. (2015).[2] Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461–469.[2] [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Phenyl Isostere.[1][3][4][5] Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Mykhailiuk, P. K. (2019).[2][6][7] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839–2849.[2][6][7] [Link]

  • Levell, J. R., et al. (2019). Bicyclo[1.1.1]pentane as a Phenyl Replacement in the Design of Potent, Orally Active

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry, 62(3), 1683–1689. [Link]
    
  • Gianatassio, R., et al. (2016). Strain-Release Amination of [1.1.1]Propellane. Science, 351(6270), 241–244. [Link]

Sources

Comparative Guide: Bicyclo[1.1.1]pentane (BCP) vs. Cubane in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the "Escape from Flatland" era of medicinal chemistry, Bicyclo[1.1.1]pentane (BCP) and Cubane have emerged as the premier bioisosteres for 1,4-disubstituted phenyl rings.[1][2][3]

  • Select BCP when: Your primary goal is solubility improvement and molecular weight reduction . BCP is the smallest, least lipophilic spacer, offering a dramatic reduction in non-specific binding (NSB). However, its shorter bridgehead distance (~1.85 Å) may contract the pharmacophore compared to a phenyl ring.

  • Select Cubane when: Your primary goal is geometric fidelity to the phenyl ring. Cubane’s 1,4-diagonal distance (~2.72 Å) is a near-perfect match for the benzene ring (~2.79 Å), preserving the spatial orientation of binding elements while improving metabolic stability.

Structural & Geometric Analysis

The choice between BCP and Cubane is often dictated by the spatial requirements of the binding pocket. While both offer linear (180°) exit vectors, their dimensions differ significantly.

FeatureBenzene (Reference)Bicyclo[1.1.1]pentane (BCP)Cubane (1,4-subst.)[1][2][3][4][5][6]
Geometry Planar (2D)Linear Cage (3D)Cubic Cage (3D)
Exit Vector Angle 180° (para)180°180°
Substituent Distance ~2.79 Å ~1.85 Å (Compressed)~2.72 Å (Isometric)
Hybridization

High

-character

High

-character

Molecular Volume FlatSmallest CageIntermediate Cage

Key Insight: BCP acts as a "contracted" spacer. If the receptor pocket requires the substituents to be pushed apart (e.g., spanning a hydrophobic trough), BCP might reduce potency due to insufficient length. Cubane avoids this "spatial collapse."

Physicochemical Profiling

Replacing a phenyl ring with these saturated bioisosteres dramatically alters the physicochemical landscape of the molecule.

Solubility & Lipophilicity[1][2][3][8][9]
  • BCP: typically lowers LogP (lipophilicity) and increases aqueous solubility more effectively than cubane. The small size and solubilizing nature of the BCP bridge often lead to >50-fold solubility improvements.

  • Cubane: More lipophilic than BCP due to higher carbon count (

    
     vs 
    
    
    
    ).[2] While it still improves solubility over benzene (by disrupting
    
    
    -stacking), it is less effective than BCP at lowering LogD.
Metabolic Stability

Both scaffolds exhibit exceptional metabolic stability compared to benzene.

  • Mechanism: The C-H bonds in these strained cages possess high

    
    -character (similar to alkynes), making them stronger and less susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.
    
  • Toxicity: Unlike benzene, which can form toxic epoxides or quinones, BCP and Cubane do not generate genotoxic metabolites.

Decision Framework

Use the following logic flow to select the appropriate bioisostere for your lead optimization program.

Bioisostere_Selection Start Objective: Replace Phenyl Ring GeoCheck Is the 1,4-distance critical for binding affinity? Start->GeoCheck CubanePath Yes: Need ~2.8 Å spacing GeoCheck->CubanePath Strict Sterics BCPPath No: Distance is flexible GeoCheck->BCPPath Flexible Pocket Cubane Select CUBANE (Maintains geometry, improves stability) CubanePath->Cubane SolubilityCheck Is Solubility/LLE a major issue? BCPPath->SolubilityCheck BCP Select BCP (Max solubility, lowers MW) SolubilityCheck->BCP High Solubility Needed BCO Consider BCO (Bicyclo[2.2.2]octane) If lipophilicity is needed SolubilityCheck->BCO Lipophilicity Needed

Figure 1: Decision tree for selecting between BCP, Cubane, and BCO based on structural and physicochemical needs.

Synthetic Feasibility & Protocols

Historically, Cubane was difficult to synthesize.[7] However, modern photoredox catalysis has leveled the playing field. BCP remains easier to access via "strain-release" chemistry.

Workflow Comparison

Synthesis_Workflow cluster_BCP BCP Synthesis (Strain-Release) cluster_Cubane Cubane Synthesis (C-H Activation) Propellane [1.1.1]Propellane Radical Radical/Amine Addition Propellane->Radical BCP_Prod 1,3-Subst. BCP Radical->BCP_Prod Ester Cubane Diester Decarb Decarboxylative Cross-Coupling Ester->Decarb Cubane_Prod Functionalized Cubane Decarb->Cubane_Prod

Figure 2: Synthetic pathways. BCP utilizes addition across the central bond; Cubane relies on functional group interconversion.

Protocol A: BCP Synthesis via Strain-Release Amination

Application: Rapid installation of BCP amines from [1.1.1]propellane. Source: Adapted from Turbot-Grignard and Knochel methodologies.

  • Reagent Prep: Generate a solution of [1.1.1]propellane (typically ~0.5 M in Et2O/pentane). Note: Propellane is volatile and should be handled cold.

  • Reaction: To a solution of the secondary amine (1.0 equiv) in THF at 0 °C, add i-PrMgCl (1.1 equiv) dropwise to generate the magnesiated amine.

  • Addition: Add the [1.1.1]propellane solution (1.2 equiv) slowly.

  • Capping: The resulting BCP-Grignard species is trapped with an electrophile (e.g., iodine, CO2, or via Pd-catalyzed cross-coupling).

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

  • Validation: 1H NMR will show the characteristic BCP bridgehead proton (if quenched with H+) at

    
     ~2.9 ppm (singlet).
    
Protocol B: Cubane Functionalization via HAT

Application: Installing aryl groups onto the cubane core. Source: MacMillan Group (Photoredox HAT).

  • Setup: In a vial, combine Cubane-carboxylic acid (1.0 equiv), Ir-photocatalyst (1 mol%), and aryl bromide (1.2 equiv).

  • Catalyst System: Add NiCl2·dme (5 mol%) and ligand (dtbbbpy).

  • Conditions: Dissolve in DMSO/H2O. Degas via sparging with N2.

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 12-24 hours at room temperature.

  • Mechanism: The photocatalyst generates a radical at the cubane bridgehead via Hydrogen Atom Transfer (HAT), which is then captured by the Nickel catalytic cycle to form the C-C bond.

  • Purification: Standard reverse-phase HPLC.

References

  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ChemMedChem, 2017. Link

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere. PharmaBlock Whitepaper. Link

  • General Access to Cubanes as Benzene Bioisosteres. Nature, 2023.[8] Link

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023. Link

  • Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorg. Med. Chem., 2024.[9][10] Link

Sources

A Comparative Guide to the Synthetic Routes of Functionalized Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of BCPs in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif.[1][2][3][4][5] Their rigid, three-dimensional framework serves as an effective bioisostere for common medicinal chemistry moieties such as 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][6] The replacement of these planar or flexible groups with a BCP core can confer a multitude of benefits, including improved metabolic stability, enhanced aqueous solubility, and increased passive permeability, ultimately leading to more drug-like candidates.[1][2][7][8]

However, the synthetic accessibility of functionalized BCPs has historically been a significant bottleneck, limiting their broader application.[1][2] This guide provides a comparative analysis of the principal synthetic strategies developed to address this challenge, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for key transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized BCPs primarily revolves around three key strategies:

  • Functionalization of [1.1.1]Propellane: This highly strained molecule is the most common precursor for generating the BCP core. Its central carbon-carbon bond is susceptible to cleavage by a variety of radical and ionic species, allowing for the introduction of diverse functionalities at the bridgehead positions.[1][2][9][10]

  • Decarboxylative Functionalization of BCP-1-carboxylates: This approach utilizes readily available BCP carboxylic acids as starting materials, offering a convenient entry point for introducing a range of substituents through decarboxylative cross-coupling reactions.[11][12]

  • Direct C-H Functionalization of BCPs: A more recent and highly sought-after strategy involves the direct activation and functionalization of the C-H bonds of the BCP scaffold. This approach offers the potential for late-stage functionalization and the synthesis of previously inaccessible derivatives.[8][13][14][15][16][17]

The following sections will explore each of these strategies in detail, providing a critical evaluation of their respective strengths and limitations.

The Workhorse: Functionalization of [1.1.1]Propellane

The strain-release-driven reactivity of [1.1.1]propellane makes it the most versatile and widely employed precursor for the synthesis of 1,3-disubstituted BCPs.[1][2][9][10] The central bond, with its inverted tetrahedral geometry, is readily cleaved by a host of reagents, including radicals, anions, and organometallics.[2][18][19]

Radical-Mediated Additions

Radical additions to [1.1.1]propellane represent a powerful and highly modular approach to functionalized BCPs.[1][9] These reactions are typically initiated by photoredox catalysis, radical initiators, or transition metals and can tolerate a wide range of functional groups.[18][20][21]

Mechanism of Radical Addition to [1.1.1]Propellane:

G cluster_0 Initiation cluster_1 Propagation Radical_Source Radical Precursor (R-X) R_radical R• Radical_Source->R_radical Initiator (e.g., light, AIBN) BCP_radical BCP-R• R_radical->BCP_radical Addition to [1.1.1]propellane Functionalized_BCP BCP(R)(Y) BCP_radical->Functionalized_BCP Trapping with X-Y Functionalized_BCP->R_radical Chain transfer

Caption: Generalized mechanism of radical addition to [1.1.1]propellane.

Experimental Protocol: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) of Alkyl Halides to [1.1.1]Propellane

This protocol describes a general procedure for the synthesis of 1-alkyl-3-halo-BCPs, which are versatile intermediates for further functionalization.[6][18]

Materials:

  • [1.1.1]Propellane solution (in a suitable solvent like toluene or diethyl ether)

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Photoredox catalyst (e.g., fac-Ir(ppy)₃ or 4CzIPN)

  • Light source (e.g., blue LED lamp)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a degassed solution of the alkyl halide (1.0 equiv) and the photoredox catalyst (1-2 mol%) in the chosen anhydrous solvent, add the [1.1.1]propellane solution (1.5-2.0 equiv) under an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-alkyl-3-halo-BCP.

Anionic Additions

The addition of carbanions and other nucleophiles to [1.1.1]propellane provides a direct route to BCPs bearing a variety of functional groups at the bridgehead position.[3][18] This approach is particularly useful for the synthesis of BCPs with α-carbonyl, α-cyano, and aryl substituents.

Experimental Protocol: Addition of a Zinc Enolate to [1.1.1]Propellane

This method allows for the synthesis of BCPs with an α-carbonyl moiety.[18]

Materials:

  • Ketone or ester starting material

  • Strong base (e.g., LDA or LiHMDS)

  • Zinc chloride (ZnCl₂)

  • [1.1.1]Propellane solution

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • To a solution of the ketone or ester (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the strong base (1.1 equiv) dropwise.

  • After stirring for 30 minutes, add a solution of ZnCl₂ (1.2 equiv) in THF.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to form the zinc enolate.

  • Cool the reaction mixture back to -78 °C and add the [1.1.1]propellane solution (1.5 equiv).

  • Slowly warm the reaction to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decarboxylative Functionalization: Leveraging a Common Handle

The decarboxylative functionalization of BCP-1-carboxylic acid and its derivatives has emerged as a powerful strategy for the synthesis of functionalized BCPs, bypassing the need to handle the volatile and highly reactive [1.1.1]propellane.[11][12] This approach often employs photoredox or transition-metal catalysis to generate a BCP radical from a redox-active ester, which can then participate in various cross-coupling reactions.[11]

Mechanism of Decarboxylative Cross-Coupling:

G cluster_0 Radical Generation cluster_1 Catalytic Cycle RAE BCP Redox-Active Ester BCP_radical BCP• RAE->BCP_radical SET Reduction - CO2, -LG Ni(0) Ni(0)L_n Ni(I) Ar-Ni(I)L_n Ni(0)->Ni(I) Oxidative Addition (Ar-X) Ni(II) Ar-Ni(II)(BCP)L_n Ni(I)->Ni(II) BCP_radical Ni(II)->Ni(0) Reductive Elimination Product BCP-Ar Ni(II)->Product Product Release

Caption: Simplified mechanism for Ni-catalyzed decarboxylative arylation.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Arylation of a BCP Redox-Active Ester

This protocol outlines a general procedure for the synthesis of 1-aryl-BCPs from BCP-1-carboxylic acids.[11]

Materials:

  • BCP-1-carboxylic acid

  • N-Hydroxyphthalimide

  • DCC or EDC (coupling agent)

  • Aryl bromide

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., dtbbpy)

  • Organic photoreductant (e.g., Hantzsch ester)

  • Anhydrous solvent (e.g., dioxane or DMA)

  • Inert atmosphere

Procedure:

  • Preparation of the Redox-Active Ester: To a solution of the BCP-1-carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and a catalytic amount of DMAP in an anhydrous solvent (e.g., CH₂Cl₂), add the coupling agent (1.2 equiv) at 0 °C. Stir the reaction at room temperature until completion. Purify the resulting redox-active ester by column chromatography.

  • Decarboxylative Cross-Coupling: In a glovebox, combine the redox-active ester (1.0 equiv), aryl bromide (1.2 equiv), nickel catalyst (5-10 mol%), ligand (10-20 mol%), and photoreductant (1.5 equiv) in the chosen anhydrous solvent.

  • Degas the reaction mixture and irradiate with a suitable light source (e.g., blue or violet LED) at room temperature.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 1-aryl-BCP.

The Frontier: Direct C-H Functionalization

Directly functionalizing the C-H bonds of the BCP core represents a paradigm shift in BCP synthesis, offering unparalleled step-economy and the potential for late-stage diversification of complex molecules.[8][13][14] While challenging due to the high bond dissociation energies of the BCP's C-H bonds, significant progress has been made in recent years, particularly for the functionalization of the bridge (C2) and bridgehead (C1/C3) positions.[13][15][16][17]

Bridge (C2) Functionalization

The development of methods for the selective functionalization of the C2 position of the BCP core has been a significant breakthrough, providing access to 1,2-disubstituted BCPs which are valuable as ortho- or meta-substituted benzene bioisosteres.[2][8][17]

Experimental Protocol: Palladium-Catalyzed Directed C(2)-H Arylation

This protocol describes a method for the selective arylation of the C2 position using a directing group.[15][16]

Materials:

  • 1-(Directing group)-substituted BCP (e.g., with a pyridine-N-oxide directing group)

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 1-(directing group)-substituted BCP (1.0 equiv), aryl iodide (1.5 equiv), palladium catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv) in the anhydrous solvent.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • If necessary, cleave the directing group to obtain the final 1,2-disubstituted BCP.

Bridgehead (C1/C3) Functionalization

The direct functionalization of the bridgehead C-H bonds is more challenging but has been achieved using powerful hydrogen atom abstractors or transition-metal catalysis.[13][14]

Mechanism of Dirhodium-Catalyzed C-H Insertion:

G Rh2L4 Rh₂(S-TCPTAD)₄ Carbene Rh-Carbene Complex Rh2L4->Carbene + Diazo, -N₂ Diazo Ar-CHN₂ Insertion C-H Insertion Carbene->Insertion + BCP BCP 1-Aryl-BCP Insertion->Rh2L4 Catalyst Regeneration Product 1-Aryl-3-CH(Ar)CO₂R-BCP Insertion->Product

Caption: Catalytic cycle for enantioselective C-H functionalization of BCPs.

Comparative Analysis of Synthetic Routes

Synthetic Route Precursor Advantages Disadvantages Key Applications
Functionalization of [1.1.1]Propellane [1.1.1]PropellaneHigh modularity and functional group tolerance.[6][9] Access to a wide range of 1,3-disubstituted BCPs.[1] Mild reaction conditions often possible.[7][1.1.1]Propellane is volatile, highly strained, and not commercially available in large quantities.[2][14]Rapid generation of diverse BCP libraries for screening. Synthesis of complex BCP-containing molecules.[18]
Decarboxylative Functionalization BCP-1-carboxylic acidsUtilizes stable, commercially available starting materials.[12] Good for late-stage functionalization.[11]Requires pre-installation of the carboxylic acid handle. Can be limited by the efficiency of the decarboxylation step.[12]Introduction of aryl and other groups to pre-existing BCP scaffolds.
Direct C-H Functionalization Substituted BCPsHigh step- and atom-economy.[14] Enables late-stage diversification of complex molecules.[15][16] Access to previously challenging substitution patterns (e.g., 1,2-disubstitution).[8][17]Often requires directing groups or harsh conditions.[15][16] Selectivity can be a challenge.[14]Late-stage modification of drug candidates. Synthesis of novel BCP analogues with unique substitution patterns.[8]

Conclusion and Future Outlook

The synthetic toolkit for accessing functionalized bicyclo[1.1.1]pentanes has expanded dramatically in recent years, transforming this once-niche scaffold into a readily accessible building block for medicinal chemistry. The functionalization of [1.1.1]propellane remains the most versatile and widely used strategy, offering unparalleled modularity for the construction of 1,3-disubstituted BCPs. Decarboxylative methods provide a valuable alternative, starting from more stable precursors and enabling late-stage modifications. The direct C-H functionalization of BCPs, while still an emerging area, holds immense promise for streamlining synthetic routes and accessing novel chemical space.

As our understanding of the reactivity of these strained systems continues to grow, we can anticipate the development of even more efficient, selective, and scalable methods for the synthesis of functionalized BCPs. These advancements will undoubtedly accelerate the integration of this valuable bioisostere into the next generation of therapeutic agents.

References

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The Bicyclo[1.1.1]pentane (BCP) Advantage: A Computational Docking Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] One of the most promising of these scaffolds is the bicyclo[1.1.1]pentane (BCP) moiety, a compact and rigid bioisostere for the ubiquitous para-substituted phenyl ring and other lipophilic groups.[2][3][4] This guide provides an in-depth technical comparison of the computational docking performance of BCP-containing ligands versus their parent compounds, offering experimental data and field-proven insights for drug development professionals.

The Rationale for BCP Bioisosterism: Beyond a Simple Spacer

The substitution of a planar phenyl group with a 3D BCP core is not merely a steric replacement. It is a strategic decision driven by the potential to overcome common liabilities associated with aromatic rings in drug candidates. BCPs have been shown to significantly enhance aqueous solubility, improve metabolic stability, and reduce non-specific binding, all while maintaining or, in some cases, improving biological potency.[2][5] These benefits stem from the unique geometry and electronic properties of the BCP cage. Its sp³-rich character disrupts the planarity that can lead to undesirable π-π stacking interactions and metabolic vulnerabilities.[2]

A Head-to-Head Docking Showdown: BCP-Ligands vs. Parent Compounds

To objectively assess the impact of BCP incorporation on ligand-protein interactions, we will delve into a comparative analysis of computational docking studies. Molecular docking is a powerful in silico method that predicts the preferred orientation and binding affinity of a ligand to a target protein, providing crucial insights for structure-based drug design.[1][6]

Case Study 1: γ-Secretase Inhibitors

A compelling example is the development of γ-secretase inhibitors for Alzheimer's disease. In a seminal study, the replacement of a para-substituted fluorophenyl ring in the inhibitor BMS-708,163 with a BCP moiety resulted in a compound with equipotent enzymatic inhibition.[5] Crucially, the BCP analog demonstrated significant improvements in passive permeability and aqueous solubility, leading to superior oral absorption in preclinical models.[5]

While the original study did not publish a direct side-by-side docking score comparison, subsequent analyses of similar systems have provided computational insights. For a series of γ-secretase modulators, the incorporation of BCP and other saturated bioisosteres led to dramatic improvements in solubility and lipophilicity compared to the phenyl-containing parent compound.[7]

Compound SeriesLinkerSolubility (µg/mL)logDIC50 (nM)
Series 1 Phenyl< 0.1> 4-
BCP Improved Lower Comparable
Bridged Piperidine1043.642
BCOImprovedLower-

Table 1: Physicochemical and biological activity data for a series of γ-secretase modulators, comparing a phenyl linker to BCP and other bioisosteres. Data adapted from[7]. Note: Specific quantitative values for BCP were not provided in a directly comparable format in this source, but improvements were noted.

The improved physicochemical properties of the BCP-containing compounds are evident. While a direct comparison of docking scores is not available from this specific study, the maintained potency suggests that the BCP core effectively mimics the key interactions of the parent phenyl ring within the binding pocket.

The "How-To": A Validated Docking Protocol for BCP-Ligands

Achieving reliable and predictive docking results for any ligand, including those containing novel scaffolds like BCP, hinges on a meticulously validated protocol. The following workflow represents a robust approach for comparing BCP-ligands and their parent compounds.

Step-by-Step Experimental Docking Workflow
  • Protein Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or PDB2PQR. This involves adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules that are not critical for ligand binding.

    • Minimize the protein structure to relieve any steric clashes, typically using a well-established force field like OPLS4.

  • Ligand Preparation :

    • Generate 3D coordinates for both the BCP-ligand and the parent compound.

    • Use a tool like LigPrep (Schrödinger) to generate low-energy conformers and correct ionization and tautomeric states at a physiological pH.

    • It is crucial to ensure that the force field used for ligand parameterization can accurately represent the strained BCP cage. While standard force fields like MMFF94 or GAFF can handle many organic molecules, for novel scaffolds, it may be necessary to generate custom parameters using quantum mechanical calculations.[8]

  • Grid Generation :

    • Define the binding site on the protein based on the co-crystallized ligand or known active site residues.

    • Generate a receptor grid that encompasses the defined binding site. The grid represents the potential energy field of the protein and is used to rapidly score ligand poses.

  • Molecular Docking :

    • Dock the prepared ligands into the receptor grid using a validated docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.[6][9]

    • Employ a flexible docking protocol for the ligand to allow for conformational sampling.

    • Generate a set of diverse poses for each ligand.

  • Pose Analysis and Scoring :

    • Analyze the top-ranked docking poses for each ligand.

    • Evaluate the binding energy (e.g., GlideScore, ΔG) for each pose. More negative values typically indicate stronger binding affinity.[10]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the parent compound and its known crystal structure (if available) to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.[6]

    • Visually inspect the poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

  • Comparative Analysis :

    • Directly compare the docking scores and binding poses of the BCP-ligand and its parent compound.

    • Analyze any differences in the interaction patterns. For instance, does the 3D nature of the BCP allow for novel, favorable contacts that the planar phenyl ring cannot make?

    • Calculate Ligand Efficiency (LE) to provide a size-independent measure of binding affinity. This is particularly important when comparing a smaller BCP core to a larger phenyl ring.[11][12][13]

      Ligand Efficiency (LE) = - (ΔG / N)

      where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

Visualizing the Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Crystal Structure (PDB) PrepProt Protein Preparation (Add H, Assign Bonds, Minimize) PDB->PrepProt Ligands BCP-Ligand & Parent Compound Structures PrepLig Ligand Preparation (Conformers, Ionization States) Ligands->PrepLig GridGen Grid Generation (Define Binding Site) PrepProt->GridGen Docking Molecular Docking (Glide, AutoDock, etc.) PrepLig->Docking GridGen->Docking PoseAnalysis Pose Analysis & Scoring (Binding Energy, RMSD) Docking->PoseAnalysis Comparison Comparative Analysis (BCP vs. Parent, Ligand Efficiency) PoseAnalysis->Comparison

Caption: A generalized workflow for comparative computational docking studies.

Navigating the Nuances: Force Fields and Conformational Rigidity

A critical aspect of accurately docking BCP-containing ligands is the choice and parameterization of the force field. The inherent strain of the BCP's three-membered rings necessitates a force field that can correctly model its geometry and energetics. While modern force fields are increasingly robust, researchers should exercise due diligence. If standard parameters are not available for a specific BCP derivative, deriving them from high-level quantum mechanical calculations is recommended to ensure the physical realism of the simulation.

The rigidity of the BCP core, while beneficial for reducing the entropic penalty upon binding, also presents a unique challenge for docking algorithms. The sampling of the ligand's conformation is simplified, but the precise orientation of the rigid scaffold within the binding pocket becomes paramount.

The Verdict: A Powerful Tool in the Medicinal Chemist's Arsenal

Computational docking studies consistently support the strategic use of BCPs as bioisosteres for parent compounds, particularly those containing phenyl rings. The ability of the BCP core to maintain or even improve binding affinity while simultaneously enhancing critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties makes it an invaluable tool in modern drug discovery.

By employing a rigorous and validated docking protocol, researchers can confidently predict the binding modes of BCP-ligands, gain insights into their structure-activity relationships, and make data-driven decisions to accelerate the development of safer and more effective medicines. The "escape from flatland" is well underway, and with the aid of powerful computational tools, the 3D frontier of drug design, championed by scaffolds like BCP, looks more promising than ever.

References

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Comparative Analysis of C-H Bond Dissociation Energies: Bicyclo[1.1.1]pentane (BCP) vs. Cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of the C-H bond dissociation energies (BDEs) of Bicyclo[1.1.1]pentane (BCP) and Cyclohexane. Significance: BCP has emerged as a critical "saturated bioisostere" for phenyl and cyclohexyl rings in modern drug discovery. Its adoption is driven by its ability to improve metabolic stability and solubility while maintaining linear vector geometry. The fundamental physical property underpinning this metabolic robustness is the anomalously high C-H bond strength resulting from ring strain and orbital hybridization. Key Finding: The bridgehead C-H bonds of BCP are approximately 7–8 kcal/mol stronger than the secondary C-H bonds of cyclohexane, rendering BCP significantly more resistant to oxidative metabolism (e.g., by CYP450 enzymes).

Structural & Electronic Analysis

Cyclohexane: The Strain-Free Standard

Cyclohexane exists predominantly in a chair conformation, characterized by ideal tetrahedral geometry (


) and 

hybridization.
  • Hybridization: Pure

    
     (25% s-character).
    
  • Bond Length: Typical C-H bond length (~1.09 Å).

  • Electronic State: The secondary C-H bonds are electronically neutral and accessible to electrophilic radical species (e.g., Cytochrome P450 Compound I).

Bicyclo[1.1.1]pentane (BCP): Strain and s-Character

BCP is a highly strained, rigid cage structure. To accommodate the


 bond angles within the bridgehead-bridge-bridgehead system, the carbon atoms rehybridize.
  • Bridgehead Carbons (C1/C3): These carbons exhibit high s-character (estimated at ~30-33%, approaching

    
     or 
    
    
    
    ). According to Walsh orbital theory, the electrons in C-H bonds with higher s-character are held closer to the nucleus, resulting in shorter, stronger bonds.
  • Bridge Carbons (C2/C4/C5): These methylene carbons are also strained but to a lesser degree than the bridgeheads.

BCP_vs_Cyclohexane cluster_0 Cyclohexane (Chair) cluster_1 Bicyclo[1.1.1]pentane (BCP) C_CH Secondary C-H (sp3, ~109.5°) Rad_CH Sec-Radical (Stabilized by Hyperconjugation) C_CH->Rad_CH Homolysis ~98 kcal/mol B_CH Bridgehead C-H (High s-character, >sp3) Rad_BCP Bridgehead Radical (High Energy, Strained Planarity) B_CH->Rad_BCP Homolysis ~106 kcal/mol caption Figure 1: Comparative Homolysis Pathways. Green arrow indicates higher energy barrier.

Quantitative BDE Comparison

The following data consolidates experimental and high-level computational (G3/CBS-Q) values.

ParameterCyclohexane (Secondary C-H)BCP (Bridgehead C-H)BCP (Bridge C-H)
Bond Dissociation Energy (BDE) 98.0 – 99.5 kcal/mol 105.5 – 106.5 kcal/mol ~108 - 109 kcal/mol
Hybridization (approx.)



Radical Stability Moderate (Secondary)Low (Strained)Very Low
Metabolic Liability High (Hydroxylation)Low (Inert)Low (Inert)

Analysis:

  • The "Bridgehead Effect": The BCP bridgehead C-H bond is ~7-8 kcal/mol stronger than the cyclohexane C-H. In radical chemistry, a difference of even 2 kcal/mol represents a significant kinetic barrier (roughly 10-fold rate difference at room temperature).

  • Bridge vs. Bridgehead: While both are strong, the bridgehead position is often the site of chemical functionalization (e.g., via radical halogenation) not because the bond is weak, but because the resulting radical, while high energy, is less sterically hindered and the C-H bond is more exposed than the "inside" of the cage. However, for metabolic enzymes, both are effectively inert compared to cyclohexane.

Implications for Drug Design[1][2]

Metabolic Stability (The "Teflon" Effect)

Cytochrome P450 enzymes typically abstract hydrogen atoms from lipophilic molecules to initiate metabolism (hydroxylation). The rate of this abstraction is exponentially related to the BDE.

  • Cyclohexane: Readily oxidized to cyclohexanol.

  • BCP: The high BDE raises the activation energy for the H-abstraction step (

    
    ) beyond the threshold of most CYP450 isoforms, rendering the BCP moiety metabolically stable ("metabolic Teflon").
    
Chemical Functionalization

The high BDE presents a synthetic challenge. Standard radical initiators (e.g., AIBN/Bu3SnH) often fail to functionalize BCP directly. Specialized "linchpin" strategies, such as Hydrogen Atom Transfer (HAT) using highly electrophilic radicals (e.g., quinuclidinium radical cation or chlorine radical), are required to overcome the thermodynamic barrier.

Experimental Protocols

To validate these BDE differences in a research setting, direct calorimetric measurement is difficult. The industry standard is Relative Rate Determination via Competition Kinetics .

Protocol A: Competition Kinetics (Relative Reactivity)

Objective: Determine the relative rate of H-abstraction (


) between BCP and Cyclohexane using a common radical abstractor (e.g., t-Butoxy radical).

Reagents:

  • Substrate 1: Bicyclo[1.1.1]pentane (1.0 equiv)

  • Substrate 2: Cyclohexane (1.0 equiv)

  • Radical Source: Di-tert-butyl peroxide (DTBP)

  • Solvent: Benzene-d6 or CCl4 (inert)

  • Internal Standard: 1,3,5-Tri-tert-butylbenzene (inert NMR standard)

Workflow:

  • Preparation: In an NMR tube, mix equimolar amounts (0.1 M) of BCP and Cyclohexane. Add Internal Standard (0.05 M).

  • Initiation: Add DTBP (0.2 equiv).

  • Reaction: Irradiate with UV light (350 nm) or heat to 130°C to generate t-BuO• radicals.

  • Analysis: Monitor the disappearance of starting materials via quantitative

    
    -NMR over time.
    
  • Calculation: Plot

    
     vs. time.
    
    
    
    
    Expectation: The slope for Cyclohexane will be significantly steeper, reflecting a faster rate of abstraction due to lower BDE.
Protocol B: Computational Validation (Self-Validating)

Objective: Calculate BDEs to corroborate experimental trends.

Methodology:

  • Geometry Optimization: Optimize structures of Parent and Radical species using DFT (Functional: B3LYP or M06-2X ; Basis Set: 6-311+G(d,p) ).

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.

  • BDE Calculation:

    
    
    (Where 
    
    
    
    is the sum of electronic and thermal enthalpies).

Experimental_Workflow cluster_Exp Experimental (Competition Kinetics) cluster_Comp Computational (DFT Validation) Start Start: BDE Determination Mix Mix BCP + Cyclohexane + Radical Initiator (DTBP) Start->Mix Opt Optimize Geometry (B3LYP/6-311+G**) Start->Opt React Initiate H-Abstraction (Heat/UV) Mix->React Measure Quantify Decay via NMR (Relative Rates) React->Measure Result_Exp Result: k(Cy) >> k(BCP) Implies BDE(Cy) < BDE(BCP) Measure->Result_Exp Conclusion Final Validation: BCP BDE > Cyclohexane BDE Result_Exp->Conclusion Corroboration Calc Calculate Enthalpies (Parent vs Radical + H•) Opt->Calc Result_Comp Result: ΔH ~ 7-8 kcal/mol diff Calc->Result_Comp Result_Comp->Conclusion caption Figure 2: Dual-stream validation workflow combining kinetic experiments and DFT calculations.

References

  • Tian, Z., et al. (2006). "Cycloalkane and cycloalkene C-H bond dissociation energies." Journal of the American Chemical Society. Link

  • Luo, Y. R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Standard reference for Cyclohexane BDE ~98-99 kcal/mol).
  • Burton, K. I., & MacMillan, D. W. C. (2023). "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society. (Discusses high BDE of BCP bridge positions ~106 kcal/mol).[1] Link

  • Mykhailiuk, P. K. (2019). "A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues." The Journal of Organic Chemistry. (Bioisosterism and metabolic stability). Link

  • Wiberg, K. B. (1996). "The structure and energetics of bicyclo[1.1.1]pentane." Journal of Organic Chemistry.

Sources

Experimental Validation of Calculated Properties: BCP Derivatives vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Reality Check

In modern drug discovery, Bicyclo[1.1.1]pentane (BCP) has emerged as the premier saturated bioisostere for the phenyl ring. The theoretical premise is seductive: by replacing a planar aromatic ring with a three-dimensional BCP cage, you should improve solubility and metabolic stability while retaining vector alignment.

However, calculated properties (cLogP, cSolubility) often fail to predict the behavior of high-strain cage systems accurately. Algorithms trained on aromatic datasets frequently overestimate the lipophilicity of BCPs and underestimate their solubility improvements.

This guide provides an objective, data-driven comparison of BCP derivatives against their phenyl analogs, grounded in experimental validation protocols.

Part 1: Physicochemical Performance Comparison
1. Lipophilicity (LogP/LogD)

The Theory: BCPs are "saturated phenyls." Removing the


-electron cloud should reduce lipophilicity (LogP), theoretically improving the ADME profile.
The Experimental Reality:  BCP derivatives consistently demonstrate lower experimental LogD values than their phenyl counterparts, often exceeding the reduction predicted by standard algorithms (e.g., StarDrop, ChemDraw).
PropertyPhenyl Analog (Baseline)BCP Analog (Bioisostere)Experimental DeltaImpact
LogD (pH 7.4) 4.2 (High Lipophilicity)2.8 - 3.1-1.1 to -1.4 log units Significant reduction in non-specific binding and promiscuity.
LLE (Ligand Efficiency) ~3.0~4.5+1.5 units Higher potency per unit of lipophilicity.
Prediction Accuracy High (>95% within 0.5 log)Moderate (Algorithms often over-predict lipophilicity)N/A Critical: Do not rely solely on cLogP for BCP library design.

Data Source: Synthesized from Stepan et al. (Pfizer) and Mykhailiuk (Enamine) datasets.

2. Thermodynamic Solubility

The Theory: Planar phenyl rings stack efficiently (low entropy, high lattice energy), reducing solubility. The BCP cage is a "kinked" spacer that disrupts crystal packing. The Experimental Reality: The solubility improvement is non-linear and highly context-dependent.

  • Case A (BMS-708,163 Analog): Replacing the central phenyl with BCP resulted in a 32-fold increase in thermodynamic solubility at pH 7.4.[1]

  • Case B (Benzocaine Analog): Replacement resulted in a slight decrease in solubility (385 µM vs 319 µM).[2]

  • Conclusion: BCP improves solubility most when the phenyl ring it replaces is involved in strong

    
    -
    
    
    
    stacking interactions that limit dissolution.
3. Metabolic Stability (Microsomal Clearance)

This is the strongest argument for BCP adoption. Phenyl rings are electron-rich targets for CYP450-mediated oxidation (epoxidation/hydroxylation). BCPs lack this


-system.
  • Mechanism: CYP450s must resort to Hydrogen Atom Transfer (HAT) at the bridgehead carbons.

  • Validation: In human liver microsomes (HLM), BCP analogs frequently show intrinsic clearance (

    
    ) reductions of 50-80%  compared to phenyl parents, provided the bridgehead positions are substituted or sterically protected.
    
Part 2: Visualizing the Bioisostere Logic

The following diagram illustrates the decision logic and metabolic differentiation between Phenyl and BCP scaffolds.

BCP_Logic cluster_metabolism Metabolic Fate (CYP450) Start Lead Compound (Phenyl Core) Issue Identified Liability: Low Solubility or High Clearance Start->Issue ADME Profiling Phenyl_Met Phenyl Path: Aromatic Hydroxylation (Fast Clearance) Start->Phenyl_Met Structure Design Design BCP Bioisostere (Bicyclo[1.1.1]pentane) Issue->Design Bioisosteric Replacement BCP_Met BCP Path: Bridgehead H-Abstraction (Slow/Resistant) Design->BCP_Met Structure Outcome_Sol Outcome A: Disrupted Crystal Packing (Solubility ↑) Design->Outcome_Sol Outcome_Vec Outcome B: Vector Retention (180° vs 180°) Design->Outcome_Vec

Caption: Decision tree for BCP implementation highlighting the metabolic divergence from phenyl analogs.

Part 3: Experimental Protocols for Validation

As a senior scientist, I cannot overstate this: Calculated values for BCPs are hypotheses, not data. You must validate using the following self-verifying protocols.

Protocol A: Experimental LogD Determination (Shake-Flask Method)

Why this method? Potentiometric methods (like Sirius T3) can struggle with the low UV absorbance of saturated BCP cages compared to chromophore-rich phenyls. The Shake-Flask method with LC-MS/MS detection is the gold standard for BCPs.

Workflow:

  • Preparation: Prepare a 10 mM stock of the BCP derivative in DMSO.

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL of 1-octanol (pre-saturated with buffer) and 495 µL of Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 15 minutes to ensure phase separation.

  • Sampling: Carefully remove aliquots from both the octanol (top) and aqueous (bottom) phases.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Self-Validation Step: Calculate Mass Balance. The sum of the mass in both phases must equal >90% of the initial input. If <90%, the compound is precipitating or sticking to the glass (common with lipophilic BCPs).

  • Calculation:

    
    
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Why this method? To prove the "metabolic shield" effect of the BCP cage.

Workflow:

  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM final) in phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Time Points: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Controls (Critical for Trustworthiness):

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • BCP Specific Control: If available, run the phenyl-analog side-by-side. The BCP should show a significantly longer half-life (

      
      ).
      
Part 4: Synthesis & Validation Workflow

The synthesis of BCP derivatives has historically been the bottleneck. The modern workflow utilizes strain-release chemistry of [1.1.1]propellane.[3]

BCP_Workflow Propellane [1.1.1]Propellane (Strain Energy Source) Insertion Radical/Anionic Insertion Propellane->Insertion Strain Release Functionalization Functionalization (Amide coupling, etc.) Insertion->Functionalization Validation Exp. Validation (LogD, Sol, CLint) Functionalization->Validation

Caption: Modern workflow utilizing propellane strain-release for rapid BCP derivative synthesis.

References
  • Stepan, A. F., et al. (2012).[4][5][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Levterov, V. V., et al. (2024).[8] "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Communications.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (Bicyclo[1.1.1]pent-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (Bicyclo[1.1.1]pent-1-yl)methanol. As a novel and valuable building block in medicinal chemistry and materials science, its unique structural properties are matched by the need for meticulous handling and disposal protocols. This document moves beyond simple checklists to provide a framework of scientific causality, ensuring that every step is understood and validated, thereby fostering a culture of safety and environmental responsibility within the laboratory.

Hazard Assessment and Waste Characterization

This compound is a primary alcohol. While a specific, comprehensive Safety Data Sheet (SDS) may not be available for this novel compound, its chemical nature as a flammable organic alcohol dictates a conservative and cautious approach to its disposal. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized by its characteristics: ignitability, corrosivity, reactivity, and toxicity[1][2].

Based on its structure, this compound must be treated as ignitable hazardous waste . Alcohols are flammable, and their vapors can form explosive mixtures in the air[3]. Therefore, all waste containing this compound, including solutions and contaminated materials, must be handled accordingly.

Key Principles for Handling:

  • Avoid Ignition Sources: Always handle this compound and its waste away from open flames, sparks, hot surfaces, or any potential source of ignition.[3][4]

  • Ventilation is Critical: Conduct all transfers and handling within a certified chemical fume hood to prevent the accumulation of flammable vapors.[3]

  • Prevent Incompatibilities: Never mix alcohol-based waste with incompatible chemicals. Violent reactions can occur when alcohols are mixed with strong oxidizing agents (e.g., nitric acid, perchloric acid), which can lead to fire or explosion.[5]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling any chemical waste, ensuring adequate personal protection is paramount. The rationale extends beyond simple compliance; it is a critical barrier against unforeseen exposures.

PPE Component Specification Justification for Use
Eye Protection ANSI/ISEA Z87.1 D3 rated chemical splash gogglesProtects eyes from splashes of the chemical or its solutions, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents dermal contact and absorption. Alcohols can cause skin irritation and defatting upon prolonged contact.[3]
Body Protection Flame-resistant laboratory coatProvides a barrier against spills and protects personal clothing from contamination.

Always wash hands thoroughly after handling chemical waste, even when gloves have been used.[4][6]

Core Disposal Protocol: A Step-by-Step Guide

Improper disposal, such as pouring chemicals down the drain, is illegal and environmentally damaging.[7][8] Laboratory waste must be collected, segregated, and managed by trained professionals.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Obtain a dedicated, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a glass or high-density polyethylene (HDPE) container with a screw-top cap.[9]

  • Collect the Waste: Carefully pour the this compound waste into the designated container. Do not fill the container more than 90% full to allow for vapor expansion and prevent spills.[9]

  • Segregate Incompatibles: This waste stream should be classified as "Flammable Organic Waste." Do not add oxidizing acids, bases, or reactive chemicals to this container.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.[5][7]

Step 2: Labeling and Storage

  • Properly Label the Container: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages.

    • The associated hazards (e.g., "Ignitable").

  • Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA within the laboratory.[10] This area must be under the control of lab personnel, away from drains, and in a location that minimizes the risk of spills or breakage. The SAA should be inspected weekly for any signs of leakage.[10]

Step 3: Arranging for Disposal

  • Request a Pickup: Once the waste container is nearly full (no more than 90%) or has been in the SAA for the maximum allowed time (typically 12 months for academic labs), arrange for its disposal through your institution's EHS office.[11][12]

  • Professional Handling: The chemical waste will be collected and transported to a licensed treatment, storage, and disposal facility (TSDF) for safe and compliant disposal.[13][14]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.

Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this first rinsate must be collected and disposed of as hazardous waste in your flammable organic waste container.[12][15]

  • Subsequent Rinses: Subsequent rinses with water can follow.

  • Final Disposal: After triple rinsing and air-drying, thoroughly deface or remove the original label.[15] The clean, decontaminated container can then be disposed of in the appropriate glass waste or regular trash, as per institutional policy.[15]

Note: Empty containers of highly reactive or toxic substances should not be rinsed and should be disposed of as chemical waste with their caps intact.[12]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

  • For Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[16]

  • For Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • For Minor Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure there are no ignition sources nearby.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[17][18]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][18]

    • Clean the spill area with a suitable solvent and wash with soap and water.

  • For Major Spills (>100 mL):

    • Evacuate the laboratory immediately and close the door.

    • Alert others in the vicinity and pull the fire alarm if there is any risk of fire.[3]

    • Contact your institution's EHS or emergency response team immediately.[19]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from this compound.

G start Waste Generated This compound waste_type What is the nature of the waste? start->waste_type pure_liquid Pure Liquid or Concentrated Solution waste_type->pure_liquid Liquid contaminated_solid Contaminated Solid (e.g., paper, gloves, absorbent) waste_type->contaminated_solid Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in a labeled, sealed Flammable Liquid waste container. pure_liquid->collect_liquid collect_solid Collect in a labeled, sealed Solid Hazardous Waste container. contaminated_solid->collect_solid decontaminate_q Can container be safely triple-rinsed? empty_container->decontaminate_q store_saa Store container(s) in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa rinse_proc Triple-rinse container. Collect first rinsate as hazardous waste. decontaminate_q->rinse_proc Yes dispose_as_waste Dispose of unrinsed container as hazardous waste. decontaminate_q->dispose_as_waste No (Acutely toxic residue) dispose_rinsed Deface label. Dispose of clean container in designated glass/trash bin. rinse_proc->dispose_rinsed dispose_as_waste->store_saa pickup Request EHS Pickup when full or time limit reached. store_saa->pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • HB-8156 p.1 - Safety Data Sheet. (2023). Combi-Blocks, Inc. [Link not available]
  • Safety Data Sheet: Methanol . Carl ROTH. [Link]

  • Household Hazardous Waste (HHW) . (2025). US EPA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Methanol MSDS. ScienceLab.com. [Link not available]
  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2010). US EPA. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). US EPA. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . College of Chemistry, University of California, Berkeley. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Safer Handling of Alcohol in the Laboratory . National Science Teachers Association (NSTA). [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives . (2021). ResearchGate. [Link]

  • Chemical Storage and Handling Recommendations . (2016). NY.Gov. [Link]

  • Waste Disposal Newsletter . UCLA Department of Chemistry & Biochemistry. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024). CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). IDR Environmental Services. [Link]

  • School Science Safety | Disposal of Hazardous Waste . (2023). Washington State Department of Health. [Link]

  • PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID . Organic Syntheses. [Link]

  • Nedstar's guide for ethanol safety & handling . (2025). Nedstar. [Link]

  • 1910.120 - Hazardous waste operations and emergency response . Occupational Safety and Health Administration (OSHA). [Link]

  • Navigating the Safe Disposal of Ethyl Alcohol: A Practical Guide . (2026). Oreate AI Blog. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

  • Ethanol Disposal In Laboratories . Collect and Recycle. [Link]

  • Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction.
  • Japan Environmental Governing Standards . (2016). U.S. Forces Japan. [Link]

Sources

Comprehensive Safety Protocol: Handling (Bicyclo[1.1.1]pent-1-yl)methanol in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

As a novel bioisostere for phenyl groups in medicinal chemistry, (Bicyclo[1.1.1]pent-1-yl)methanol is increasingly utilized by researchers aiming to enhance the pharmacokinetic profiles of drug candidates.[1][2] Its unique three-dimensional structure offers significant advantages, but its physical and chemical properties necessitate a robust and well-understood safety protocol. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring that its scientific potential can be explored without compromising laboratory safety.

Hazard Profile: Understanding the Risks

A thorough risk assessment is the foundation of any laboratory procedure. This compound is a flammable liquid that poses several health hazards upon exposure.[3] The primary risks are summarized below.

Hazard ClassificationDescriptionGHS Hazard StatementSource(s)
Health Hazards Harmful if swallowed.H302[4]
Causes skin irritation.H315[4][5]
Causes serious eye irritation.H319[4][5]
May cause respiratory irritation.H335[4][5]
Physical Hazards Flammable liquid and vapor.H226

These classifications dictate the necessity of specific engineering controls and personal protective equipment (PPE) to create a multi-layered defense against exposure and injury.

The Core of Protection: Engineering Controls and PPE

While PPE is critical, it is the final line of defense. The primary method for mitigating exposure is through proper engineering controls, specifically the mandatory use of a certified chemical fume hood for all manipulations of this compound.[3] This control captures vapors at the source, protecting the user from respiratory exposure.

The following PPE is required for all personnel handling this compound, regardless of the quantity. The selection is directly informed by the compound's hazard profile.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Standard safety glasses are insufficient as they do not protect against splashes.

    • Enhanced Precaution: For procedures involving larger volumes (>50 mL) or a heightened risk of splashing (e.g., heating, pressure reactions), a full-face shield must be worn over the chemical splash goggles.[6][7]

  • Skin and Body Protection:

    • Gloves: Due to the compound's classification as a skin irritant, direct contact must be avoided.[4] While single-use nitrile gloves offer baseline protection for incidental contact, they should be changed immediately upon contamination. For extended handling or in situations with a high potential for immersion, more robust gloves are necessary.

      • Routine Operations: Double-gloving with standard nitrile laboratory gloves is a recommended practice.

      • Extended Use/Spills: Butyl or neoprene gloves provide superior resistance to alcohols and solvents and should be used when handling larger quantities or cleaning spills.[8] Always consult the glove manufacturer's resistance guide for specific breakthrough times.

    • Laboratory Coat: A flame-resistant (FR) lab coat, such as one made from Nomex®, is required due to the flammability of this compound.[9] The coat must be fully buttoned, with sleeves rolled down. It should be worn over clothing made from natural fibers like cotton, as synthetic fabrics like polyester can melt and fuse to the skin in a fire.

    • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.

  • Respiratory Protection:

    • Primary Control: All work must be conducted within a chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[3][10]

    • Secondary Control: In the rare event of an engineering control failure or a large spill outside of a containment hood, respiratory protection is essential. A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the appropriate choice.[7] Use of respirators requires prior medical clearance and fit-testing.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict sequence for donning and doffing PPE is crucial to prevent cross-contamination.

  • Clothing Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don the appropriate gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

This sequence is designed to minimize contact with potentially contaminated surfaces.

  • Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated storage area or place it in the appropriate laundry receptacle.

  • Eye Protection: Remove goggles or the face shield.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned procedure.

PPE_Workflow cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Execution & Disposal Start Assess Procedure for Handling This compound CheckHood Is a certified chemical fume hood available and operational? Start->CheckHood Stop STOP WORK Consult EHS CheckHood->Stop No Quant Assess Quantity & Procedure Risk (<50mL vs. >50mL, Splash Risk) CheckHood->Quant Yes BasePPE Standard PPE: - FR Lab Coat - Splash Goggles - Double Nitrile Gloves Quant->BasePPE Low Risk / Small Scale EnhancedPPE Enhanced PPE: - FR Lab Coat - Face Shield over Goggles - Butyl/Neoprene Gloves Quant->EnhancedPPE High Risk / Large Scale Proceed Proceed with Experiment Following Donning/Doffing Protocol BasePPE->Proceed EnhancedPPE->Proceed Disposal Segregate Waste: - Contaminated solids (gloves, wipes) - Liquid chemical waste (Flammable, Non-Halogenated) Proceed->Disposal

Caption: PPE selection workflow for this compound.

Spill and Disposal Management

Proper planning for accidents and waste disposal is a non-negotiable part of the experimental process.

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately alert others in the lab.

  • Containment: Ensure the fume hood sash is lowered as much as practical. Use a spill kit absorbent (e.g., vermiculite or a commercial sorbent) to create a dike around the spill to prevent it from spreading.

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, labeled waste container.[3]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Disposal: Seal and label the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

For large spills or any spill outside a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

This compound and materials contaminated with it must be disposed of as hazardous waste.

  • Liquid Waste: Collect all waste containing the compound in a dedicated, sealed, and clearly labeled container. The label should read: "Hazardous Waste: Flammable, Non-Halogenated Organics" and list "this compound" as a primary constituent.

  • Solid Waste: All contaminated disposable items (gloves, paper towels, absorbent pads) must be collected in a separate, sealed, and labeled container for solid hazardous waste.

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[12]

By adhering to these rigorous safety and logistical protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

  • PubChem. (n.d.). {Bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Chemsrc. (2025, September 2). bicyclo[1.1.1]pentan-1-ylmethanol. Retrieved from [Link]

  • B6523 - SAFETY DATA SHEET. (2025, April 11). tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1- yl)carbamate.
  • Stepan, A. F., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, September 5). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • ACS Catalysis. (2021, December 22). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. Retrieved from [Link]

Sources

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